Fmoc-L-beta-homotryptophan
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(1H-indol-3-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c30-26(31)14-18(13-17-15-28-25-12-6-5-7-19(17)25)29-27(32)33-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,15,18,24,28H,13-14,16H2,(H,29,32)(H,30,31)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHPYIHTNVXINO-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Application of Fmoc-L-beta-homotryptophan
This guide provides an in-depth exploration of Fmoc-L-beta-homotryptophan, a critical building block for researchers, chemists, and drug development professionals. Moving beyond a simple datasheet, we delve into the core chemical properties, reactivity, and analytical methodologies that govern its successful application in solid-phase peptide synthesis (SPPS). The insights herein are grounded in established chemical principles and field-proven best practices to empower users to leverage this unique reagent with confidence and precision.
Core Molecular Profile and Physicochemical Properties
This compound, systematically named (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(1H-indol-3-yl)butanoic acid, is a non-canonical amino acid derivative.[1] The defining features are its β-amino acid backbone, which introduces an additional carbon into the peptide chain compared to its α-amino acid counterpart, and the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group. This combination makes it an invaluable tool for designing peptides with novel secondary structures and enhanced proteolytic stability.
The compound's fundamental properties are summarized below. Understanding these parameters is the first step in its effective handling, storage, and application.
| Property | Value | Source(s) |
| CAS Number | 353245-98-4 | [2] |
| Molecular Formula | C₂₇H₂₄N₂O₄ | [2] |
| Molecular Weight | 440.5 g/mol | [2] |
| Appearance | White to greyish powder | [3] |
| Purity | ≥98% (by HPLC) | [3] |
| Optical Rotation | [α]D²⁰ = -26 ± 2° (c=1 in MeOH) | [3] |
| Storage | 0–8 °C; for long-term storage, -20°C is recommended. | [3] |
Structure and Stereochemistry
The chemical structure dictates the reagent's behavior. Key components include the planar indole ring of the tryptophan side chain, the chiral center conferring the "L" or (S) configuration, and the bulky, base-labile Fmoc group.
Caption: Chemical Structure of this compound.
Solubility Profile: A Practical Perspective
For application in solid-phase peptide synthesis (SPPS), solubility in appropriate solvents is non-negotiable. This compound exhibits excellent solubility in polar aprotic solvents commonly used in SPPS.[4]
-
Highly Soluble: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO).[4] The high solubility in these solvents (often exceeding 0.4 M) is critical for ensuring efficient mass transport and reaction kinetics during the coupling step on a solid support.[5]
-
Sparingly Soluble: Dichloromethane (DCM), Tetrahydrofuran (THF).
-
Insoluble: Water, Diethyl ether, Hexanes. This insolubility is leveraged during the workup and precipitation stages of synthesis.
Expert Insight: While DMF is the traditional solvent of choice, be aware of its classification as a substance of very high concern in some regions. NMP or greener alternatives like PolarClean™ can serve as effective substitutes, with most Fmoc-amino acids demonstrating high solubility.[5]
Reactivity and Stability in Peptide Synthesis
The utility of this compound is defined by the orthogonal nature of its protecting group and the inherent reactivity of its side chain.
The Fmoc Protecting Group: The Cornerstone of Modern SPPS
The Fmoc group protects the β-amino function during the carboxyl activation and coupling steps. Its key feature is its stability to acids and its lability to bases, the principle of orthogonality that underpins Fmoc-based SPPS.[6]
Deprotection Mechanism: The Fmoc group is removed via a base-catalyzed β-elimination. A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring. This induces the collapse of the protecting group into dibenzofulvene (DBF) and carbon dioxide, liberating the primary amine of the amino acid.
Caption: Mechanism of base-catalyzed Fmoc deprotection.
The resulting dibenzofulvene is a reactive electrophile that can undergo a Michael addition with the newly deprotected amine. Piperidine serves a dual role: it acts as the base for deprotection and as a nucleophilic scavenger to trap the DBF, forming a stable adduct and preventing side reactions.[6][7] This adduct has a strong UV absorbance, which is often used for real-time monitoring of the deprotection reaction.[7]
The Indole Side Chain: A Site of Potential Side Reactions
The electron-rich indole nucleus of the tryptophan moiety is susceptible to modification, particularly under the acidic conditions of the final cleavage from the resin.
-
Alkylation: During cleavage, carbocations generated from side-chain protecting groups (e.g., tert-butyl) or the resin linker can alkylate the indole ring. This is a common source of impurities.
-
Oxidation: The indole ring can be oxidized, especially in the presence of air and acid.
Field-Proven Mitigation Strategy: To prevent these side reactions, a "scavenger cocktail" is essential during the final trifluoroacetic acid (TFA) cleavage step. Common scavengers include:
-
Triisopropylsilane (TIS): A highly effective carbocation scavenger.
-
Water: Suppresses side reactions and aids in the removal of protecting groups.
-
1,2-Ethanedithiol (EDT): Reduces oxidation and scavenges certain cations.
A typical cleavage cocktail is TFA/TIS/Water (95:2.5:2.5).[8] For peptides particularly sensitive or containing multiple tryptophan/cysteine residues, adding EDT is recommended.[8]
Advanced Strategy - Indole Protection: For complex or lengthy syntheses where repeated exposure to the basic deprotection conditions may cause issues, or to completely eliminate cleavage-related side reactions, using an indole-protected version is the gold standard. The most common protecting group for the indole nitrogen is the acid-labile tert-butyloxycarbonyl (Boc) group, yielding This compound(Boc)-OH .[9] This is highly recommended to ensure the highest purity of the final peptide.
Analytical Characterization Protocols
Rigorous analytical characterization is paramount to validate the quality of the starting material and the final synthetic product.
Protocol 1: Purity Determination by Reversed-Phase HPLC
This method assesses the chemical purity by separating the main compound from any synthesis-related impurities.
-
Objective: To determine the purity of this compound.
-
Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).
-
Methodology:
-
Prepare a sample solution of 1 mg/mL in 50:50 ACN/Water.
-
Set the column temperature to 30°C.
-
Equilibrate the column with 5% Mobile Phase B.
-
Inject 10 µL of the sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Maintain a flow rate of 1.0 mL/min.
-
Monitor absorbance at 265 nm, where the Fmoc group has a strong chromophore.[10]
-
-
Data Analysis: Calculate purity by dividing the peak area of the main component by the total area of all integrated peaks.[10]
Causality: The C18 stationary phase provides hydrophobic retention, while the ACN/water gradient elutes compounds based on increasing hydrophobicity. TFA acts as an ion-pairing agent to improve peak shape. The 265 nm wavelength is chosen for its high sensitivity for the Fmoc group.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol confirms the molecular weight of the compound.
-
Objective: To verify the identity of this compound by confirming its mass.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: Prepare a dilute solution (approx. 10-50 µM) in a suitable solvent like acetonitrile or methanol with 0.1% formic acid.
-
Methodology:
-
Infuse the sample directly into the ESI source.
-
Acquire data in positive ion mode. Formic acid aids in protonation.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 100-600).
-
-
Expected Results: The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 441.5. Other common adducts like [M+Na]⁺ (m/z 463.5) or [M+K]⁺ (m/z 479.5) may also be present.
Causality: ESI is a soft ionization technique that allows the intact molecule to be ionized, typically by the addition of a proton, providing a clear measurement of its molecular weight.[11]
Application Workflow: Incorporation into a Peptide Chain
The following workflow outlines the standard cycle for incorporating this compound into a peptide sequence using manual or automated SPPS.
Caption: Workflow for a single coupling cycle in SPPS.
Protocol 3: Standard SPPS Coupling Cycle
This protocol details the steps for adding one residue of this compound to a growing peptide chain on a solid support.
-
Objective: To covalently link this compound to the N-terminal amine of the resin-bound peptide.
-
Reagents:
-
Peptide-resin (swollen in DMF).
-
This compound (3-5 equivalents relative to resin loading).
-
Coupling Activator: HBTU (3-5 equivalents).
-
Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Solvent: Anhydrous DMF.
-
-
Methodology:
-
Deprotection: Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 10-20 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.
-
Activation: In a separate vessel, dissolve this compound and HBTU in DMF. Add DIPEA and allow to pre-activate for 2-5 minutes. The solution will typically change color.
-
Coupling: Add the activated amino acid solution to the washed resin. Agitate via bubbling with nitrogen or shaking for 1-2 hours at room temperature.
-
Monitoring (Optional): Perform a Kaiser test to check for reaction completion. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.
-
Expert Insight: The β-amino acid structure may introduce slight steric hindrance. If a Kaiser test indicates incomplete coupling, a "double coupling" strategy—simply repeating steps 3-6—is a highly effective solution to drive the reaction to completion.[12]
Conclusion
This compound is a sophisticated chemical tool whose effective use is predicated on a solid understanding of its properties. Its stability, solubility, and predictable reactivity make it a reliable building block for advanced peptide design. By respecting the lability of the Fmoc group, acknowledging the sensitivity of the indole side chain through appropriate scavenger and protection strategies, and verifying quality with robust analytical methods, researchers can fully exploit its potential to create novel peptide-based therapeutics and research agents.
References
- 1. Fmoc-l-β-homotryptophan | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 35737-15-6: Fmoc-L-tryptophan | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
Spectroscopic data for Fmoc-L-beta-homotryptophan (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of Fmoc-L-beta-homotryptophan
This guide provides a comprehensive analysis of the spectroscopic data expected for this compound (CAS: 353245-98-4), a critical building block in modern peptide synthesis and drug discovery. As a non-canonical β-amino acid, its unique structure offers peptides enhanced conformational stability and resistance to enzymatic degradation. For researchers, scientists, and drug development professionals, rigorous analytical characterization is paramount to ensure the identity, purity, and quality of this reagent, which directly impacts the integrity of downstream applications, from solid-phase peptide synthesis (SPPS) to the development of novel therapeutics.[1][2][3]
While specific, peer-reviewed spectra for this exact compound are not widely published, this document leverages foundational spectroscopic principles and data from closely related analogs—most notably Fmoc-L-tryptophan—to present a detailed, predictive, and scientifically-grounded characterization. The methodologies and data interpretations herein constitute a robust framework for the quality control and validation of this compound in a research and development setting.
Molecular Structure and Spectroscopic Rationale
This compound, with a molecular formula of C₂₇H₂₄N₂O₄ and a molecular weight of approximately 440.5 g/mol , possesses several key structural features that are readily identifiable by standard spectroscopic techniques.[4][5] The rationale behind employing a multi-technique approach (NMR, IR, and MS) is to create a self-validating system where each method corroborates the findings of the others, providing unambiguous structural confirmation.
-
Fmoc Group: The bulky fluorenylmethyloxycarbonyl protecting group is characterized by its aromatic protons and carbons, providing a distinct signature in NMR spectra.
-
Indole Side Chain: The tryptophan-derived indole ring is another source of aromatic signals and contains a unique N-H proton.
-
β-Amino Acid Backbone: The additional methylene group in the beta-homo structure, compared to the natural alpha-amino acid, introduces specific shifts and coupling patterns in the aliphatic region of the NMR spectrum.
-
Carboxylic Acid & Carbamate: These functional groups yield characteristic stretching frequencies in IR spectroscopy and are key sites for ionization in mass spectrometry.
Below is a diagram illustrating the key structural components of the molecule.
Caption: Key functional moieties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. ¹H NMR provides detailed information about the electronic environment and connectivity of protons, while ¹³C NMR confirms the carbon skeleton of the molecule. For a compound like this compound, 2D NMR techniques (e.g., COSY, HSQC) would be employed to definitively assign all proton and carbon signals, ensuring the correct isomeric form and connectivity.
Experimental Protocol: NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively dissolves the compound and its residual water peak does not obscure key signals. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
Expected ¹H NMR Data (400 MHz, DMSO-d₆)
The following table outlines the expected chemical shifts (δ), multiplicities, and assignments for the protons. These are predicted based on the known spectrum of Fmoc-L-tryptophan and adjustments for the beta-homo backbone.[6]
| Chemical Shift (δ, ppm) | Multiplicity | # of Protons | Assignment |
| ~12.1 | br s | 1H | Carboxylic Acid (-COOH ) |
| ~10.8 | s | 1H | Indole NH |
| ~7.90 | d | 2H | Aromatic (Fmoc) |
| ~7.75 | d | 2H | Aromatic (Fmoc) |
| ~7.60 | d | 1H | Aromatic (Indole) |
| ~7.42 | t | 2H | Aromatic (Fmoc) |
| ~7.35 | t | 2H | Aromatic (Fmoc) |
| ~7.30 | d | 1H | Aromatic (Indole) |
| ~7.15 | d | 1H | Amide NH |
| ~7.05 | t | 1H | Aromatic (Indole) |
| ~6.98 | t | 1H | Aromatic (Indole) |
| ~4.30 | m | 2H | Fmoc -OCH₂ - |
| ~4.22 | t | 1H | Fmoc CH |
| ~4.10 | m | 1H | β-CH -NH |
| ~3.00 | m | 2H | Indole -CH₂ - |
| ~2.55 | m | 2H | α -CH₂ -COOH |
Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
The table below details the expected chemical shifts for the carbon atoms, based on data from similar Fmoc-protected amino acids.[7]
| Chemical Shift (δ, ppm) | Assignment |
| ~173.5 | C OOH |
| ~156.2 | NC OO (Carbamate) |
| ~143.9 | Aromatic (Fmoc, quaternary) |
| ~140.7 | Aromatic (Fmoc, quaternary) |
| ~136.1 | Aromatic (Indole, quaternary) |
| ~127.6 | Aromatic (Fmoc) |
| ~127.1 | Aromatic (Fmoc) |
| ~125.3 | Aromatic (Fmoc) |
| ~123.0 | Aromatic (Indole) |
| ~121.0 | Aromatic (Indole) |
| ~120.1 | Aromatic (Fmoc) |
| ~118.5 | Aromatic (Indole) |
| ~118.3 | Aromatic (Indole) |
| ~111.4 | Aromatic (Indole) |
| ~110.0 | Aromatic (Indole, quaternary) |
| ~65.6 | Fmoc -OC H₂- |
| ~48.5 | β-C H-NH |
| ~46.7 | Fmoc C H |
| ~38.0 | α-C H₂-COOH |
| ~28.5 | Indole -C H₂- |
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique ideal for confirming the presence of key functional groups. The causality behind its use here is to provide orthogonal validation of the molecular structure. While NMR maps the C-H framework, IR confirms the carbonyls (acid and carbamate), N-H bonds (amide and indole), and aromatic systems through their characteristic vibrational frequencies. This serves as a quick and reliable quality check.[8][9]
Experimental Protocol: IR
-
Technique Selection: Attenuated Total Reflectance (ATR) is the preferred method for modern solid-state analysis due to its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Sample Application: A small amount of the solid this compound powder is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded, typically over a range of 4000-600 cm⁻¹, and averaged over several scans (e.g., 32) to improve signal quality.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
Caption: A typical workflow for sample analysis using ATR-IR spectroscopy.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400 - 3300 | Medium, Sharp | Indole N-H Stretch |
| 3350 - 3250 | Medium | Amide N-H Stretch (Fmoc-NH) |
| 3100 - 2500 | Broad | O-H Stretch (Carboxylic Acid Dimer) |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| 2980 - 2850 | Medium-Weak | Aliphatic C-H Stretch |
| ~1720 | Strong | C=O Stretch (Carboxylic Acid) |
| ~1690 | Strong | C=O Stretch (Carbamate) |
| 1600, 1480, 1450 | Medium-Weak | Aromatic C=C Bending |
| ~1530 | Medium | N-H Bending (Amide II) |
| ~1250 | Strong | C-O Stretch (Carbamate/Acid) |
| ~740 | Strong | Aromatic C-H Out-of-Plane Bending |
Mass Spectrometry (MS)
Trustworthiness: High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, we can calculate a molecular formula that is unique to the target compound, providing the highest level of confidence in its identity and serving as a final check on purity.[10]
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.
-
Ionization Method: Electrospray Ionization (ESI) is the method of choice for polar molecules like this, as it is a soft ionization technique that typically yields the intact molecular ion.
-
Mass Analyzer: A high-resolution instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is required.
-
Acquisition Mode: Acquire data in both positive and negative ion modes to observe different adducts and increase confidence.
-
Positive Mode: Expect to see the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.
-
Negative Mode: Expect to see the deprotonated molecule [M-H]⁻.
-
Caption: Standard workflow for identity and purity confirmation by LC-MS.
Expected High-Resolution Mass Spectrometry Data
-
Molecular Formula: C₂₇H₂₄N₂O₄
-
Exact Mass (Monoisotopic): 440.1736 Da
| Ion | Mode | Expected m/z |
| [M+H]⁺ | Positive | 441.1809 |
| [M+Na]⁺ | Positive | 463.1628 |
| [M-H]⁻ | Negative | 439.1667 |
Conclusion
The structural integrity of this compound is confirmed through a synergistic application of NMR, IR, and HRMS. NMR spectroscopy provides an exhaustive map of the proton and carbon framework, confirming the specific beta-homo structure. IR spectroscopy offers rapid verification of essential functional groups, acting as a reliable quality control checkpoint. Finally, high-resolution mass spectrometry validates the elemental composition with exceptional accuracy. Together, these techniques form a self-validating analytical system, providing researchers with the utmost confidence in the material's identity and purity, which is fundamental to achieving reproducible and reliable results in peptide synthesis and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. Fmoc-l-β-homotryptophan | CymitQuimica [cymitquimica.com]
- 6. Nalpha-FMOC-L-Tryptophan(35737-15-6) 1H NMR [m.chemicalbook.com]
- 7. Nalpha-FMOC-L-Tryptophan(35737-15-6) 13C NMR spectrum [chemicalbook.com]
- 8. Investigation of thermochemical Features of Gamma Irradiated Tryptophan Stereoisomers [scielo.org.mx]
- 9. IR-LD spectroscopic characterization of L-Tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boc-L-beta-homotryptophan | 229639-48-9 | Benchchem [benchchem.com]
Fmoc-L-beta-homotryptophan CAS number and molecular weight
An In-Depth Technical Guide to Fmoc-L-beta-homotryptophan: Properties, Synthesis, and Application
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a crucial building block for researchers, chemists, and drug development professionals engaged in peptide science. We will explore its fundamental properties, the rationale behind its use in solid-phase peptide synthesis (SPPS), and detailed protocols for its application, grounded in established chemical principles.
Introduction: The Significance of β-Amino Acids in Peptide Design
While natural proteins are constructed from α-amino acids, the incorporation of their β-analogs, such as L-beta-homotryptophan, into peptide sequences offers a powerful strategy for modulating biological activity and pharmacokinetic properties.[1] β-amino acids contain an additional carbon atom in their backbone compared to their α-counterparts. This seemingly subtle change introduces significant conformational alterations and, critically, often imparts resistance to enzymatic degradation, thereby increasing the peptide's biological half-life.[1]
This compound is a derivative of the amino acid tryptophan, where the amine is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2] This protection is essential for its stepwise addition during peptide synthesis.[2][3] The indole side chain of the tryptophan residue makes it a valuable component in studies of neurobiological pathways and serotonin receptors.[2][4]
Core Physicochemical Properties
A precise understanding of the physicochemical properties of this compound is fundamental for its effective use. The key identifiers and characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 353245-98-4 | [2][4][5][6][7] |
| Molecular Formula | C₂₇H₂₄N₂O₄ | [2][5][6][7][8] |
| Molecular Weight | 440.5 g/mol | [2][4][5][8] |
| Synonyms | Fmoc-L-β-HomoTrp-OH, (S)-3-(Fmoc-amino)-4-(3-indolyl)butyric acid | [2][5][6] |
| Appearance | White to greyish powder | [2][4] |
| Purity | ≥97-98% (HPLC) | [2][4][6] |
| Storage Conditions | 0-8 °C | [2][4] |
The Fmoc Protecting Group: A Cornerstone of Modern Peptide Synthesis
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of the most widely used strategy for solid-phase peptide synthesis (SPPS).[3][9][10][11] Its success lies in its unique chemical lability; it is stable under the acidic and coupling conditions used during synthesis but can be selectively and rapidly removed under mild basic conditions.[9][12]
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a two-step process initiated by a mild base, typically a secondary amine like piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[13]
-
Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorenyl ring system.[13] This is the rate-determining step.
-
β-Elimination: This deprotonation leads to a β-elimination reaction, releasing the free amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[13] The secondary amine used for deprotection then acts as a scavenger, trapping the DBF to form a stable adduct, which drives the reaction to completion.[13]
Caption: Mechanism of Fmoc deprotection by piperidine.
Application in Solid-Phase Peptide Synthesis (SPPS)
SPPS revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin support, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing.[11] The Fmoc-based strategy is the most common approach due to its milder reaction conditions compared to the older Boc/Benzyl method.[3][10]
The SPPS Cycle: A Stepwise Approach
The synthesis of a peptide on a solid support is a cyclical process, with each cycle adding one amino acid residue.[14]
Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.
Detailed Protocol for Incorporating this compound
This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Prerequisites:
-
Solid support (resin) with the preceding peptide sequence already synthesized, and the N-terminal Fmoc group removed.
-
High-quality, amine-free DMF is crucial for success.[14]
Step 1: Resin Preparation and Swelling
-
Action: Place the peptide-resin in a suitable reaction vessel. Add DMF (approx. 10 mL per gram of resin) and agitate for at least 30-60 minutes.[14]
-
Causality: Swelling the resin is critical to ensure that the polymer matrix is fully expanded, making the reactive sites (the N-termini of the bound peptide chains) accessible to reagents.[11]
Step 2: N-Terminal Fmoc Deprotection (If not already performed)
-
Action: Drain the swelling solvent. Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat this step once more.[11]
-
Causality: A two-step deprotection ensures complete removal of the Fmoc group. Incomplete deprotection will result in deletion sequences (peptides missing an amino acid), which are difficult to separate from the target peptide.[13]
-
Validation: After deprotection, wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.
Step 3: Amino Acid Activation
-
Action: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin's loading capacity), an activating agent like HATU (3-5 equivalents), and a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Allow the solution to pre-activate for 5-10 minutes.[11][14]
-
Causality: The carboxylic acid of the incoming amino acid must be activated to form a highly reactive species (e.g., an active ester) that is susceptible to nucleophilic attack by the resin-bound amine.[11] Using excess reagents drives the reaction to completion.
Step 4: Coupling Reaction
-
Action: Add the activated this compound solution to the washed, deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.[14]
-
Causality: The activated carboxyl group reacts with the free amine on the peptide chain, forming a new peptide bond. The extended reaction time is often prudent for sterically hindered or unusual amino acids like β-homo-analogs.
Step 5: Washing
-
Action: Drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Validation: A small sample of resin can be taken for a Kaiser test (Ninhydrin test) to confirm the absence of free primary amines, indicating a complete coupling reaction.
Step 6: Capping (Optional but Recommended)
-
Action: Treat the resin with a capping solution, typically a mixture of acetic anhydride and a non-nucleophilic base (like DIPEA) in DMF or DCM.[14]
-
Causality: If any peptide chains failed to couple in the previous step, they will have a free N-terminus. Capping acetylates these unreacted amines, preventing them from reacting in subsequent cycles and forming deletion peptides. This simplifies the final purification.
After capping and a final wash, the resin is ready for the next cycle of deprotection and coupling.
Final Cleavage and Deprotection
Once the desired peptide sequence is assembled, the peptide must be cleaved from the solid support, and the acid-labile side-chain protecting groups must be removed. This is typically accomplished by treating the peptide-resin with a "cleavage cocktail" containing a strong acid, most commonly trifluoroacetic acid (TFA), along with various scavengers to prevent side reactions.
References
- 1. peptide.com [peptide.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. Fmoc-l-β-homotryptophan | CymitQuimica [cymitquimica.com]
- 7. peptide.com [peptide.com]
- 8. This compound | C27H24N2O4 | CID 2761552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.uci.edu [chem.uci.edu]
A Comprehensive Technical Guide to the Structural Analysis of Fmoc-L-beta-homotryptophan
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Fmoc-L-beta-homotryptophan is a pivotal building block in the synthesis of modified peptides and peptidomimetics, offering unique conformational properties and enhanced stability against enzymatic degradation.[1][2] A thorough understanding of its three-dimensional structure and purity is paramount for its effective application in drug discovery and development. This guide provides an in-depth exploration of the essential analytical techniques for the comprehensive structural characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography. Each section is designed to provide not only procedural details but also the underlying scientific principles, ensuring a robust and validated approach to its analysis.
Introduction: The Significance of this compound in Peptide Chemistry
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a well-established strategy for modulating their pharmacological properties. Beta-amino acids, and specifically beta-homo-amino acids, introduce an additional methylene group into the peptide backbone, which imparts significant changes to the resulting peptide's secondary structure and resistance to proteolysis.[2] this compound, with its indole side chain, is of particular interest for its potential to engage in specific molecular interactions and for its role in neuroscience-related research.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS).[3]
This guide serves as a technical resource for researchers, providing a comprehensive framework for the structural elucidation and purity assessment of this valuable synthetic building block.
Physicochemical Properties
A foundational understanding of the basic physicochemical properties of this compound is essential before embarking on more complex structural analyses.
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₂₄N₂O₄ | [1][4][5] |
| Molecular Weight | 440.5 g/mol | [1][4] |
| Appearance | White to greyish powder | [1] |
| Optical Rotation | [α] ২০/D = -26 ± 2º (c=1 in MeOH) | [1] |
| Purity (via HPLC) | ≥ 98% | [1] |
| Storage Conditions | 0-8 °C | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural determination of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the integrity of the carbon-hydrogen framework.
Rationale and Experimental Considerations
The choice of a suitable deuterated solvent is critical for NMR analysis. For Fmoc-protected amino acids, Dimethyl sulfoxide-d₆ (DMSO-d₆) or a mixture of deuterated water (D₂O) and an organic solvent are commonly employed to ensure solubility.[6] The following protocols are based on established methods for similar compounds.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[6]
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.
-
Expected Spectral Features
¹H NMR:
-
Aromatic Protons (Fmoc and Indole): Multiple signals in the range of 7.0-8.0 ppm.
-
NH Protons (Amide and Indole): A broad singlet for the indole NH and a doublet for the amide NH, typically downfield.
-
CH (Fmoc): A characteristic triplet around 4.2 ppm.
-
CH₂ (Fmoc): A doublet associated with the CH.
-
Aliphatic Protons (beta-homotryptophan backbone): Resonances corresponding to the α-CH, β-CH₂, and γ-CH₂ protons. The key difference from the alpha-amino acid analogue will be the presence of an additional methylene group in the backbone.
¹³C NMR:
-
Carbonyl Carbons (Carboxylic acid and Fmoc): Resonances in the downfield region of the spectrum (typically > 170 ppm).
-
Aromatic Carbons (Fmoc and Indole): Multiple signals in the range of 110-150 ppm.
-
CH and CH₂ (Fmoc): Resonances around 47 ppm and 66 ppm.
-
Aliphatic Carbons (beta-homotryptophan backbone): Signals corresponding to the α-CH, β-CH₂, and γ-CH₂ carbons.
The following diagram illustrates the workflow for NMR analysis.
Mass Spectrometry (MS): Verification of Molecular Weight and Purity
Mass spectrometry is a cornerstone technique for confirming the molecular weight of a compound and assessing its purity. For molecules like this compound, "soft" ionization techniques are preferred to minimize fragmentation and preserve the molecular ion.
Ionization Techniques: A Deliberate Choice
-
Electrospray Ionization (ESI): Ideal for polar molecules and readily coupled with liquid chromatography (LC-MS). ESI is a gentle technique that typically produces protonated molecules [M+H]⁺ or other adducts.[1]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Well-suited for large, non-volatile biomolecules and their derivatives. MALDI is also a soft ionization method that results in minimal fragmentation.[5][9]
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Mass Spectrometry Analysis:
-
Infuse the sample into the mass spectrometer using ESI or spot it on a MALDI plate with an appropriate matrix.
-
Acquire the mass spectrum in positive ion mode.
-
The expected monoisotopic mass for [M+H]⁺ is approximately 441.1763.
-
Fragmentation Analysis
While soft ionization minimizes fragmentation, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation and gain further structural information. The fragmentation pattern of tryptophan derivatives often involves cleavage at the N-Cα bond.[10] For this compound, characteristic losses would include the Fmoc group and fragments from the indole side chain.
High-Performance Liquid Chromatography (HPLC): Purity and Chiral Integrity
HPLC is the definitive method for assessing the purity and enantiomeric integrity of Fmoc-protected amino acids.[11] Impurities can significantly impact the outcome of peptide synthesis.
Reversed-Phase HPLC for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is used to separate the target compound from any synthesis-related impurities.
Experimental Protocol: RP-HPLC
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Detection: UV absorbance at 265 nm, where the Fmoc group has a strong chromophore.[11]
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
-
Analysis: Inject the sample and run the gradient. The purity is calculated from the relative peak areas.
Chiral HPLC for Enantiomeric Purity
Ensuring the enantiomeric purity of this compound is crucial, as the presence of the D-enantiomer can lead to the formation of undesired diastereomeric peptides.[11]
Experimental Protocol: Chiral HPLC
-
Column: A chiral stationary phase (CSP), such as one based on a polysaccharide or a macrocyclic glycopeptide.[11][12]
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an acidic modifier. The exact conditions will depend on the CSP used.[2]
-
Detection: UV absorbance at 220 nm or 265 nm.[11]
-
Analysis: The L- and D-enantiomers will have different retention times, allowing for their separation and quantification.
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides the most detailed three-dimensional structural information of a molecule in its solid state. While a crystal structure for this compound is not publicly available, the methodology for obtaining one would follow established principles.
The Crystallization Challenge
The first and often most challenging step is to grow single crystals of sufficient quality. This involves screening a wide range of solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
Data Collection and Structure Refinement
Once suitable crystals are obtained, they are subjected to X-ray diffraction. The resulting diffraction pattern is used to solve and refine the crystal structure, providing precise information on bond lengths, bond angles, and the overall conformation of the molecule in the crystal lattice. Studies on other beta-amino acid derivatives have provided valuable insights into their conformational preferences.[9]
Conclusion: A Multi-faceted Approach to Structural Validation
The comprehensive structural analysis of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy confirms the molecular framework, mass spectrometry verifies the molecular weight, HPLC assesses chemical and enantiomeric purity, and X-ray crystallography can provide the definitive solid-state structure. By employing these methods with a clear understanding of their underlying principles, researchers can ensure the quality and integrity of this important building block, thereby advancing the development of novel peptide-based therapeutics.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. rsc.org [rsc.org]
- 3. scbt.com [scbt.com]
- 4. phenomenex.com [phenomenex.com]
- 5. phys.libretexts.org [phys.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Nalpha-FMOC-L-Tryptophan(35737-15-6) 1H NMR [m.chemicalbook.com]
- 8. Nalpha-FMOC-L-Tryptophan(35737-15-6) 13C NMR spectrum [chemicalbook.com]
- 9. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 10. Fmoc-l-β-homotryptophan | CymitQuimica [cymitquimica.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Discovery, Synthesis, and Significance of β-Homoamino Acids
This guide provides a comprehensive overview of β-homoamino acids, a class of non-canonical amino acids that have garnered significant attention in medicinal chemistry, drug development, and materials science. We will explore their fundamental structure, delve into their synthetic methodologies, and illuminate their profound impact on modern peptidomimetic design and therapeutic innovation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these versatile building blocks.
Introduction: A Subtle Shift in the Backbone, A Paradigm Shift in Function
At the heart of protein chemistry lie the α-amino acids, the canonical building blocks of life. Their structure, an amino group and a carboxylic acid group attached to the same carbon (the α-carbon), is fundamental to the architecture of peptides and proteins. β-Homoamino acids represent a subtle but powerful deviation from this blueprint. They are homologs of the standard α-amino acids, distinguished by the insertion of an additional methylene (-CH₂) group into the carbon backbone immediately following the carboxyl group.[1][2][3] This seemingly minor homologation fundamentally alters the molecule's conformational landscape and metabolic stability, opening up vast possibilities for molecular design.[4][5]
Unlike their α-amino acid counterparts, β-homoamino acids are primarily synthetic constructs, though they are structurally related to naturally occurring β-amino acids like β-alanine, a component of carnosine and anserine.[1] The key distinction lies in the carbon skeleton; β-homoamino acids possess an extended backbone compared to the parent α-amino acid from which they are conceptually derived.[1][6] This extension is the source of their unique and highly valuable properties.
Caption: Structural comparison of α-, β-, and β-homoamino acids.
The Synthetic Challenge: Crafting Chiral β-Homoamino Acids
The utility of β-homoamino acids in drug development is intrinsically linked to the ability to synthesize them in an enantiomerically pure form. The stereochemistry of these building blocks dictates the three-dimensional structure and, consequently, the biological activity of the resulting peptides and small molecules. Over the years, synthetic strategies have evolved from classical homologation reactions to sophisticated catalytic asymmetric methods.[4][7]
Common synthetic strategies include the conjugate addition of amine nucleophiles, Mannich-type reactions, and the metal-catalyzed hydrogenation of β-amino linked acrylates.[4] A foundational method is the Arndt-Eistert homologation , which extends the carbon chain of an N-protected α-amino acid by one methylene unit.[4] While effective, this method often involves hazardous reagents like diazomethane, prompting the development of safer and more efficient catalytic approaches.[4]
Modern asymmetric synthesis represents the state-of-the-art, employing transition metal catalysis, organocatalysis, and biocatalysis to achieve high enantioselectivity.[7][8] For instance, palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines have emerged as powerful methods that utilize simple building blocks.[4] These advanced techniques provide access to a diverse array of β-homoamino acids with excellent stereocontrol, which is a critical prerequisite for their use in pharmaceutical research.[9][10]
Table 1: Comparison of Key Synthetic Methodologies for β-Amino & β-Homoamino Acids
| Methodology | Catalyst/Reagent | Key Features | Advantages | Limitations |
| Arndt-Eistert Homologation | Diazomethane, Silver (I) oxide | Carboxylic acid homologation | Well-established, versatile for various α-amino acids. | Use of hazardous and explosive diazomethane.[4] |
| Asymmetric Conjugate Addition | Chiral Lewis acids (e.g., Cu, Zn), Organocatalysts | 1,4-addition of nucleophiles to α,β-unsaturated esters. | High enantioselectivity, broad substrate scope.[10][11] | Requires pre-functionalized starting materials. |
| Catalytic Asymmetric Hydrogenation | Chiral Rh or Ru phosphine complexes | Hydrogenation of β-aminoacrylates. | High yields and enantioselectivities.[7][8] | Substrate-specific catalyst performance. |
| Pd-Catalyzed Aminocarbonylation | Pd(II) catalyst, CO atmosphere | Intermolecular aminocarbonylation of alkenes. | Utilizes simple olefin starting materials.[4] | Reduced yields for electron-poor olefins. |
| Ni-Catalyzed Carboxylation | Ni(0) catalyst, CO₂ source | Carboxylation of aziridines. | High functional group tolerance.[4] | Direct asymmetric synthesis remains a challenge. |
Experimental Protocol: Asymmetric Synthesis of a β²-Homoamino Acid Precursor via Conjugate Addition
This protocol outlines a general procedure for the enantioselective conjugate addition of an organozinc reagent to a nitroalkene, a key step in synthesizing β²-homoamino acids (where the side chain is at the α-position).[10][12] The causality behind this choice is the high reliability of copper/chiral phosphoramidite complexes in creating the desired stereocenter with high enantiomeric excess (ee).
Objective: To synthesize methyl (R)-2-ethyl-3-nitropropanoate, a chiral precursor to (R)-β²-homoalanine.
Materials:
-
Methyl 3-nitropropenoate
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf)₂·PhMe
-
(S,R,R)-Phosphoramidite ligand
-
Anhydrous Toluene
-
Saturated aqueous NH₄Cl solution
-
Standard laboratory glassware, syringe pumps, and magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
Methodology:
-
Catalyst Preparation (Self-Validating System): The in-situ formation of the chiral catalyst is critical. The ratio of metal to ligand must be precise to ensure the formation of the active catalytic species, which directly controls the enantioselectivity of the reaction.
-
To a flame-dried Schlenk flask under argon, add the phosphoramidite ligand (0.055 mmol).
-
Add anhydrous toluene (5 mL) and stir until dissolved.
-
Add (CuOTf)₂·PhMe (0.025 mmol) and stir the mixture at room temperature for 1 hour to form the active catalyst solution.
-
-
Reaction Execution:
-
Cool the catalyst solution to -20 °C using a cryostat. The low temperature is essential to enhance enantioselectivity by favoring the transition state leading to the desired product.
-
Add methyl 3-nitropropenoate (2.5 mmol) to the cooled solution.
-
Slowly add the diethylzinc solution (3.0 mmol) via syringe pump over 2 hours. The slow addition maintains a low concentration of the organozinc reagent, preventing uncatalyzed background reactions that would diminish the enantiomeric excess.
-
-
Quenching and Work-up:
-
After the addition is complete, stir the reaction at -20 °C for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL). This step safely neutralizes the reactive organometallic species.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess using chiral HPLC. The nitro group can subsequently be reduced to an amine to yield the final β²-homoamino acid derivative.
-
Caption: Workflow for the asymmetric synthesis of a β²-homoamino acid precursor.
Structural Significance: Engineering Novel Folds and Functions
The insertion of a single methylene group into the amino acid backbone dramatically increases its conformational flexibility.[13] While this might suggest a tendency towards disordered structures, peptides composed of β-homoamino acids (known as β-peptides) exhibit a remarkable propensity to form stable, well-defined secondary structures, including helices, turns, and sheets.[5][14][15] These structures are distinct from the canonical α-helices and β-sheets found in natural proteins.
This ability to form novel, predictable three-dimensional shapes is the cornerstone of their use as peptidomimetics .[16][17] Peptidomimetics are designed to mimic the bioactive conformation of natural peptides, allowing them to interact with biological targets like receptors or enzymes. By using β-homoamino acids, scientists can create mimics with precisely controlled architectures that not only replicate the biological activity of the parent peptide but also possess superior drug-like properties.[13][16] The expanded structural diversity, which includes multiple possible stereoisomers for each residue, provides an incredibly rich toolkit for molecular design.[16]
Caption: The additional torsion angle (θ) in β-homoamino acids expands conformational possibilities.
Applications in Drug Development: Overcoming Nature's Limitations
The primary driver for the intense interest in β-homoamino acids is their potential to transform peptide-based therapeutics. Natural peptides often make poor drugs due to their rapid degradation by proteases in the body. The modified backbone of β-peptides is not recognized by these enzymes, rendering them highly resistant to proteolysis.[1][16][18] This fundamental advantage leads to a cascade of improved pharmacological properties.
Key Advantages in Therapeutics:
-
Enhanced Metabolic Stability: Resistance to enzymatic degradation significantly increases the biological half-life of peptide drugs, allowing for less frequent dosing and sustained therapeutic effect.[2]
-
Improved Potency and Selectivity: The unique conformations adopted by β-peptides can lead to tighter and more selective binding to biological targets, enhancing potency and reducing off-target side effects.[2][3][14]
-
Access to "Undruggable" Targets: The development of macrocyclic peptides containing β-homoamino acids is a promising strategy for targeting challenging protein-protein interactions inside cells, which have historically been considered "undruggable" by conventional small molecules.[19][20]
Table 2: Therapeutic Applications of β-Amino Acid-Containing Peptidomimetics
| Therapeutic Area | Target/Mechanism | Example Application/Compound Class | Key Advantage Conferred by β-Amino Acid |
| Antimicrobials | Bacterial Cell Membranes | Magainin analogues, β-peptidic foldamers | Proteolytic stability, potent membrane disruption.[14][21] |
| Oncology | Protein-Protein Interactions (e.g., p53-MDM2) | α/β-peptide helix mimetics | Stabilization of helical structure, cell permeability, resistance to degradation.[22] |
| Metabolic Disease | GPCRs (e.g., GLP-1 Receptor) | Modified GLP-1 analogues | Increased half-life, sustained receptor agonism.[21] |
| Virology | Viral Fusion Proteins (e.g., HIV gp41) | β-peptide inhibitors of the six-helix bundle formation | Potent inhibition of viral entry, high stability.[15] |
| Immunology | MHC Receptors | Modified T-cell receptor antagonists | Prevention of autoimmune responses, stability in vivo.[] |
Future Perspectives: From Custom Synthesis to Biological Integration
The field of β-homoamino acids continues to evolve rapidly. While synthetic chemists work to develop more efficient and direct asymmetric routes,[4] bioengineers are exploring the ribosomal synthesis of peptides containing these non-canonical residues.[19][20] The ability to incorporate β-homoamino acids into peptides using mRNA display and other library-based screening platforms could revolutionize the discovery of new bioactive macrocycles.[20]
Beyond medicine, the unique self-assembly properties of β-peptides are being harnessed in materials science to create novel hydrogels, nanofibers, and other complex structures with controlled geometries.[13][24] As our understanding of how to control the folding and function of these synthetic backbones deepens, the applications for β-homoamino acids will undoubtedly expand, solidifying their role as indispensable tools in chemistry, biology, and medicine.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. First synthesis of a beta(2)-homoamino acid by enantioselective catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Beta-peptide - Wikipedia [en.wikipedia.org]
- 19. Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. hilarispublisher.com [hilarispublisher.com]
- 24. biosynsis.com [biosynsis.com]
An In-Depth Technical Guide to the Stability and Storage of Fmoc-L-beta-homotryptophan
For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount to the success of peptide synthesis and subsequent therapeutic applications. Fmoc-L-beta-homotryptophan, a critical building block for creating bioactive peptides, requires careful handling and storage to maintain its chemical purity and stability.[1] This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and protocols for assessing its purity over time.
Core Chemical Characteristics of this compound
This compound is a synthetic amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the beta-amino group.[1] This strategic placement of the Fmoc group is essential for its role in solid-phase peptide synthesis (SPPS), allowing for the controlled, stepwise addition of amino acids to a growing peptide chain.[1] The indole side chain, characteristic of tryptophan, imparts unique structural and functional properties to the peptides it is incorporated into, making it valuable in neuroscience research and drug design targeting neurological disorders.[1][2]
| Property | Value | Source |
| Chemical Name | (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-indol-3-yl)butanoic acid | [3] |
| CAS Number | 353245-98-4 | [1][2][3][4] |
| Molecular Formula | C₂₇H₂₄N₂O₄ | [1][2][3] |
| Molecular Weight | 440.5 g/mol | [1][2][3] |
| Appearance | White to greyish powder | [1][2] |
| Purity (typical) | ≥ 95-98% (HPLC) | [1][2][5] |
Fundamental Principles of Stability and Degradation
The stability of this compound is influenced by several factors, including temperature, light, humidity, and the chemical environment. Understanding the potential degradation pathways is crucial for implementing effective storage and handling strategies.
The Lability of the Fmoc Group
The Fmoc protecting group is designed to be stable under acidic conditions but readily cleaved by a mild base, typically a secondary amine like piperidine.[6] This base-lability is the cornerstone of its utility in SPPS. However, it also represents a primary degradation pathway if the compound is inadvertently exposed to basic conditions during storage or handling.
The degradation mechanism is a β-elimination reaction, which produces dibenzofulvene (DBF) and carbon dioxide, liberating the free beta-amino group.[6] The formation of the free amino acid can lead to impurities in subsequent peptide synthesis steps.
Caption: Base-catalyzed degradation pathway of the Fmoc group.
Indole Side-Chain Oxidation
The indole ring of the tryptophan side chain is susceptible to oxidation. This can be initiated by exposure to light (photo-oxidation), atmospheric oxygen, or oxidizing reagents.[7] The oxidation of tryptophan can lead to the formation of various byproducts, including N-formylkynurenine (NFK), kynurenine (KYN), and hydroxytryptophan (HTRP).[8] The formation of these impurities can alter the structure, function, and immunogenicity of the final peptide.
Recommended Storage and Handling Conditions
To mitigate the risks of degradation, stringent storage and handling conditions are essential.
Temperature
Multiple suppliers recommend storing this compound at refrigerated or frozen temperatures.
| Storage Condition | Temperature Range | Rationale |
| Long-Term Storage | -20°C to -80°C | Minimizes the rate of all potential degradation reactions.[5] |
| Short-Term Storage | 0°C to 8°C | Suitable for routine use to avoid repeated freeze-thaw cycles.[1][2] |
It is crucial to avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially affect the physical state of the compound.[5] Aliquoting the compound into smaller, single-use portions upon receipt is a highly recommended practice.
Light
Given the susceptibility of the indole ring to photo-oxidation, this compound should be protected from light.[7] Storing the compound in amber vials or in a light-proof container is essential, especially for long-term storage.
Humidity
Moisture can accelerate hydrolytic degradation pathways and may impact the physical stability of the lyophilized powder.[9][10] Therefore, it is critical to store this compound in a dry environment. The use of desiccants in the storage container is advisable. When handling the compound, it should be allowed to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold powder.
Inert Atmosphere
For long-term storage, particularly for high-purity batches intended for cGMP applications, storing under an inert atmosphere (e.g., argon or nitrogen) can provide an additional layer of protection against oxidative degradation of the indole side chain.
Stability Testing and Purity Assessment
A robust stability testing program is crucial for ensuring the quality of this compound over time. This involves both long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.[11][12]
Experimental Protocol: Long-Term Stability Study
This protocol outlines a systematic approach to evaluating the long-term stability of this compound.
-
Sample Preparation: Aliquot a homogenous batch of this compound into multiple amber glass vials.
-
Storage Conditions: Store the vials under the following conditions:
-
-20°C ± 5°C (with desiccant)
-
4°C ± 2°C (with desiccant)
-
25°C ± 2°C / 60% ± 5% RH (accelerated condition)
-
-
Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months).
-
Analytical Testing: At each time point, analyze the samples for:
-
Appearance (visual inspection)
-
Purity by a stability-indicating HPLC method
-
Identification and quantification of any degradation products
-
Moisture content (e.g., by Karl Fischer titration)
-
Caption: Workflow for a long-term stability study.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for developing and validating a stability-indicating HPLC method.[11]
-
Sample Preparation: Prepare solutions or suspensions of this compound in appropriate solvents.
-
Stress Conditions: Expose the samples to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photodegradation: Expose the solid material and a solution to high-intensity light (ICH Q1B guidelines).
-
-
Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to separate and identify the degradation products. The goal is to achieve 10-20% degradation to ensure that the primary degradation products are formed without being further degraded.
Recommended HPLC Method for Purity Assessment
A reversed-phase HPLC (RP-HPLC) method is the standard for assessing the purity of Fmoc-amino acids.[13]
| HPLC Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 265 nm and 301 nm |
| Sample Preparation | 1 mg/mL in Mobile Phase A/B (50:50) |
This method should be validated for its ability to separate this compound from its potential degradation products and common synthesis-related impurities, such as the free amino acid and dipeptides.[13]
Conclusion and Best Practices
The chemical integrity of this compound is critical for its successful application in research and drug development. Adherence to strict storage and handling protocols is the first line of defense against degradation.
Key Recommendations:
-
Storage: Store at -20°C or below for long-term stability, protected from light and moisture.
-
Handling: Aliquot upon receipt to minimize freeze-thaw cycles and allow the container to reach room temperature in a desiccator before opening.
-
Purity Verification: Regularly assess the purity of the material using a validated, stability-indicating HPLC method, especially for batches stored for extended periods or used in critical applications.
-
Solvent Stability: Be aware that Fmoc-amino acids can exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF.[14] Solutions for synthesis should be prepared fresh.
By implementing these scientifically grounded practices, researchers can ensure the quality and reliability of this compound, leading to more reproducible and successful outcomes in their peptide synthesis endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc-L-beta- homotryptophan [echobiosystems.com]
- 6. chempep.com [chempep.com]
- 7. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of tryptophan oxidation products in bovine α‐crystallin [ouci.dntb.gov.ua]
- 9. Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The influence of moisture content and temperature on storage stability of freeze-dried biologics [spiral.imperial.ac.uk]
- 11. pharmtech.com [pharmtech.com]
- 12. medcraveonline.com [medcraveonline.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for the Coupling of Fmoc-L-beta-homotryptophan in Solid-Phase Peptide Synthesis
Introduction: Navigating the Unique Challenges of β-Amino Acid Incorporation
The integration of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery and development, offering pathways to novel therapeutics with enhanced stability, conformational constraint, and biological activity. Among these, β-amino acids are of particular interest for their ability to induce unique secondary structures, such as helices and turns, that are distinct from those formed by their α-amino acid counterparts.
Fmoc-L-β-homotryptophan (Fmoc-β-hTrp-OH) is a valuable building block that combines the structural features of a β-amino acid with the biochemically significant indole side chain of tryptophan. However, its successful incorporation into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is not without its challenges. The increased steric hindrance around the β-amino group can lead to sluggish and incomplete coupling reactions, while the indole side chain is susceptible to modification under the acidic conditions of final cleavage.[1]
This comprehensive guide provides a detailed analysis of the critical parameters and robust protocols for the efficient and reliable coupling of Fmoc-L-β-homotryptophan in Fmoc-based SPPS. We will delve into the mechanistic rationale behind our recommended procedures, offering field-proven insights to empower researchers to overcome the inherent challenges and achieve high-purity, β-amino acid-containing peptides.
The Criticality of Side-Chain Protection: The Case for Fmoc-L-β-homotryptophan(Boc)-OH
The indole side chain of tryptophan is highly nucleophilic and prone to oxidation and alkylation by carbocations generated during the final trifluoroacetic acid (TFA)-mediated cleavage from the solid support.[1] To prevent these undesirable side reactions, which can significantly compromise the purity and yield of the target peptide, protection of the indole nitrogen is paramount.
The use of the tert-butyloxycarbonyl (Boc) group as an indole-protecting group is the industry standard and our strong recommendation for the synthesis of peptides containing β-homotryptophan.[1] The Boc group is sufficiently stable to withstand the basic conditions of Fmoc deprotection but is readily cleaved under the final acidic conditions. This orthogonality is a key principle of the Fmoc/tBu strategy in SPPS.[2] Therefore, for all subsequent protocols, we will refer to the use of Fmoc-L-β-homotryptophan(Boc)-OH .
Recommended Coupling Protocols for Fmoc-L-β-homotryptophan(Boc)-OH
Due to the steric hindrance of the β-amino acid backbone, standard coupling conditions may prove insufficient for achieving complete and efficient incorporation of Fmoc-L-β-homotryptophan(Boc)-OH. The choice of coupling reagent is a critical determinant of success. We present two highly effective, field-validated protocols.
Protocol 1: High-Efficiency Coupling with HATU/DIPEA
The use of aminium-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is highly recommended for sterically demanding couplings.[3] HATU, in the presence of a hindered base like N,N-diisopropylethylamine (DIPEA), rapidly forms a highly reactive OAt-ester intermediate, which facilitates efficient amide bond formation.
Experimental Workflow: HATU/DIPEA Coupling
Caption: HATU/DIPEA coupling workflow for Fmoc-L-β-homotryptophan(Boc)-OH.
Step-by-Step Methodology:
-
Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group from the peptide-resin (confirmed by a positive Kaiser test), thoroughly wash the resin with DMF (5 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-β-homotryptophan(Boc)-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates complete coupling. If the test remains positive, extend the coupling time or consider a second coupling.
-
Washing: Upon completion, drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.
Protocol 2: The DIC/HOBt Approach for Racemization Suppression
The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) is a classic and highly effective method in SPPS.[3][4] This protocol is particularly advantageous for minimizing racemization. DIC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to a less racemization-prone HOBt-ester for the final coupling step.
Experimental Workflow: DIC/HOBt Coupling
Caption: DIC/HOBt coupling workflow for Fmoc-L-β-homotryptophan(Boc)-OH.
Step-by-Step Methodology:
-
Resin Preparation: After N-terminal Fmoc deprotection, wash the resin with DMF (3 x 1 min) and then suspend it in DMF or a 1:1 mixture of DMF/DCM.
-
Reagent Addition: In separate vessels, dissolve Fmoc-L-β-homotryptophan(Boc)-OH (3-5 equivalents) and HOBt (3-5 equivalents) in a minimal amount of DMF. Add both solutions to the resin slurry.
-
Initiate Coupling: Add DIC (3-5 equivalents) to the reaction vessel.
-
Coupling Reaction: Agitate the mixture at room temperature for 2-6 hours. Monitor the reaction for completion using the Kaiser test.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min).
Data Presentation: Comparison of Coupling Conditions
| Parameter | Protocol 1: HATU/DIPEA | Protocol 2: DIC/HOBt | Rationale / Comments |
| Amino Acid Equivalents | 3 - 5 eq. | 3 - 5 eq. | Higher equivalents are used to drive the reaction for sterically hindered residues. |
| Coupling Reagent Equivalents | 2.9 - 4.5 eq. | 3 - 5 eq. | A slight deficiency of HATU relative to the amino acid minimizes potential side reactions. |
| Additive Equivalents | N/A | 3 - 5 eq. (HOBt) | HOBt is crucial for suppressing racemization in carbodiimide-mediated couplings.[3] |
| Base Equivalents | 6 - 10 eq. (DIPEA) | N/A | A hindered base is required to activate the amino acid with HATU. |
| Typical Coupling Time | 1 - 4 hours | 2 - 6 hours | HATU generally offers faster coupling kinetics for hindered amino acids.[3] |
| Primary Advantage | High coupling efficiency and speed. | Low risk of racemization. | The choice depends on the specific sequence and purity requirements. |
Monitoring the Coupling Reaction: The Kaiser Test for β-Amino Acids
The Kaiser test is a highly sensitive colorimetric assay for detecting free primary amines on the resin.[5] A positive result (intense blue beads) indicates incomplete coupling, while a negative result (yellow or colorless beads) signifies completion.
For β-amino acids like β-homotryptophan, the Kaiser test remains a reliable method for monitoring coupling efficiency as they possess a primary amine. However, due to potential steric shielding of the amino group within the growing peptide-resin matrix, a false negative or a weak positive result can sometimes be observed. If there is any ambiguity, it is prudent to perform a second coupling to ensure the reaction has gone to completion.
Fmoc Deprotection of β-Amino Acids
The deprotection of the Fmoc group from a β-amino acid residue proceeds via the same β-elimination mechanism as with α-amino acids. Standard deprotection conditions are generally effective.
Standard Deprotection Protocol:
-
Treat the peptide-resin with a solution of 20% piperidine in DMF.
-
Agitate for an initial 3-5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete deprotection.
-
Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
Final Cleavage and Deprotection: Releasing the Peptide
The final step involves cleaving the synthesized peptide from the resin and simultaneously removing all side-chain protecting groups, including the Boc group from the tryptophan indole. A standard TFA-based cleavage cocktail containing scavengers is essential to prevent the degradation of sensitive residues.
Recommended Cleavage Cocktail (Reagent K modified):
Due to the presence of a Boc-protected tryptophan, a robust scavenger cocktail is necessary. The use of Fmoc-Trp(Boc)-OH significantly reduces the risk of side reactions, making complex and malodorous cocktails often unnecessary.[6] A widely effective and less odorous cocktail is:
-
TFA / Triisopropylsilane (TIS) / Water (95 : 2.5 : 2.5, v/v/v) [7]
Cleavage Protocol:
-
Ensure the N-terminal Fmoc group has been removed.
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Persistent Positive Kaiser Test | Incomplete coupling due to steric hindrance; Peptide aggregation. | Extend coupling time; Perform a second coupling ("double coupling"); Switch to a more potent coupling reagent (e.g., from DIC/HOBt to HATU); Change solvent to NMP or add a small percentage of DMSO. |
| Low Crude Peptide Yield | Incomplete coupling at one or more steps; Premature chain termination. | Optimize coupling protocols for all amino acids in the sequence; Ensure fresh, high-quality reagents are used. |
| Side Products in Mass Spectrometry | Indole alkylation or oxidation during cleavage. | Ensure the use of Fmoc-L-β-homotryptophan(Boc)-OH; Use a cleavage cocktail with appropriate scavengers (TIS is effective). |
Conclusion
The successful incorporation of Fmoc-L-β-homotryptophan into synthetic peptides is readily achievable with careful consideration of the unique challenges posed by its β-amino acid structure and reactive indole side chain. The use of Fmoc-L-β-homotryptophan(Boc)-OH is critical for preventing side reactions during cleavage. High-efficiency coupling can be achieved using potent activating agents such as HATU, or with the racemization-suppressing DIC/HOBt method. By following the detailed protocols and recommendations outlined in this guide, researchers can confidently synthesize high-quality, β-homotryptophan-containing peptides for a wide range of applications in chemical biology and drug discovery.
References
Application Notes and Protocols: Harnessing Fmoc-L-beta-homotryptophan for the Design of Advanced Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design, offering a powerful toolkit to overcome the inherent limitations of native peptides, such as poor proteolytic stability and limited conformational diversity. Among the arsenal of synthetic building blocks, Fmoc-L-beta-homotryptophan stands out as a particularly valuable asset. Its unique structure, featuring an extended backbone and the versatile indole side-chain, provides a gateway to novel peptide architectures with enhanced therapeutic potential.
This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in the design and synthesis of bioactive peptides. We will delve into the scientific rationale behind its application, offering field-proven insights into its impact on peptide structure and function, and provide step-by-step methodologies for its seamless integration into your research and development workflows.
The Rationale for Incorporating L-beta-homotryptophan: A Paradigm Shift in Peptide Design
The introduction of a β-amino acid into a peptide sequence fundamentally alters its structural and biological properties. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone, leading to a more flexible and conformationally diverse scaffold.[1] This seemingly subtle modification has profound implications for bioactive peptide design.
Enhancing Proteolytic Stability: A Shield Against Degradation
A major hurdle in the therapeutic application of peptides is their rapid degradation by proteases in vivo.[2] Peptides composed entirely of or containing β-amino acid residues exhibit remarkable resistance to enzymatic cleavage.[2][3] This enhanced stability is a direct consequence of the altered backbone geometry, which is not recognized by the active sites of most proteases. The incorporation of L-beta-homotryptophan can therefore significantly extend the biological half-life of a peptide, a critical attribute for therapeutic efficacy.
Modulating Secondary Structure: Sculpting Novel Conformations
The increased conformational flexibility of β-amino acids allows for the formation of unique and stable secondary structures not accessible to α-peptides.[4] These include various helical and sheet-like structures that can be tailored by the sequence and stereochemistry of the β-amino acid residues.[5][6] The indole side-chain of tryptophan is known to play a significant role in stabilizing peptide structures through π-π stacking and other non-covalent interactions.[7] The strategic placement of L-beta-homotryptophan can thus be used to induce or stabilize specific folds, enabling the precise spatial orientation of key pharmacophoric groups for optimal receptor engagement.
Figure 1: Comparison of α- and β-peptide backbones and their susceptibility to proteolytic cleavage.
Solid-Phase Peptide Synthesis (SPPS) of β-homotryptophan-Containing Peptides: A Step-by-Step Guide
The incorporation of this compound into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. However, certain considerations can optimize the synthesis and ensure high purity of the final product.
Materials and Reagents
-
Resin: Choose a resin appropriate for the desired C-terminus (e.g., Rink amide resin for a C-terminal amide, 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).[8]
-
This compound: Available from various chemical suppliers. For sequences where the indole side-chain may be susceptible to modification during cleavage, consider using this compound(Boc)-OH.[9]
-
Standard Fmoc-protected α-amino acids
-
Coupling Reagents: HBTU, HATU, or PyBOP are recommended.[10][11] HATU is particularly effective for sterically hindered couplings.[10]
-
Activation Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.
-
Fmoc Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF).
-
Solvents: High-purity DMF, dichloromethane (DCM).
-
Washing Solvents: DMF, DCM, isopropanol (IPA).
-
Cleavage Cocktail: A standard cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers is crucial to prevent side reactions with the tryptophan indole ring. A common mixture is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5) or a less odorous alternative like TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).
Protocol for Manual SPPS
This protocol outlines a single coupling cycle for incorporating this compound.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[12]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.
-
Add the activation base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For potentially difficult couplings, the reaction time can be extended, or a double coupling can be performed.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and finally DMF (2-3 times).
-
-
Monitoring the Coupling Reaction (Optional but Recommended):
-
Perform a Kaiser test (ninhydrin test) on a small sample of the resin beads. A negative result (yellow beads) indicates a complete coupling reaction. A positive result (blue/purple beads) suggests incomplete coupling, and a second coupling step should be performed.
-
Figure 2: Workflow for a single coupling cycle of this compound in SPPS.
Cleavage and Final Deprotection
-
Resin Preparation: After the final coupling and deprotection steps, wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage:
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether several times.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Characterization and Analysis of β-homotryptophan-Containing Peptides
The incorporation of L-beta-homotryptophan can significantly influence the peptide's three-dimensional structure. A thorough conformational analysis is therefore essential to understand its structure-activity relationship.
Spectroscopic Techniques for Conformational Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as COSY, TOCSY, and NOESY, are powerful tools for determining the solution-state conformation of peptides.[1][7] Analysis of nuclear Overhauser effects (NOEs) can provide distance restraints between protons, which are crucial for structure calculation.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of a peptide in solution. It can reveal the presence of helical, sheet, or random coil conformations.
Quantitative Data Summary
The following table provides a hypothetical comparison of properties for a model bioactive peptide before and after the incorporation of L-beta-homotryptophan. This data is illustrative of the potential benefits of such a modification.
| Property | Native Peptide (with L-Trp) | Modified Peptide (with L-β-homoTrp) | Rationale for Change |
| Proteolytic Half-life (in serum) | < 10 minutes | > 8 hours | The β-amino acid backbone is resistant to protease degradation.[2] |
| Receptor Binding Affinity (Kd) | 50 nM | 25 nM | The modified conformation may present key residues more favorably for receptor interaction. |
| Secondary Structure (from CD) | 20% α-helix, 80% random coil | 60% stable helix | The β-amino acid can induce and stabilize helical structures.[4] |
| RP-HPLC Purity (crude) | 75% | 70% | Coupling of β-amino acids can sometimes be less efficient than α-amino acids, potentially leading to slightly lower crude purity. |
| Overall Yield | 15% | 12% | Similar to purity, the overall yield might be slightly lower due to potentially less efficient coupling steps. |
Case Study: Enhancing the Bioactivity of an Antimicrobial Peptide
Consider a hypothetical antimicrobial peptide with the sequence Ac-KWKSFIKKL-NH2. While potent, its therapeutic use is limited by its rapid degradation. To address this, a synthetic analogue is designed where the tryptophan residue is replaced with L-beta-homotryptophan: Ac-K(β-hW)KSFIKKL-NH2.
Expected Outcomes:
-
Increased Proteolytic Stability: The modified peptide is expected to show significantly enhanced stability in the presence of proteases, leading to a longer duration of action.
-
Altered Conformation: The introduction of the β-amino acid may induce a more stable helical conformation, which is often associated with the membrane-disrupting activity of many antimicrobial peptides.
-
Potentially Improved Activity: The stabilized conformation and increased half-life could lead to enhanced antimicrobial potency and a lower minimum inhibitory concentration (MIC).
Conclusion and Future Perspectives
This compound is a powerful tool for the design of next-generation bioactive peptides. Its ability to confer proteolytic resistance and modulate secondary structure opens up new avenues for developing peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles. The protocols and insights provided in this guide are intended to empower researchers to confidently incorporate this versatile building block into their peptide design strategies, paving the way for the discovery of novel and effective peptide drugs. As our understanding of the conformational preferences of β-peptides continues to grow, so too will the opportunities for their application in addressing a wide range of therapeutic challenges.
References
- 1. 1H-NMR conformational analysis of a high-affinity antigenic 11-residue peptide from the tryptophan synthase beta 2 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Screening of Novel Bioactive Peptides from Goat Casein: In Silico to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
Application Notes and Protocols for the Incorporation of Fmoc-L-beta-homotryptophan into Peptide Backbones
Introduction: The Significance of β-Homotryptophan in Peptidomimetic Design
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery and materials science. Among these, β-amino acids have garnered significant attention for their ability to impart unique structural and functional properties to peptides. Fmoc-L-β-homotryptophan, in particular, offers a tantalizing building block for the design of novel peptidomimetics. The additional methylene group in its backbone, compared to its α-amino acid counterpart, introduces a greater degree of conformational flexibility, predisposing the resulting peptide to adopt well-defined secondary structures such as helices and turns. Furthermore, the indole side chain of tryptophan is a crucial pharmacophore in many biologically active peptides, mediating key molecular interactions. The strategic placement of L-β-homotryptophan can therefore lead to peptides with enhanced proteolytic stability, refined receptor-binding affinities, and novel therapeutic activities.
This comprehensive guide provides a detailed technical overview and field-proven protocols for the successful incorporation of Fmoc-L-β-homotryptophan into peptide backbones using solid-phase peptide synthesis (SPPS).
Core Principles and Strategic Considerations
The successful incorporation of Fmoc-L-β-homotryptophan into a growing peptide chain hinges on overcoming two principal challenges: the steric hindrance imparted by the β-substituted backbone and the reactivity of the indole side chain.
Addressing Steric Hindrance during Coupling
The β-substitution of homotryptophan presents a significant steric barrier to the incoming activated amino acid, potentially leading to incomplete coupling and the formation of deletion sequences. To mitigate this, the selection of an appropriate coupling reagent is paramount. Standard carbodiimide-based activators such as DCC or DIC are often insufficient. More potent uronium or phosphonium salt-based reagents are required to achieve high coupling efficiencies.
Diagram 1: Coupling strategy for sterically hindered β-amino acids.
Protecting the Indole Side Chain of Homotryptophan
The indole ring of tryptophan is susceptible to oxidation and alkylation under the acidic conditions of the final cleavage from the resin. While for many sequences, the use of scavengers in the cleavage cocktail is sufficient, for peptides particularly sensitive to side reactions, or for those containing multiple tryptophan residues, the use of a protecting group on the indole nitrogen is advisable. The most common protecting group for the indole nitrogen in Fmoc-based SPPS is the tert-butyloxycarbonyl (Boc) group. This group is stable to the basic conditions used for Fmoc deprotection but is readily removed during the final acid-mediated cleavage.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the manual solid-phase synthesis of peptides containing Fmoc-L-β-homotryptophan. These protocols can be adapted for automated peptide synthesizers.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose a resin appropriate for your desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).
-
Resin Swelling: Place the resin in a fritted reaction vessel. Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes with gentle agitation. Drain the DMF.[1][2]
-
Washing: Wash the resin thoroughly with DMF (3 x 5 mL per gram of resin).[1][2]
Protocol 2: Fmoc Deprotection
-
Initial Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the swollen resin. Agitate the mixture for 5 minutes at room temperature. Drain the solution.
-
Second Deprotection: Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete deprotection.[3]
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.[3]
Diagram 2: Step-wise workflow for Fmoc deprotection.
Protocol 3: Coupling of Fmoc-L-β-homotryptophan
Due to the sterically hindered nature of Fmoc-L-β-homotryptophan, a highly efficient coupling strategy is essential.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-L-β-homotryptophan (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, HCTU, or PyAOP; 3-5 equivalents) in a minimal amount of DMF.
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) to the amino acid solution to initiate activation.[4]
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.[1]
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.[3]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3 times).[3]
| Parameter | Recommended Range | Rationale |
| Fmoc-L-β-homotryptophan Equivalents | 3 - 5 | A higher excess drives the reaction to completion, compensating for steric hindrance. |
| Coupling Reagent Equivalents | 3 - 5 | Potent reagents like HATU ensure efficient activation of the sterically hindered amino acid.[5] |
| Base Equivalents | 6 - 10 | A non-nucleophilic base is crucial to prevent racemization and other side reactions.[4] |
| Solvent | DMF or NMP | High-quality, amine-free solvent is essential for optimal reaction conditions. |
| Reaction Time | 2 - 4 hours | Extended reaction times may be necessary to achieve complete coupling. |
| Temperature | Room Temperature | For highly sensitive sequences, a lower temperature can be considered to minimize side reactions. |
Table 1: Optimized Parameters for Fmoc-L-β-homotryptophan Coupling
Protocol 4: Cleavage and Deprotection
The choice of cleavage cocktail is critical to ensure the complete removal of all protecting groups and the peptide from the resin, while minimizing side reactions, particularly those involving the tryptophan indole ring.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 3 hours.[6]
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A commonly used and effective cocktail for peptides containing tryptophan is Reagent K or a similar mixture.[7][8]
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin). Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[9]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum.
Analytical Characterization and Purification
The crude peptide should be analyzed to confirm its identity and purity before proceeding with purification.
-
Mass Spectrometry: Use MALDI-TOF or ESI-MS to verify the molecular weight of the synthesized peptide.
-
High-Performance Liquid Chromatography (HPLC): Analytical reversed-phase HPLC (RP-HPLC) is used to determine the purity of the crude peptide.[10][11][12]
-
Purification: The crude peptide is purified using preparative RP-HPLC to obtain the final product with the desired level of purity.[13][14]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling (Deletion Sequences) | Insufficient activation or coupling time due to steric hindrance. | Use a more potent coupling reagent (e.g., HATU, HCTU), increase the equivalents of amino acid and coupling reagent, extend the coupling time, or perform a double coupling. |
| Side Reactions at the Indole Ring | Alkylation or oxidation during TFA cleavage. | Use a cleavage cocktail with appropriate scavengers (e.g., TIS, EDT). For sensitive sequences, consider using Fmoc-L-β-homotryptophan(Boc)-OH.[15][16][17] |
| Poor Solubility of the Crude Peptide | Aggregation of the unprotected peptide. | Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water with 0.1% TFA) for HPLC purification. In some cases, the addition of a small amount of DMSO may be necessary. |
| Racemization | Excessive base or prolonged activation time. | Use a non-nucleophilic base like collidine instead of DIPEA, and minimize the pre-activation time.[4] |
Table 2: Troubleshooting Guide for the Synthesis of β-homotryptophan-containing Peptides
Conclusion
The incorporation of Fmoc-L-β-homotryptophan into peptide backbones offers exciting opportunities for the development of novel peptidomimetics with enhanced biological properties. By understanding the inherent challenges of steric hindrance and indole side-chain reactivity, and by implementing the optimized protocols and strategies outlined in this guide, researchers can confidently and successfully synthesize these valuable molecules. The careful selection of coupling reagents, appropriate use of protecting groups and scavengers, and meticulous attention to reaction conditions are the keys to achieving high purity and yield in the synthesis of β-homotryptophan-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. peptide.com [peptide.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. hplc.eu [hplc.eu]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]
Fmoc-L-beta-homotryptophan as a building block for peptidomimetics
Application Note & Protocol
Fmoc-L-β-Homotryptophan: A Strategic Building Block for the Development of Next-Generation Peptidomimetics
Audience: Researchers, scientists, and drug development professionals.
Abstract
Peptidomimetics represent a promising frontier in drug discovery, offering the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability.[1] The incorporation of non-natural amino acids is a cornerstone of peptidomimetic design, with β-amino acids emerging as particularly valuable tools. This document provides a comprehensive guide to the use of Fmoc-L-β-homotryptophan, a key building block for synthesizing peptides with enhanced therapeutic properties. We will explore the scientific rationale for its use, focusing on its contributions to proteolytic resistance and unique conformational structures. Detailed, field-tested protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS) are provided, alongside troubleshooting and data analysis guidelines to empower researchers in their drug development endeavors.
Introduction: The Case for β-Amino Acids in Peptidomimetics
Natural peptides, while central to countless biological processes, are often poor drug candidates due to their rapid degradation by proteases.[2][3] Peptidomimetics are designed to mimic the biological activity of natural peptides but are engineered for improved stability and bioavailability.[1] One of the most effective strategies in this field is the substitution of natural α-amino acids with their β-amino acid homologues.
Fmoc-L-β-homotryptophan is a derivative of tryptophan containing an additional methylene group in its backbone. This seemingly minor alteration has profound consequences, bestowing two critical advantages upon the resulting peptide:
-
Inherent Proteolytic Resistance: The altered peptide bond geometry of β-peptides makes them poor substrates for common proteases, rendering them exceptionally stable against enzymatic degradation.[2][4][5] This stability can significantly extend the in vivo half-life of a peptide therapeutic.[3]
-
Novel Secondary Structures: The additional backbone flexibility allows β-peptides to fold into unique and stable secondary structures, such as helices and sheets, that are distinct from those formed by α-peptides.[6][7] This provides a powerful tool for designing molecules that can mimic the conformation of a native peptide ligand to interact with biological targets like protein-protein interfaces.[3]
Fmoc-L-β-homotryptophan is particularly valuable due to the tryptophan side chain's role in many biological interactions and its utility as an intrinsic fluorescent probe.[8] This guide details the practical application of this building block in the lab.
Physicochemical Properties of Fmoc-L-β-Homotryptophan
Accurate handling and storage are critical for successful synthesis. The key properties of this reagent are summarized below.
| Property | Value | Source(s) |
| Synonyms | Fmoc-L-β-HomoTrp-OH, (S)-3-(Fmoc-amino)-4-(3-indolyl)butyric acid | [9] |
| CAS Number | 353245-98-4 | [9][10][11] |
| Molecular Formula | C₂₇H₂₄N₂O₄ | [9][12] |
| Molecular Weight | ~440.5 g/mol | [9][12] |
| Appearance | White to off-white or greyish powder | [9][13] |
| Purity (Typical) | ≥ 98% (HPLC) | [9] |
| Storage Conditions | Store at 0-8 °C, desiccated | [9] |
| Solubility | Soluble in DMF, NMP, and other polar organic solvents | [1] |
Note: For synthesis involving the indole nitrogen, a Boc-protected version, Fmoc-L-β-HomoTrp(Boc)-OH (CAS: 357271-55-7), is also available and recommended to prevent side reactions.[13][14]
Scientific Foundation: Structural Advantages
The core benefit of Fmoc-L-β-homotryptophan stems from its backbone structure. The insertion of an extra methylene group between the α-carbon and the carboxyl group fundamentally alters the peptide chain's architecture.
Caption: Comparison of α- and β-amino acid backbones.
This structural modification is the causal agent behind the enhanced stability. Proteolytic enzymes have highly specific active sites evolved to recognize and cleave the precise spacing and geometry of α-peptide bonds. The β-peptide backbone does not fit this enzymatic lock-and-key model, leading to profound resistance to cleavage.[2][4]
Application Protocol: Solid-Phase Synthesis of a Peptidomimetic
The following protocol details the incorporation of Fmoc-L-β-homotryptophan into a growing peptide chain using the standard and robust Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[15][16]
The Fmoc/tBu SPPS Workflow
SPPS is a cyclical process where amino acids are sequentially added to a chain anchored to an insoluble resin support.[17] This allows for the easy removal of excess reagents by simple filtration and washing, enabling high reaction efficiency.[17][18]
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis (SPPS).
Materials and Reagents
| Reagent/Material | Purpose | Grade/Supplier |
| Fmoc-L-β-homotryptophan | Building Block | ≥98% Purity |
| Rink Amide or Wang Resin | Solid Support | 100-200 mesh, ~0.5 mmol/g loading |
| Dimethylformamide (DMF) | Solvent | Peptide synthesis grade |
| Dichloromethane (DCM) | Solvent | Reagent grade |
| Piperidine | Fmoc deprotection | Reagent grade |
| HATU | Coupling activator | ≥98% Purity |
| Diisopropylethylamine (DIPEA) | Base | Peptide synthesis grade |
| Trifluoroacetic Acid (TFA) | Cleavage | Reagent grade |
| Triisopropylsilane (TIS) | Scavenger | Reagent grade |
| Dithiothreitol (DDT) | Scavenger (for Trp) | Reagent grade |
| Diethyl Ether (cold) | Peptide precipitation | Reagent grade |
| Acetonitrile (ACN) | HPLC Solvent | HPLC grade |
| Water (H₂O) | HPLC Solvent | HPLC grade |
| SPPS Reaction Vessel | - | Glass, with frit |
| Mechanical Shaker | - | - |
| HPLC System | Purification/Analysis | C18 column |
| Mass Spectrometer | Analysis | ESI-MS |
Step-by-Step Synthesis Protocol
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.
Step 1: Resin Swelling
-
Action: Place the resin (e.g., 200 mg of 0.5 mmol/g Rink Amide resin) into the SPPS reaction vessel.
-
Action: Add 5 mL of DMF and shake gently for 30 minutes at room temperature.[15][16]
-
Rationale: Proper swelling of the polymer matrix is essential for reagent accessibility to all reactive sites within the resin beads, ensuring high reaction yields.[15]
-
Action: Drain the DMF.
Step 2: N-terminal Fmoc Deprotection
-
Action: Add 3 mL of 20% (v/v) piperidine in DMF to the resin. Shake for 3 minutes.
-
Action: Drain the solution.
-
Action: Add another 3 mL of 20% piperidine in DMF. Shake for 10 minutes.
-
Rationale: A two-stage deprotection ensures complete removal of the Fmoc group. The first, short treatment removes the bulk, while the second drives the reaction to completion.
-
Action: Drain and wash the resin thoroughly with DMF (5 x 5 mL).
-
Validation: The progress can be monitored by quantifying the UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution at ~301 nm.[16][18]
Step 3: Coupling of Fmoc-L-β-Homotryptophan
-
Action: In a separate vial, pre-activate the amino acid. Dissolve Fmoc-L-β-homotryptophan (176.2 mg, 0.4 mmol, 4 eq.), HATU (151.7 mg, 0.4 mmol, 4 eq.), in 2 mL of DMF.
-
Action: Add DIPEA (139 µL, 0.8 mmol, 8 eq.) to the activation solution and vortex for 1 minute.
-
Rationale: HATU is a highly efficient coupling reagent, particularly effective for sterically hindered amino acids like β-amino acids, minimizing racemization and ensuring rapid peptide bond formation.[16] An excess of reagents is used to drive the reaction to completion.[18]
-
Action: Add the activated amino acid solution to the deprotected resin.
-
Action: Shake for 1-2 hours at room temperature.
-
Validation: Perform a Kaiser test. A negative result (beads remain yellow) indicates complete coupling. If positive (beads turn blue), the coupling step should be repeated ("double coupling").[19]
Step 4: Chain Elongation
-
Action: Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
Action: Repeat Steps 2 (Deprotection) and 3 (Coupling) for each subsequent amino acid in your sequence.
Step 5: Final Cleavage and Deprotection
-
Action: After the final amino acid has been coupled and deprotected, wash the resin with DMF (3x), followed by DCM (3x), and dry the resin under vacuum for 1 hour.
-
Action: Prepare the cleavage cocktail. For a tryptophan-containing peptide, a common cocktail is: 94% TFA, 2.5% H₂O, 2.5% Dithiothreitol (DDT), and 1% Triisopropylsilane (TIS).
-
CAUTION: Work in a fume hood. TFA is highly corrosive.
-
Rationale: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (like Boc, tBu).[16] Scavengers (TIS, DDT) are critical to capture the reactive carbocations generated during this process, preventing modification of sensitive residues like tryptophan.
-
Action: Add 5 mL of the cleavage cocktail to the dry resin. Shake for 3 hours at room temperature.
-
Action: Filter the solution to separate the resin, collecting the filtrate in a 50 mL centrifuge tube.
-
Action: Wash the resin with 1 mL of fresh TFA and combine the filtrates.
Step 6: Peptide Precipitation and Purification
-
Action: Add the TFA filtrate dropwise into a 50 mL tube containing 40 mL of ice-cold diethyl ether.
-
Action: A white precipitate (the crude peptide) should form.
-
Action: Centrifuge the tube (3000 x g, 5 min), discard the supernatant, and wash the pellet twice more with cold ether.
-
Action: Dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Action: Purify the peptide using reverse-phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile gradient.
-
Action: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical HPLC.
Expected Data & Troubleshooting
Data Analysis: The primary validation is mass spectrometry. Compare the observed molecular weight with the theoretical calculation.
| Analysis | Expected Result for a Model Peptide (e.g., Ac-Ala-βhTrp-NH₂) |
| Theoretical MW | Calculated based on the sequence (e.g., 370.43 g/mol ) |
| Observed MW (ESI-MS) | [M+H]⁺ = 371.44 |
| Purity (Analytical HPLC) | >95% (single major peak) |
Troubleshooting Common Issues:
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of the β-amino acid; poor resin swelling; inefficient activation. | Extend coupling time to 4 hours or overnight. Perform a "double coupling" by repeating the coupling step with fresh reagents.[19] Ensure resin is fully swollen before synthesis. |
| Low Final Yield | Incomplete coupling at multiple steps; premature chain termination. | Use a capping step (e.g., with acetic anhydride) after each coupling to block unreacted amines and simplify purification.[19] Optimize coupling times. |
| Tryptophan Side-Chain Modification | Insufficient scavengers during cleavage. | Ensure an adequate amount and type of scavenger (e.g., TIS, EDT, or DDT) are used in the cleavage cocktail. |
| Aspartimide Formation (if Asp is present) | Side reaction of Asp residue during piperidine treatment. | Use protecting groups like Hmb on the preceding residue's backbone to shield the Asp side chain. |
Conclusion
Fmoc-L-β-homotryptophan is a powerful and versatile building block for the synthesis of advanced peptidomimetics. Its incorporation into peptide sequences imparts exceptional resistance to enzymatic degradation, a critical feature for developing viable peptide-based therapeutics.[3][4] The detailed SPPS protocol provided herein offers a robust and validated method for researchers to leverage the unique structural and stability advantages of this compound. By combining rational design with these synthetic methodologies, the development of novel, highly stable, and biologically active peptidomimetics for a wide range of therapeutic targets is readily achievable.
References
- 1. benchchem.com [benchchem.com]
- 2. The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures? | CHIMIA [chimia.ch]
- 3. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. On the flexibility of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Basic conformers in beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. FMOC-L-BETA-HOMOTRYPTOPHAN - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 11. ivychem.com [ivychem.com]
- 12. Fmoc-l-β-homotryptophan | CymitQuimica [cymitquimica.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Fmoc-L-beta-Homo-Trp(Boc)-OH 95% | CAS: 357271-55-7 | AChemBlock [achemblock.com]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. biovera.com.au [biovera.com.au]
- 17. jpt.com [jpt.com]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Synthesis of Helical Peptides Using Fmoc-L-β-Homotryptophan: An Application Guide
Introduction: The Architectural Allure of Helical β-Peptides
In the landscape of peptidomimetics and drug discovery, peptides adopting stable, predictable secondary structures are of paramount importance. Among these, helical structures are particularly sought after for their ability to mimic protein recognition domains, such as the α-helix, thereby enabling the modulation of protein-protein interactions. The introduction of β-amino acids into peptide sequences has emerged as a powerful strategy to induce stable helical conformations that are resistant to proteolytic degradation.
This application note provides a comprehensive guide to the synthesis and characterization of helical peptides incorporating Fmoc-L-β-homotryptophan. The strategic placement of β-homotryptophan, with its bulky, aromatic indole side chain, can significantly influence the conformational landscape of the peptide, promoting the formation of well-defined helical structures, such as the 12-helix.[1] We will delve into the mechanistic underpinnings of Fmoc-based solid-phase peptide synthesis (SPPS), provide a detailed, field-proven protocol for the synthesis of a model helical β-peptide, and outline robust methods for its purification and structural characterization.
The Role of β-Homotryptophan in Helix Induction
The incorporation of β-amino acids into a peptide backbone introduces an additional carbon atom, which fundamentally alters the conformational preferences of the chain. Unlike α-peptides, which are prone to forming various secondary structures, β-peptides often exhibit a strong propensity to adopt specific, stable helical folds.[2] The type of helix formed is influenced by the substitution pattern on the Cα and Cβ atoms of the β-amino acid residues.[2]
L-β-homotryptophan, a β³-amino acid, is particularly effective at inducing helical structures. Its bulky indole side chain restricts the available conformational space, favoring a folded structure. Furthermore, the aromatic nature of the indole ring can engage in stabilizing π-π stacking interactions within the folded peptide. The intrinsic fluorescence of the tryptophan moiety also serves as a valuable spectroscopic probe for studying peptide folding and interaction with biological targets.[1]
Experimental Workflow: A Visual Overview
The synthesis of helical peptides using Fmoc-L-β-homotryptophan follows a well-established solid-phase peptide synthesis (SPPS) workflow. The key stages are depicted in the flowchart below.
Caption: Experimental workflow for the synthesis and characterization of helical peptides.
Detailed Protocols
PART 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a model helical hexapeptide containing L-β-homotryptophan on a 0.1 mmol scale using Rink Amide resin.
Materials and Reagents:
| Reagent/Material | Supplier | Grade |
| Rink Amide MBHA Resin | Major Supplier | 100-200 mesh, ~0.5 mmol/g |
| Fmoc-L-β-homotryptophan | Major Supplier | Peptide Synthesis Grade |
| Other Fmoc-β-amino acids | Major Supplier | Peptide Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Major Supplier | Peptide Synthesis Grade |
| Piperidine | Major Supplier | Reagent Grade |
| N,N'-Diisopropylethylamine (DIPEA) | Major Supplier | Peptide Synthesis Grade |
| HCTU | Major Supplier | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Major Supplier | ACS Grade |
| Trifluoroacetic acid (TFA) | Major Supplier | Reagent Grade |
| Triisopropylsilane (TIS) | Major Supplier | Reagent Grade |
| 1,2-Ethanedithiol (EDT) | Major Supplier | Reagent Grade |
| Diethyl ether, cold | Major Supplier | ACS Grade |
Protocol:
-
Resin Preparation:
-
Weigh 200 mg of Rink Amide MBHA resin (~0.1 mmol) into a fritted syringe.
-
Swell the resin in 5 mL of DMF for 1 hour with occasional agitation. Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Repeat the piperidine treatment for 10 minutes, then drain.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (0.4 mmol) and 3.9 equivalents of HCTU (0.39 mmol) in 2 mL of DMF.
-
Add 8 equivalents of DIPEA (0.8 mmol) to the activated amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including the incorporation of Fmoc-L-β-homotryptophan.
-
-
Final Fmoc Deprotection:
-
After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Wash the resin with DMF (5 x 5 mL), followed by DCM (3 x 5 mL), and dry the resin under vacuum.
-
PART 2: Peptide Cleavage and Deprotection
The indole side chain of tryptophan is susceptible to alkylation by carbocations generated during the acidic cleavage step. Therefore, a carefully formulated cleavage cocktail containing scavengers is crucial.
Cleavage Cocktail (Reagent K, modified):
| Component | Volume/Weight | Purpose |
| Trifluoroacetic acid (TFA) | 8.25 mL | Cleavage agent, removes acid-labile protecting groups |
| Phenol | 0.5 g | Scavenger for carbocations |
| Thioanisole | 0.5 mL | Scavenger, prevents side-chain modifications |
| 1,2-Ethanedithiol (EDT) | 0.25 mL | Scavenger, particularly for tryptophan protection |
| Water | 0.5 mL | Scavenger, promotes cleavage |
Protocol:
-
Place the dry peptide-resin in a round-bottom flask.
-
Add the freshly prepared cleavage cocktail (10 mL per 0.1 mmol of peptide).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing 40 mL of cold diethyl ether.
-
Wash the resin with a small amount of fresh cleavage cocktail and add the washing to the ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Decant the ether and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide pellet under a stream of nitrogen and then in a desiccator.
PART 3: Peptide Purification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[3][4]
Instrumentation and Conditions:
-
HPLC System: Preparative RP-HPLC system with a UV detector.
-
Column: C18 column (e.g., 10 µm, 250 x 10 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30-60 minutes is a good starting point. The optimal gradient will depend on the hydrophobicity of the peptide.
-
Detection: 220 nm and 280 nm (for tryptophan-containing peptides).[5]
Protocol:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the filtered solution onto the equilibrated HPLC column.
-
Run the purification gradient and collect fractions corresponding to the major peak.
-
Analyze the collected fractions by analytical HPLC to assess purity.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Structural Characterization of the Helical Peptide
Mass Spectrometry
Confirm the identity of the synthesized peptide by determining its molecular weight.
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Expected Result: The observed mass should match the calculated theoretical mass of the peptide.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for determining the secondary structure of peptides in solution.[2][6][7]
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of approximately 0.1-0.2 mg/mL.
-
Measurement: Record the CD spectrum from 190 nm to 260 nm in a 1 mm path length cuvette.
-
Expected Spectrum for a Helical β-Peptide:
-
12-Helix: A characteristic spectrum with a maximum around 205 nm and a minimum around 220 nm.
-
14-Helix: A strong minimum around 214 nm.[8]
-
Caption: Characteristic CD spectral features of helical β-peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure of the peptide.
-
Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., CD₃OH or a mixture of H₂O/D₂O).
-
Experiments:
-
1D ¹H NMR: To observe the overall folding and chemical environment of the protons.
-
2D TOCSY (Total Correlation Spectroscopy): To assign protons within the same amino acid residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for determining the helical fold.
-
-
Expected Observations for a Helical Structure:
-
Characteristic short-to-medium range NOEs between backbone protons (e.g., NH(i) to NH(i+1), CαH(i) to NH(i+1)).
-
For a 12-helix, NOEs between residues i and i+3 may be observed.
-
Conclusion and Future Perspectives
The incorporation of Fmoc-L-β-homotryptophan provides a robust and versatile strategy for the synthesis of stable helical peptides. The protocols outlined in this application note offer a reliable framework for researchers in drug discovery and chemical biology to access these valuable molecules. The unique properties of β-homotryptophan not only enforce a helical conformation but also provide a handle for biophysical studies. Future work will focus on expanding the repertoire of β-amino acids to fine-tune the helical structure and biological activity of these promising peptidomimetics.
References
- 1. Synthesis and characterization of β-peptide helices as transmembrane domains in lipid model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theoretical analysis of secondary structures of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 8. Peptide structural analysis by solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Beyond the Canonical Twenty—Probing Biological Interactions with Precision
An Application Guide to Utilizing Fmoc-L-beta-homotryptophan for the Investigation of Protein-Protein Interactions
The intricate dance of proteins governs nearly every process within a cell. Understanding these protein-protein interactions (PPIs) is fundamental to deciphering complex biological pathways and developing targeted therapeutics. While numerous methods exist to study PPIs, they often require bulky labels or genetic modifications that can perturb the very interactions they aim to measure. The incorporation of unnatural amino acids (UAAs) into peptides and proteins offers a powerful alternative, enabling the introduction of unique chemical and physical properties with minimal structural disruption.[1][2][3]
This guide focuses on a particularly versatile UAA: This compound . This molecule combines three key features that make it an exceptional tool for studying PPIs:
-
The Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group ideal for the iterative process of Solid-Phase Peptide Synthesis (SPPS).[4][5] Its mild removal conditions preserve the integrity of the sensitive indole side chain of the tryptophan analog.
-
The β-Amino Acid Backbone: Unlike the canonical α-amino acids that constitute natural proteins, β-homotryptophan possesses an extra carbon atom in its backbone. This extension imparts significant proteolytic resistance, enhancing the in-vivo stability of synthetic peptides.[6] Furthermore, it introduces unique conformational constraints, allowing for the design of peptidomimetics with novel secondary structures like stable helices and turns.[6][7]
-
The Homotryptophan Side Chain: The indole side chain is an intrinsic fluorophore. Its fluorescence emission is exquisitely sensitive to the local microenvironment, making it a real-time reporter of binding events, conformational changes, and proximity to quenching residues.[8]
This document provides a comprehensive overview, detailed protocols, and expert insights for leveraging this compound as a precise, minimally disruptive probe to illuminate the complex world of protein-protein interactions.
Part 1: The Tool—Properties of this compound
This compound, or (S)-3-(Fmoc-amino)-4-(3-indolyl)butyric acid, is the cornerstone of the methodologies described herein.[9][10] Understanding its components is crucial for its effective application.
-
Chemical Structure: C₂₇H₂₄N₂O₄
-
Molecular Weight: 440.5 g/mol [10]
The primary advantage of using the homotryptophan side chain lies in its inherent fluorescence, obviating the need for external dye conjugation. The photophysical properties of the indole moiety are highly dependent on its environment, a phenomenon that can be exploited to monitor binding events.[8]
| Property | Description | Significance in PPI Studies |
| Excitation Max (λex) | ~280 nm | Allows for selective excitation without exciting most other biomolecules, reducing background noise. |
| Emission Max (λem) | ~350 nm in aqueous solution | The emission wavelength is highly solvatochromic. A shift to shorter wavelengths (a "blue shift") typically indicates the indole group has moved into a more hydrophobic environment, such as a protein's binding pocket.[11] |
| Quantum Yield (ΦF) | Variable (0.01 to 0.35) | The efficiency of fluorescence is sensitive to the local environment and can increase or decrease upon binding, providing another measurable parameter for interaction.[8] |
| Fluorescence Lifetime | Complex, multi-exponential decay | Changes in lifetime can provide detailed information about the dynamics of the tryptophan side chain and its interactions with the binding partner.[12] |
Part 2: Workflow for PPI Analysis using a β-Homotryptophan Peptide Probe
The overall process involves synthesizing a peptide containing L-beta-homotryptophan, purifying it, and then using it in a biophysical assay with the target protein to monitor changes in fluorescence.
Figure 1. General experimental workflow for studying PPIs using a custom-synthesized peptide probe.
Part 3: Protocols and Methodologies
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a β-Homotryptophan-Containing Peptide
This protocol details the manual synthesis of a peptide using Fmoc/tBu chemistry.[13] The process involves the sequential addition of Fmoc-protected amino acids to a growing chain anchored on a solid resin support.[4][5]
Causality Behind Choices:
-
Resin: Rink Amide resin is chosen for peptides requiring a C-terminal amide, which often mimics the state of peptides cleaved from larger proteins. Wang resin is used for a C-terminal carboxylic acid.[5]
-
Coupling Reagents: A combination of an activator (like HBTU or HATU) and a base (like DIPEA) is used to form a highly reactive amino acid ester, ensuring efficient amide bond formation and minimizing side reactions like racemization.[14]
-
Solvents: DMF is the primary solvent due to its excellent resin-swelling properties and ability to dissolve reagents. DCM is used for washing steps due to its lower polarity.[15]
Step-by-Step Methodology:
-
Resin Swelling:
-
Place the Rink Amide resin (e.g., 0.1 mmol scale) in a fritted reaction vessel.
-
Add N,N-Dimethylformamide (DMF, 5 mL) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection (First Amino Acid):
-
Add 20% piperidine in DMF (5 mL) to the swollen resin.
-
Agitate for 3 minutes, then drain.
-
Add fresh 20% piperidine in DMF (5 mL) and agitate for 10-15 minutes.[5]
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL) and then Dichloromethane (DCM) (3 x 5 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid (e.g., Fmoc-Ala-OH, 0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF (2 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the mixture and vortex for 1 minute to pre-activate.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
-
Monitoring Coupling Efficiency (Kaiser Test):
-
Take a few beads of resin and wash with ethanol.
-
Add 2-3 drops each of Kaiser test solutions A (ninhydrin in ethanol), B (phenol in ethanol), and C (KCN in pyridine).
-
Heat at 100°C for 5 minutes.
-
Result: Colorless/yellow beads indicate a complete reaction (no free amines). Deep blue beads indicate an incomplete coupling, requiring a second coupling step.[14]
-
-
Chain Elongation:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the sequence.
-
When incorporating This compound , follow the standard coupling procedure in step 3. No special precautions are typically needed for the indole side chain under these conditions.
-
-
Final Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2) to reveal the N-terminal amine.
-
Wash the resin with DMF (5x), DCM (5x), and finally Methanol (3x).
-
Dry the peptide-resin under vacuum.
-
Figure 2. The iterative cycle of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Protocol 2: Peptide Cleavage, Purification, and Characterization
Causality Behind Choices:
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) is a strong acid used to cleave the peptide from the resin and remove acid-labile side-chain protecting groups (like tBu).[5] Scavengers like water and triisopropylsilane (TIS) are critical. TIS protects the tryptophan indole ring from re-alkylation by reactive cations generated during deprotection.[16][17]
-
Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification. It separates the target peptide from deletion sequences and impurities based on hydrophobicity.
-
Characterization: Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) is essential to confirm the molecular weight and thus the identity of the synthesized peptide. Analytical HPLC confirms its purity.
Step-by-Step Methodology:
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS). (Caution: Work in a fume hood, TFA is highly corrosive).
-
Add the cleavage cocktail (5-10 mL per 0.1 mmol resin) to the dry peptide-resin in the reaction vessel.
-
Agitate at room temperature for 2-3 hours.
-
Filter the solution to separate the resin, collecting the filtrate containing the peptide into a cold centrifuge tube.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Purify using a preparative C18 column on an HPLC system.
-
Use a linear gradient of Solvent A (Water, 0.1% TFA) and Solvent B (Acetonitrile, 0.1% TFA). A typical gradient might be 5-65% B over 30 minutes.
-
Collect fractions corresponding to the major peak detected at 220 nm and 280 nm.
-
-
Characterization:
-
Analyze the collected fractions by analytical HPLC to confirm purity (>95% is desirable for biophysical assays).
-
Confirm the identity of the peptide by submitting a sample for Mass Spectrometry. The observed mass should match the calculated theoretical mass.
-
Pool the pure fractions and lyophilize to obtain a fluffy white powder. Store at -20°C or -80°C.
-
Protocol 3: Studying PPIs with Fluorescence Spectroscopy
This protocol describes a simple titration experiment to measure the binding affinity between the β-homotryptophan-labeled peptide and its target protein.
Principle: Upon binding, the environment of the β-homotryptophan residue changes. If it enters a hydrophobic binding pocket, its fluorescence emission will typically shift to a shorter wavelength (blue shift) and/or its intensity will change. By titrating the target protein into a solution of the peptide and monitoring these changes, a binding curve can be generated to calculate the dissociation constant (Kd).[8][18]
Figure 3. Principle of detecting PPIs via changes in intrinsic tryptophan fluorescence.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of the lyophilized peptide in the desired assay buffer (e.g., PBS, HEPES). Determine its concentration accurately using UV absorbance at 280 nm or a peptide quantification assay.
-
Prepare a concentrated stock solution of the target protein in the same buffer. Ensure the protein is pure and properly folded.
-
Set up a fluorometer with the excitation wavelength set to 280 nm. Set the emission scan range from 300 nm to 450 nm.
-
-
Experiment Execution:
-
Add a fixed concentration of the peptide probe to a quartz cuvette (e.g., 1-5 µM).
-
Record the initial fluorescence emission spectrum of the peptide alone.
-
Sequentially add small aliquots of the concentrated target protein stock solution to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate (e.g., 2-5 minutes).
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
For each spectrum, identify the wavelength of maximum emission (λem) and the fluorescence intensity at that wavelength.
-
Plot the change in fluorescence intensity (ΔF) or the change in λem against the total concentration of the target protein.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site specific binding equation in software like GraphPad Prism or Origin) to determine the dissociation constant (Kd).
-
Conclusion and Future Outlook
This compound is a powerful and versatile chemical tool that provides a minimally invasive intrinsic fluorescent probe for quantitative studies of protein-protein interactions. Its incorporation via standard SPPS protocols makes it accessible to any lab with peptide synthesis capabilities. The enhanced stability conferred by the β-amino acid backbone makes peptides containing this residue particularly suitable for assays in complex biological media and for the development of stable peptide-based inhibitors. By providing direct, real-time insight into molecular binding events, this unnatural amino acid empowers researchers to dissect complex biological systems with higher precision and confidence.
References
- 1. Bioreactive Unnatural Amino Acids as Tools for Probing Protein-Protein Interactions [escholarship.org]
- 2. Using Unnatural Aminoacids to study protein-protein interactions | Pollock Research Lab [blog.richmond.edu]
- 3. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 4. bachem.com [bachem.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Boc-L-beta-homotryptophan | 229639-48-9 | Benchchem [benchchem.com]
- 7. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. scbt.com [scbt.com]
- 11. The fluorescence spectrum of the introduced tryptophans in the alpha 3(beta F155W)3gamma subcomplex of the F1-ATPase from the thermophilic Bacillus PS3 cannot be used to distinguish between the number of nucleoside di- and triphosphates bound to catalytic sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Origin of tryptophan fluorescence lifetimes. Part 2: fluorescence lifetimes origin of tryptophan in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. researchgate.net [researchgate.net]
- 15. peptideweb.com [peptideweb.com]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]
Enzymatic stability of peptides containing L-beta-homotryptophan
Application Notes & Protocols
Topic: Enzymatic Stability of Peptides Containing L-β-Homotryptophan
For: Researchers, scientists, and drug development professionals.
Abstract
The therapeutic potential of peptides is often hampered by their rapid degradation by endogenous proteases, leading to a short in vivo half-life. A powerful strategy to overcome this limitation is the site-specific incorporation of non-proteinogenic amino acids, such as β-amino acids. This guide provides a detailed examination of L-β-homotryptophan, a β-amino acid analogue of tryptophan, as a tool to engineer proteolytically resistant peptides. We delve into the mechanistic basis for this enhanced stability and provide comprehensive, validated protocols for assessing and quantifying the stability of L-β-homotryptophan-containing peptides against specific proteases and in complex biological matrices like human serum.
Introduction: The Challenge of Peptide Stability
Peptides represent a highly attractive class of therapeutics due to their high specificity, potency, and low off-target toxicity. However, their progression into viable clinical candidates is frequently challenged by poor metabolic stability.[1] The peptide backbone is a natural substrate for a vast array of peptidases and proteases present in tissues and circulation, which rapidly hydrolyze peptide bonds and inactivate the drug.[2][3]
To counter this, medicinal chemists have developed numerous strategies to modify the peptide structure, including N- or C-terminal modifications, cyclization, and the substitution of natural L-α-amino acids with unnatural variants.[2] Among the most successful of these approaches is the incorporation of β-amino acids.[4] These homologues of α-amino acids feature an additional carbon atom in their backbone, a seemingly minor change that has profound implications for their enzymatic stability.[5][6]
This application note focuses specifically on L-β-homotryptophan (L-β-hTrp). The tryptophan residue, with its bulky indole side chain, is often critical for mediating protein-protein and peptide-receptor interactions.[7][8] However, it is also a primary cleavage site for chymotrypsin-like proteases.[9][10] By replacing L-tryptophan with L-β-hTrp, it is possible to preserve the essential side-chain functionality while conferring substantial resistance to enzymatic degradation.[11] This guide provides the scientific rationale and detailed experimental protocols to rigorously evaluate this stability enhancement.
The Principle of β-Amino Acid-Mediated Proteolytic Resistance
Proteolytic enzymes achieve their catalytic efficiency through a highly specific recognition of the substrate's shape and stereochemistry within their active site.[6][12] Endopeptidases like chymotrypsin have specificity pockets that recognize and bind particular amino acid side chains (the P1 residue) and catalyze the hydrolysis of the adjacent peptide bond on the C-terminal side.[9][13]
The incorporation of an L-β-homotryptophan residue disrupts this precise molecular recognition in two key ways:
-
Altered Backbone Geometry: The extended backbone of a β-amino acid locally changes the peptide's conformational landscape, altering the bond angles and distances between adjacent residues. This modified geometry prevents the peptide from fitting optimally into the enzyme's catalytic cleft.[5][14]
-
Steric Hindrance: The additional methylene group in the backbone effectively "pushes" the C-terminal part of the peptide away from the catalytic machinery of the protease, sterically hindering the nucleophilic attack required for peptide bond hydrolysis.[15]
The result is a dramatic reduction in the rate of cleavage at or near the site of β-amino acid incorporation, transforming an otherwise labile peptide into a highly stable analogue.[11][16]
Caption: L-α-Tryptophan vs. L-β-Homotryptophan backbone.
Experimental Workflow for Stability Assessment
A robust evaluation of peptide stability requires a multi-tiered approach. We begin with a controlled in vitro assay using a specific, relevant protease and progress to a more physiologically representative assay using human serum.
References
- 1. Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. | Semantic Scholar [semanticscholar.org]
- 2. Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-function relationships in the tryptophan-rich, antimicrobial peptide indolicidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. longdom.org [longdom.org]
- 13. PeptideCutter [web.expasy.org]
- 14. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fmoc-L-β-Homotryptophan in the Design of Next-Generation Therapeutic Peptides: A Technical Guide
Abstract
The development of peptide-based therapeutics is often hampered by their inherent susceptibility to proteolytic degradation and rapid in vivo clearance, limiting their oral bioavailability and therapeutic efficacy. A key strategy to overcome these limitations is the incorporation of non-natural amino acids, such as β-amino acids, into the peptide backbone. This guide provides a detailed exploration of the application of Fmoc-L-β-homotryptophan, a valuable building block for enhancing the pharmacokinetic profile of therapeutic peptides. We will delve into the rationale behind its use, provide detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and discuss the analytical techniques for the characterization of the resulting peptides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of β-amino acids to design more robust and effective peptide drug candidates.
Introduction: The Imperative for Enhanced Peptide Stability
Peptide therapeutics offer high specificity and potency, making them attractive drug candidates for a wide range of diseases.[1] However, their clinical utility is often challenged by poor metabolic stability, as they are readily degraded by proteases in the body.[2] This rapid degradation leads to a short plasma half-life, necessitating frequent administration and limiting patient compliance.[3]
The introduction of β-amino acids, which possess an additional carbon atom in their backbone compared to their α-amino acid counterparts, offers a powerful solution to this challenge.[2][4] This structural modification sterically hinders the approach of proteases, rendering the adjacent peptide bonds resistant to enzymatic cleavage.[2] Fmoc-L-β-homotryptophan, in particular, is a compelling building block as it not only confers proteolytic resistance but also introduces the bulky, aromatic indole side chain of tryptophan, which is often crucial for receptor binding and biological activity.[5]
The Impact of β-Homotryptophan on Peptide Pharmacokinetics: A Quantitative Perspective
The incorporation of a β-amino acid can dramatically extend the in vivo half-life of a peptide. A compelling example is the development of neurotensin (NT) analogs. Neurotensin is a peptide that acts on two G protein-coupled receptors (GPCRs), NTSR1 and NTSR2.[2][6] A simplified NT analog (peptide 52) is highly susceptible to enzymatic degradation. However, the introduction of a β-amino acid to create peptide 53, while slightly decreasing receptor affinity, extended its half-life to an impressive 32 hours.[2] Further optimization by replacing the N-terminal arginine with β-arginine (peptide 54) not only improved the binding affinity but also increased the half-life to over 7 days.[2]
| Peptide | Modification | NTSR1 Ki (nmol·L⁻¹) | NTSR2 Ki (nmol·L⁻¹) | Half-life |
| Peptide 52 | Simplified NT analog | - | - | Very short |
| Peptide 53 | Introduction of a β-amino acid | 8 | 25 | 32 hours |
| Peptide 54 | N-terminal β-arginine | 6 | 12 | > 7 days |
| Table 1: Impact of β-amino acid incorporation on the receptor binding affinity and half-life of a neurotensin analog.[2] |
This case study clearly demonstrates the profound impact of β-amino acid substitution on pharmacokinetic stability, transforming a transiently active peptide into a long-acting therapeutic candidate.
Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating Fmoc-L-β-Homotryptophan
The most common method for synthesizing peptides containing Fmoc-L-β-homotryptophan is the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[7][8] This method relies on the use of the base-labile Fmoc protecting group for the α-amino function and acid-labile protecting groups for the amino acid side chains.[7]
General SPPS Workflow
The SPPS cycle involves a series of repeated steps to elongate the peptide chain while it is anchored to a solid support (resin).
References
- 1. Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products [mdpi.com]
- 2. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 3. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in the Research of Therapeutic Peptides Targeting GPCRs [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance with Fmoc-L-beta-homotryptophan Coupling
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered amino acids, specifically Fmoc-L-beta-homotryptophan. The unique structure of β-amino acids, particularly with bulky side chains like that of homotryptophan, presents significant synthetic hurdles. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure successful peptide synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the coupling of this compound and offers structured solutions based on established principles of peptide chemistry.
Issue 1: Incomplete Coupling or Low Yield
Question: My coupling reaction with this compound is resulting in a low yield of the desired peptide, as confirmed by mass spectrometry. What are the primary causes, and how can I improve the coupling efficiency?
Answer: Incomplete coupling is the most common challenge when working with sterically demanding amino acids like this compound. The β-substitution and the large indole side chain create significant steric hindrance, which can impede the reaction.[1]
Primary Causes:
-
Steric Hindrance: The bulky nature of the β-homotryptophan residue physically obstructs the approach of the activated carboxyl group to the resin-bound amine.[1]
-
Suboptimal Activation: Standard coupling reagents may not be sufficiently potent to efficiently activate the sterically hindered carboxylic acid.[1]
-
Peptide Aggregation: The hydrophobic indole side chain can encourage the growing peptide chains to aggregate on the solid support, rendering the N-terminal amine inaccessible.[1]
Troubleshooting Strategies:
-
Employ Potent Coupling Reagents: For sterically hindered amino acids, it is crucial to use more powerful coupling reagents. Onium-salt-based reagents are generally the preferred choice.[2]
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[2] COMU is a newer generation uronium salt with coupling efficiencies comparable to HATU, but with a better safety profile and improved solubility.[3][4][5]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents that can be effective in difficult couplings.[2][6]
-
-
Optimize Reaction Conditions:
-
Double Coupling: A straightforward approach is to repeat the coupling step with a fresh solution of activated this compound to drive the reaction to completion.[1][7]
-
Increased Reaction Time and Temperature: Extending the coupling time (e.g., from 1-2 hours to 4-24 hours) can be beneficial.[2] Additionally, microwave-assisted solid-phase peptide synthesis (SPPS) can provide the necessary energy to overcome the activation barrier for hindered couplings.[1][2]
-
-
Minimize Peptide Aggregation:
-
Chaotropic Salts: The addition of chaotropic salts, such as LiCl, can disrupt secondary structures that lead to aggregation.
-
Solvent Choice: Switching from DMF to a more disruptive solvent like N-Methylpyrrolidone (NMP) or using a mixture of DMF and Dichloromethane (DCM) can improve solvation and reduce aggregation.[2][8]
-
Issue 2: Presence of Deletion Sequences
Question: My final peptide analysis reveals a significant amount of deletion sequences where the this compound should be. How can this be prevented?
Answer: The presence of deletion sequences is a direct result of an incomplete coupling reaction in the preceding cycle.[8] To mitigate this, ensuring the coupling reaction goes to completion is paramount.
Mitigation Strategies:
-
Monitoring Coupling Completion: It is essential to monitor the reaction's completion. The Kaiser test is a common method for detecting free primary amines.[1][7] A positive result (blue/purple beads) indicates an incomplete reaction, necessitating further action.[7]
-
Capping Unreacted Amines: If double coupling is ineffective, any unreacted N-terminal amines should be "capped" by acetylation with acetic anhydride.[1][7] This prevents them from reacting in the subsequent coupling step, thus avoiding the formation of deletion peptides.[7]
Issue 3: Racemization
Question: I am concerned about potential racemization at the α-carbon of the amino acid preceding the β-homotryptophan. How can I minimize this side reaction?
Answer: Racemization is the loss of stereochemical integrity, leading to diastereomeric impurities that are often difficult to separate.[2] This is a significant concern during the activation of the carboxyl group.
Strategies to Minimize Racemization:
-
Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure is critical.[2] These additives form active esters that are less prone to racemization.[2] HOAt and Oxyma Pure are generally more effective at suppressing racemization than HOBt.[2]
-
Choice of Base: The base used can influence the rate of racemization. Using a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger, more hindered base like N,N-diisopropylethylamine (DIPEA) is recommended.[2]
-
Appropriate Coupling Reagents: Phosphonium-based reagents like PyBOP are often associated with lower levels of racemization compared to some uronium salts.[2]
-
Control Reaction Temperature: Lowering the reaction temperature can help reduce the rate of racemization.[2]
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly challenging to couple?
A1: The difficulty arises from significant steric hindrance. The presence of the amino group on the β-carbon (one carbon further from the carboxyl group compared to α-amino acids) alters the geometry of the backbone. When combined with the large and bulky indole side chain of homotryptophan, it creates a sterically crowded environment around the reactive carboxyl group, making it difficult for the incoming nucleophilic amine of the growing peptide chain to attack.[1]
Q2: Which coupling reagent is considered the best for this compound?
A2: While there is no single "best" reagent for all situations, uronium salts like HATU and COMU are highly recommended for sterically hindered amino acids.[2][3][5] HATU is a well-established and highly effective reagent.[2][9] COMU offers comparable or even superior coupling efficiency in some cases, with the added advantages of being non-explosive and having better solubility.[3][4][5] The choice may depend on the specific peptide sequence and laboratory safety protocols.
Q3: Can I use standard DIC/HOBt for coupling this compound?
A3: While DIC/HOBt is a cost-effective and common coupling method, it is often insufficient for very difficult couplings involving sterically hindered amino acids like β-homotryptophan.[9][10] More potent activating systems are generally required to achieve high coupling efficiency and avoid side reactions.[10]
Q4: Is microwave synthesis a good option for this type of coupling?
A4: Yes, microwave-assisted peptide synthesis can be highly beneficial. The application of microwave energy can accelerate the coupling reaction by overcoming the high activation energy associated with steric hindrance, often leading to higher yields in shorter reaction times.[1][2]
Experimental Protocols and Data
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the relative performance of common coupling reagents for sterically hindered couplings.
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Key Considerations |
| DIC/HOBt | Carbodiimide | Moderate | Standard, cost-effective, but may be insufficient for highly hindered couplings.[9] |
| HBTU/DIEA | Aminium Salt | High | Forms a highly reactive HOBt active ester.[9] |
| HATU/DIEA | Aminium Salt | Very High | Generally considered superior for many difficult couplings.[2][9] |
| COMU/DIEA | Uronium Salt | Very High | Comparable to HATU, with a better safety profile and solubility.[3][4][5] |
| PyBOP/DIEA | Phosphonium Salt | High | Powerful reagent, often associated with lower racemization.[2][6] |
Optimized Coupling Protocol: High-Efficiency Coupling using COMU
This protocol is recommended for the efficient coupling of this compound.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
COMU
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and COMU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and mix for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).
-
-
Washing: After the coupling reaction, thoroughly wash the resin with DMF (3-5 times) and DCM (3 times).[3]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.[1] If the test is positive, a second coupling (double coupling) is recommended.[1]
Visualizations
Workflow for Overcoming Steric Hindrance
Caption: Troubleshooting workflow for hindered couplings.
Mechanism of Action: Onium Salt Activation
Caption: Activation of amino acids with onium salts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Navigating the Challenges of Homotryptophan in SPPS: A Technical Support Guide
A Senior Application Scientist's Guide to Mitigating Indole-Related Side Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges posed by the indole side chain of homotryptophan (Htr) during Solid-Phase Peptide Synthesis (SPPS). Homotryptophan, a valuable analogue of tryptophan, offers unique structural and functional properties to peptides. However, its indole group is susceptible to several side reactions, primarily oxidation and alkylation, which can compromise the purity, yield, and biological activity of the final peptide. This resource is designed to equip you with the knowledge and practical strategies to anticipate, identify, and mitigate these unwanted modifications.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving the indole group of homotryptophan during SPPS?
The primary side reactions affecting the homotryptophan indole nucleus are:
-
Oxidation: The indole ring is highly susceptible to oxidation, which can occur at various stages of SPPS but is most prevalent during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step. This can lead to the formation of various byproducts, including mono- and di-hydroxylated homotryptophan, and N-formylkynurenine analogues.[1]
-
Alkylation: The nucleophilic indole ring can be attacked by carbocations generated during the cleavage of side-chain protecting groups (e.g., from Boc, tBu) or from the resin linker itself.[2][3] This results in the addition of alkyl groups to the indole ring, leading to undesired peptide variants.
Q2: Should I use a protecting group for the indole nitrogen of homotryptophan?
The use of a protecting group, most commonly the tert-butyloxycarbonyl (Boc) group on the indole nitrogen (Fmoc-Htr(Boc)-OH), is highly recommended, especially for sequences containing other residues with bulky protecting groups or when synthesizing long or complex peptides.[4]
-
Benefits of Protection: The Boc group effectively shields the indole ring from both oxidation and alkylation during synthesis and cleavage.[4]
-
When to Consider No Protection: For short, simple peptides, using unprotected Fmoc-Htr-OH may be acceptable, provided that an optimized cleavage cocktail with efficient scavengers is employed. However, this approach carries a higher risk of side product formation.
Q3: What are scavengers and why are they crucial when working with homotryptophan?
Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to "trap" reactive carbocations generated during the deprotection of acid-labile protecting groups.[5] Without effective scavengers, these carbocations can readily alkylate the electron-rich indole ring of homotryptophan. Common scavengers include:
-
Triisopropylsilane (TIS): A very effective scavenger for reducing alkylation.
-
1,2-Ethanedithiol (EDT): Particularly useful for preventing side reactions related to sulfonyl protecting groups from arginine.[4]
-
Water: Helps to hydrolyze carbocations.
-
Thioanisole: Another effective scavenger for trapping carbocations.
Q4: Can the choice of resin linker influence homotryptophan side reactions?
Yes, the linker can be a source of alkylating species. For instance, syntheses on Wang resin have been reported to yield significant amounts of a side-product where the linker has unexpectedly alkylated the indole nucleus of tryptophan.[2][3] This is a critical consideration when troubleshooting unexpected side products.
Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during the synthesis of homotryptophan-containing peptides.
| Problem | Probable Cause(s) | Solution(s) |
| Unexpected peak(s) in HPLC/MS with +16 or +32 Da mass shift. | Oxidation of the homotryptophan indole ring. This is a common issue, especially with prolonged exposure to air or during TFA cleavage without adequate protection or scavengers. | 1. Use Fmoc-Htr(Boc)-OH: Indole protection is the most effective preventative measure. 2. Optimize Cleavage Cocktail: Ensure your cleavage cocktail contains antioxidants. For example, the inclusion of EDT can help minimize oxidation. 3. Degas Solvents: Use solvents that have been degassed to minimize dissolved oxygen. 4. Work Quickly: Minimize the time the peptide is in the cleavage cocktail and exposed to air before purification. |
| Unexpected peak(s) in HPLC/MS with mass shifts corresponding to common alkyl groups (e.g., +57 Da for t-butyl). | Alkylation of the homotryptophan indole ring. This is typically caused by carbocations from protecting groups (e.g., Boc, tBu) or the resin linker. | 1. Use Fmoc-Htr(Boc)-OH: The Boc protecting group on the indole nitrogen prevents alkylation. 2. Optimize Scavenger Cocktail: Use a robust scavenger cocktail. A common and effective mixture is TFA/TIS/Water (95:2.5:2.5, v/v/v). For peptides also containing arginine, the addition of EDT is beneficial.[4] 3. Consider Resin Choice: Be aware of potential linker-derived alkylation, especially with Wang resin.[2][3] If this is suspected, switching to a different resin for future syntheses may be necessary. |
| Low coupling efficiency for the amino acid following homotryptophan. | Steric hindrance from the homotryptophan side chain. The bulkier side chain of homotryptophan compared to tryptophan might slightly impede the subsequent coupling reaction. Peptide aggregation. Hydrophobic sequences containing homotryptophan may be prone to aggregation on the resin, hindering reagent access.[6][7] | 1. Extended Coupling Time: Increase the coupling time for the subsequent amino acid. 2. Double Coupling: Perform a second coupling of the amino acid following homotryptophan. 3. Use a Stronger Coupling Reagent: Consider using a more potent activating agent like HATU or HCTU. 4. Incorporate Aggregation-Disrupting Strategies: For known difficult sequences, consider the use of pseudoproline dipeptides or other aggregation-disrupting building blocks in the peptide backbone. |
| Discoloration (yellow/brown) of the resin during cleavage. | Formation of carbocations. The generation of various carbocations during cleavage can lead to colored byproducts, especially if they react with the indole ring or other scavengers. | This is often a visual indicator of the ongoing cleavage chemistry and is not necessarily a problem if the final peptide is pure. However, intense or unusual coloration could indicate excessive side reactions. Ensure your scavenger cocktail is fresh and used in sufficient quantity. |
Experimental Protocols
Protocol 1: Optimized TFA Cleavage Cocktail for Homotryptophan-Containing Peptides
This protocol is designed to minimize both oxidation and alkylation of the homotryptophan indole ring.
Reagents:
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
1,2-Ethanedithiol (EDT) - optional, but recommended for peptides containing Arg(Pmc/Pbf)
Procedure:
-
Prepare the Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail by combining the reagents in the following ratio:
-
Standard Cocktail: 95% TFA, 2.5% TIS, 2.5% Water (v/v/v)
-
For Arginine-containing peptides: 94% TFA, 2.5% TIS, 2.5% Water, 1% EDT (v/v/v/v)
-
Important: Prepare the cocktail fresh just before use.
-
-
Peptide-Resin Preparation: Ensure the peptide-resin is thoroughly washed with dichloromethane (DCM) and dried under vacuum before cleavage.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently swirl the mixture and allow the reaction to proceed at room temperature for 2-3 hours.
-
Note: For peptides with multiple arginine residues, the cleavage time may need to be extended. A small-scale trial cleavage is recommended to optimize the time.
-
-
Peptide Precipitation and Washing:
-
Filter the resin and collect the TFA filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the combined TFA filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether at least three times to remove scavengers and residual TFA.
-
Dry the final peptide product under vacuum.
-
Visualization of Key Concepts
Diagram 1: Alkylation of Homotryptophan Indole Ring
Caption: Mechanism of indole alkylation and the role of scavengers.
Diagram 2: Troubleshooting Workflow for Htr Side Reactions
Caption: A decision tree for troubleshooting homotryptophan side reactions.
Mass Spectrometry Analysis of Side Products
Identifying side products by mass spectrometry is crucial for effective troubleshooting.
-
Oxidized Homotryptophan: Look for mass increases of +16 Da (mono-oxidation) or +32 Da (di-oxidation) relative to the expected mass of the peptide. Tandem MS (MS/MS) can help to localize the modification to the homotryptophan residue. The fragmentation patterns of oxidized tryptophan derivatives have been studied and can provide characteristic ions.[8][9]
-
Alkylated Homotryptophan: The mass increase will correspond to the mass of the alkylating species. For example, tert-butylation will result in a +56 Da shift (loss of a proton from the t-butyl cation). MS/MS fragmentation will show a modification on the homotryptophan residue. The fragmentation of alkylated indoles will typically involve cleavage of the alkyl group or fragmentation of the indole ring itself.[10]
By understanding the potential side reactions of the homotryptophan indole group and implementing the preventative and troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate of synthesizing high-purity homotryptophan-containing peptides for their scientific endeavors.
References
- 1. Identification of oxidation products and free radicals of tryptophan by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Aggregation and supramolecular membrane interactions that influence anion transport in tryptophan-containing synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimizing Fm-oc Deprotection for β-Amino Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the Fmoc deprotection of β-amino acids in solid-phase peptide synthesis (SPPS). Our goal is to equip you with the expertise and validated protocols necessary to overcome common hurdles and ensure the integrity of your synthetic peptides.
The Challenge of β-Amino Acids in Fmoc SPPS
The incorporation of β-amino acids into peptide chains offers exciting possibilities for creating novel structures with enhanced stability and unique pharmacological properties. However, their increased steric bulk compared to α-amino acids often complicates the standard Fmoc deprotection step. Incomplete deprotection is a frequent issue, leading to deletion sequences and challenging purifications.[1][2] This guide will dissect the causes of these difficulties and provide robust solutions.
Understanding the Fmoc Deprotection Mechanism
Fmoc deprotection is a base-catalyzed β-elimination reaction.[][] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. This initiates an elimination cascade, releasing the free amine, carbon dioxide, and a dibenzofulvene (DBF) byproduct. The DBF is then trapped by the excess amine base to form a stable adduct, driving the reaction to completion.[5][6]
Caption: Mechanism of Fmoc deprotection.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address the problems you may be facing in the lab.
Q1: My Fmoc deprotection of a β-amino acid is incomplete. How can I confirm this, and what are the immediate consequences?
A1: Incomplete deprotection is often first suspected through monitoring techniques.
-
Qualitative Monitoring: The Kaiser test is a common method for detecting free primary amines. A negative (yellow) or weak (faint blue) result after deprotection indicates a problem.[1]
-
Quantitative Monitoring: A more precise method is to monitor the UV absorbance of the deprotection solution. The dibenzofulvene-piperidine adduct has a characteristic absorbance maximum around 301 nm.[7] A lower-than-expected absorbance suggests that not all Fmoc groups have been cleaved.
The primary consequence of incomplete deprotection is the formation of deletion sequences . The un-deprotected amine is unavailable for the next coupling step, resulting in a peptide that is missing one or more residues. These impurities can be very difficult to separate from the target peptide, leading to reduced overall yield and purity.[1]
Q2: Which β-amino acids are particularly prone to difficult Fmoc deprotection, and why?
A2: The steric hindrance of the side chain is the primary factor. β-amino acids with bulky or β-branched side chains are the most challenging. This steric bulk physically blocks the piperidine from accessing the acidic proton on the fluorenyl group.[1] Examples include derivatives of valine, isoleucine, and threonine. Additionally, β-amino acids with large side-chain protecting groups, such as Pbf on arginine, can also hinder deprotection.[1][5]
Q3: I'm using the standard 20% piperidine in DMF. What adjustments can I make to improve deprotection efficiency for a stubborn β-amino acid?
A3: Several parameters can be optimized when facing incomplete deprotection.
-
Increase Deprotection Time and/or Repetitions: For sterically hindered residues, a single, short deprotection step may be insufficient. Increasing the deprotection time or performing multiple deprotection steps (e.g., 2 x 10 minutes) can be effective.[2]
-
Increase Piperidine Concentration: While 20% is standard, increasing the concentration to 30-50% can sometimes improve results, although this may also increase the risk of side reactions.[8]
-
Elevate the Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 30-35°C) can increase the reaction rate. Microwave-assisted synthesis, which utilizes higher temperatures, can also significantly accelerate deprotection.[9][10]
Q4: Are there alternative bases to piperidine that are more effective for deprotecting β-amino acids?
A4: Yes, when piperidine is not effective, stronger, non-nucleophilic bases can be employed.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a much stronger base than piperidine and is often used in a 2-5% solution in DMF. It can be very effective for deprotecting sterically hindered amino acids.[11][12] However, DBU does not trap the DBF byproduct, which can potentially lead to side reactions if not properly washed away.[12] It's also important to note that DBU can promote aspartimide formation in sequences containing aspartic acid.[13]
-
Piperazine: This has been proposed as a milder alternative to piperidine that can reduce certain side reactions like aspartimide formation.[5][9]
| Reagent | Typical Concentration | Advantages | Disadvantages |
| Piperidine | 20% in DMF | Well-established, traps DBF byproduct. | Can be ineffective for highly hindered residues. |
| 4-Methylpiperidine | 20% in DMF | Similar efficiency to piperidine, can be a direct replacement.[2][5][14] | May not overcome severe steric hindrance. |
| DBU | 2-5% in DMF | Stronger base, effective for hindered residues.[11][12] | Does not trap DBF, can promote side reactions.[12][13] |
| Piperazine | 10% w/v in 9:1 DMF/ethanol | Can minimize aspartimide formation.[5][9][15] | Less efficient than piperidine for some residues.[5] |
Q5: I'm observing a side product with a mass corresponding to the addition of piperidine to my peptide. What is happening?
A5: This is likely the formation of a piperidide adduct. This can occur, particularly with aspartic acid residues, through an aspartimide intermediate. The basic conditions of Fmoc deprotection can cause the backbone amide nitrogen to attack the side-chain ester, forming a five-membered succinimide ring (aspartimide). This reactive intermediate can then be opened by piperidine, resulting in the formation of α- and β-piperidide adducts.[16][17]
Caption: Aspartimide formation and subsequent reactions.
Mitigation Strategies:
-
Add an Acidic Additive: Adding 0.1 M 1-hydroxybenzotriazole (HOBt) or Oxyma to the piperidine deprotection solution can suppress aspartimide formation.[11][17]
-
Use a Weaker Base: As mentioned, switching to piperazine can be effective.[9][15]
-
Protecting Group Strategy: For aspartic acid, using a more sterically hindered side-chain protecting group can disfavor the cyclization reaction.[13][18]
Q6: Can racemization occur during the Fmoc deprotection of β-amino acids?
A6: While racemization is more commonly associated with the coupling step, the basic conditions of deprotection can contribute to epimerization, especially for sensitive residues.[7][19] Studies have shown that the choice of deprotection reagent can influence the level of racemization.[19] However, for most β-amino acids, this is a less common problem than incomplete deprotection. If racemization is suspected, chiral HPLC analysis of the final peptide is necessary for confirmation.[20]
Frequently Asked Questions (FAQs)
Q: How can I be sure my resin is swelling properly, and could this affect deprotection? A: Yes, poor resin swelling or inadequate solvation of the peptide chain can significantly hinder the access of deprotection reagents to the Fmoc group.[1][5] Ensure you are using a solvent appropriate for your resin (e.g., DMF for polystyrene resins) and allow adequate time for swelling before beginning synthesis. Visually inspect the resin to ensure it has expanded to its expected volume.
Q: Is it possible to use a non-amine base for Fmoc deprotection? A: While less common in standard SPPS, alternatives exist. For instance, tetrabutylammonium fluoride (TBAF) can be used for Fmoc removal.[21] There are also methods involving acidic hydrogenolysis, which offers an orthogonal deprotection strategy, particularly useful for sensitive molecules with electrophilic groups that might react with amine bases.[22]
Q: What is the best way to monitor the deprotection reaction in real-time? A: Many automated peptide synthesizers are equipped with UV detectors to monitor the concentration of the DBF-piperidine adduct in the column effluent. This provides a real-time quantitative measure of the rate and completeness of the Fmoc removal, allowing for automated extension of deprotection times for difficult residues.[7][23]
Q: After a difficult deprotection, should I be concerned about the subsequent coupling step? A: Absolutely. If deprotection was challenging due to steric hindrance, the subsequent coupling of the next amino acid will likely also be difficult. It is advisable to use a longer coupling time, a double coupling protocol, or a more potent coupling reagent for the acylation of a sterically hindered β-amino acid.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF (v/v) to the resin (approximately 10 mL per gram of resin).[7]
-
Agitate the slurry for 10-20 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-4 for a second deprotection, if necessary.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.
-
Proceed to the coupling step.
Protocol 2: DBU Deprotection for Hindered β-Amino Acids
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add a solution of 2% DBU in DMF (v/v) to the resin.
-
Agitate the slurry for 2-5 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-4 two more times.[12]
-
Wash the resin extensively with DMF (at least 7-10 times) to ensure complete removal of DBU and DBF.
-
Proceed to the coupling step.
Caution: Always perform a small-scale test when implementing a new deprotection protocol to assess its effectiveness and potential for side reactions with your specific sequence.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 16. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chempep.com [chempep.com]
Preventing racemization of Fmoc-L-beta-homotryptophan during activation
A Guide to Preventing Racemization During Activation
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals utilizing Fmoc-L-ß-homotryptophan in solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of incorporating this unique amino acid while maintaining its stereochemical integrity.
The introduction of a methylene group at the ß-position in homotryptophan offers novel structural possibilities for peptide-based therapeutics. However, this modification also introduces specific challenges, most notably the risk of racemization during the carboxyl group activation step. This guide provides a structured approach to understanding, troubleshooting, and ultimately preventing the loss of chiral purity in your synthesis.
Frequently Asked Questions (FAQs)
Here we address the foundational questions regarding racemization in the context of Fmoc-L-ß-homotryptophan coupling.
Q1: What is racemization and why is it a critical issue with Fmoc-L-ß-homotryptophan?
A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (L and D forms). In peptide synthesis, this results in diastereomeric peptide impurities that are often difficult to separate from the desired product. For Fmoc-L-ß-homotryptophan, the loss of stereochemical purity at the α-carbon negates the specific conformational control you are trying to achieve, potentially leading to a loss of biological activity and complicating analytical characterization.
Q2: What is the primary chemical mechanism leading to racemization during the coupling step?
A2: The predominant mechanism for racemization of N-urethane-protected amino acids, like Fmoc-derivatives, is through the formation of a 5(4H)-oxazolone intermediate.[1][2] The activation of the carboxyl group makes the α-proton more acidic. In the presence of a base, this proton can be abstracted, leading to the formation of the planar, achiral oxazolone ring. Subsequent nucleophilic attack by the amine component on this intermediate can occur from either face of the ring, yielding a mixture of L- and D-isomers in the peptide product.[1][2]
Q3: Are ß-amino acids like homotryptophan more susceptible to racemization than α-amino acids?
A3: The susceptibility of ß-amino acids to racemization can be complex. While the fundamental oxazolone mechanism is less direct due to the formation of a six-membered ring intermediate (a 1,3-oxazin-6-one), direct enolization via α-proton abstraction by a base remains a significant pathway.[1] The steric environment around the α-carbon in ß-homotryptophan can influence the ease of proton abstraction and the stability of the resulting enolate. Therefore, careful optimization of coupling conditions is just as, if not more, critical than for many proteinogenic α-amino acids.
Q4: How does the choice of coupling reagent influence racemization?
A4: Coupling reagents play a pivotal role. Carbodiimides like DIC (N,N'-diisopropylcarbodiimide), when used alone, generate highly reactive O-acylisourea intermediates that are prone to rearranging into oxazolones, leading to significant racemization.[3] Modern coupling reagents, such as aminium/uronium (HATU, HBTU) or phosphonium (PyBOP) salts, are generally more effective because they rapidly convert the carboxylic acid into a less racemization-prone active ester, especially when used with additives.[3][4][5]
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section is designed to help you identify and resolve racemization problems when they arise during your synthesis.
Problem 1: My HPLC/Mass Spec analysis shows a diastereomeric impurity (a doublet of peaks) for my peptide containing ß-homotryptophan.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Aggressive Activation Conditions | Review your coupling protocol. Are you using a carbodiimide (e.g., DIC, DCC) without an additive? Is the base you are using strong and non-hindered (e.g., triethylamine)? | Switch to a coupling cocktail that includes a racemization-suppressing additive. The combination of DIC with Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) or HOBt (1-hydroxybenzotriazole) is highly recommended.[6][7] These additives form active esters that are more stable and less prone to oxazolone formation.[3][6] |
| Inappropriate Base | Identify the base used in your coupling step. Strong, sterically unhindered bases like triethylamine (TEA) or even N,N-diisopropylethylamine (DIPEA) can readily abstract the α-proton.[6] | Change to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good alternative to DIPEA. For particularly sensitive couplings, 2,4,6-collidine is an excellent choice due to its significant steric bulk, which disfavors α-proton abstraction.[6][8] |
| Prolonged Activation Time (Pre-activation) | Are you pre-activating the Fmoc-L-ß-homotryptophan for an extended period before adding it to the resin? | Minimize pre-activation time. Ideally, use an in situ activation protocol where the coupling reagent is added to the mixture of the amino acid and the resin-bound amine. If pre-activation is necessary, keep it to a minimum (e.g., < 5-10 minutes) and perform it at a reduced temperature (0 °C). |
| Elevated Temperature | Is the coupling reaction being performed at an elevated temperature (e.g., microwave synthesis at >50°C)? | High temperatures accelerate the rate of racemization.[9] If you are using elevated temperatures to overcome difficult couplings, first try optimizing your reagents at room temperature. If heat is necessary, reduce the temperature. For microwave-assisted synthesis, capping the temperature at 50°C can significantly limit racemization for sensitive residues. |
Preventative Strategies & Optimized Protocols
Proactive measures are the most effective way to ensure the stereochemical integrity of your peptide.
Core Principles for Minimizing Racemization
-
Reagent Selection is Key: The choice of coupling reagent and additive is the most critical factor. Carbodiimide reagents should never be used without a racemization-suppressing additive.
-
Base Management: The basicity and steric properties of the amine used during coupling must be carefully considered.
-
Control Your Environment: Temperature and reaction time are powerful variables that must be controlled.
-
Solvent Choice: Use high-quality, amine-free solvents like DMF or NMP. While solvent polarity can have an effect, reagent choice is typically more impactful.
Diagram: Mechanism of Racemization via Oxazolone Formation
The following diagram illustrates the key pathway for racemization that must be suppressed.
Caption: Racemization pathway via oxazolone formation during peptide coupling.
Recommended Coupling Protocol for Fmoc-L-ß-Homotryptophan
This protocol is optimized to minimize racemization by using a modern coupling additive and controlling the reaction conditions.
Materials:
-
Fmoc-L-ß-homotryptophan
-
Resin-bound peptide with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
N,N-Dimethylformamide (DMF), high-purity, amine-free
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
If the N-terminus is Fmoc-protected, deprotect by treating with 20% piperidine in DMF (1 x 2 min, 1 x 10 min).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A final wash with DCM can aid in drying if needed.
-
-
Coupling Cocktail Preparation (in situ activation):
-
In a separate vessel, dissolve Fmoc-L-ß-homotryptophan (3-5 equivalents relative to resin loading) and Oxyma (3-5 equivalents) in DMF.
-
Add this solution to the reaction vessel containing the washed and swelled resin.
-
Add DIC (3-5 equivalents) to the reaction vessel.
-
-
Coupling Reaction:
-
Agitate the mixture at room temperature (20-25°C) for 2-4 hours.
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (blue beads), the coupling is incomplete and the reaction time should be extended or a recoupling should be performed.
-
-
Washing:
-
Once the coupling is complete (Kaiser test is negative/yellow), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove all soluble reagents and byproducts.
-
Diagram: Optimized Coupling Workflow
This workflow visualizes the recommended steps to ensure high fidelity coupling.
Caption: Recommended workflow for low-racemization coupling of Fmoc-L-ß-homotryptophan.
Data Summary: Comparison of Coupling Conditions
The following table provides a qualitative comparison of different coupling strategies and their associated risk of racemization.
| Coupling Reagent | Additive | Base | Temp. | Racemization Risk | Comments |
| DIC | None | DIPEA | RT | High | O-acylisourea intermediate is highly prone to oxazolone formation. Not recommended. |
| HATU | None (Internal) | DIPEA | RT | Low-Moderate | Very fast activation. Risk increases with extended activation times.[4][5] |
| HBTU | HOBt (Internal) | NMM | RT | Low | A reliable, cost-effective choice for routine couplings.[3] |
| DIC | HOBt | NMM | RT | Low | Classic, well-validated method for suppressing racemization.[3][6] |
| DIC | Oxyma | NMM | RT | Very Low | Recommended: Oxyma is a non-explosive, highly efficient alternative to HOBt.[7] |
| DIC | Oxyma | Collidine | RT | Minimal | Excellent choice for extremely sensitive or sterically hindered couplings. |
| HATU | None (Internal) | DIPEA | 60°C | Moderate-High | Elevated temperature significantly increases racemization risk.[9] |
References
- 1. mdpi.com [mdpi.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting low yield in synthesis of beta-homotryptophan peptides
Welcome to the technical support center for the synthesis of peptides containing β-homotryptophan (β-hTrp). This guide is designed for researchers, scientists, and professionals in drug development who are incorporating this unique amino acid into their peptide sequences. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
I. Troubleshooting Guide: Addressing Low Yield and Other Synthesis Challenges
This section addresses specific problems that can arise during the synthesis of β-hTrp-containing peptides. The question-and-answer format is designed to help you quickly identify and resolve issues in your experimental workflow.
Question 1: Why is my coupling efficiency low when incorporating Fmoc-β-hTrp(Boc)-OH?
Answer:
Low coupling efficiency with Fmoc-β-hTrp(Boc)-OH is a common challenge that can often be attributed to steric hindrance and the electronic properties of the β-amino acid. The additional methylene group in the backbone of β-homotryptophan, combined with the bulky Fmoc and Boc protecting groups, can impede the approach of the activated amino acid to the resin-bound amine.[1][2]
Underlying Causes and Solutions:
-
Steric Hindrance: The β-amino acid structure is inherently more sterically hindered than its α-amino acid counterpart. This can slow down the kinetics of the coupling reaction.[1]
-
Suboptimal Activation: Standard coupling reagents may not be sufficiently reactive to overcome the steric barrier and drive the reaction to completion.
-
Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic residues like tryptophan, aggregation can occur.[3][4][5] This can block reactive sites and prevent efficient coupling.[2][3]
Troubleshooting Protocol:
-
Optimize Your Coupling Reagent:
-
Standard Reagents: While reagents like HBTU and DIC/HOBt are widely used, they may not be the most effective for sterically hindered amino acids.[6][7][8]
-
High-Efficiency Reagents: Consider switching to more potent coupling reagents known to perform well in difficult couplings.[8][9] Excellent choices include HATU, HCTU, or COMU, which form highly reactive OAt or Oxyma esters, respectively.[8] These reagents can significantly accelerate the acylation process.[8]
-
-
Extend Coupling Times and Monitor Reaction Progress:
-
Double the standard coupling time for the β-hTrp residue.
-
Use a qualitative test, such as the Kaiser test, to monitor the reaction. Continue the coupling until the test indicates the absence of free primary amines.
-
-
Address Peptide Aggregation:
-
Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP), which has better solvating properties and can help disrupt secondary structures that lead to aggregation.[2]
-
Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling reaction can disrupt hydrogen bonding and reduce aggregation.[2]
-
Microwave-Assisted Synthesis: The use of microwave energy can accelerate coupling reactions and help to minimize aggregation.[2][3]
-
| Parameter | Standard Condition | Recommended for β-hTrp | Rationale |
| Coupling Reagent | HBTU, DIC/HOBt | HATU, HCTU, COMU | Increased reactivity to overcome steric hindrance.[8] |
| Solvent | DMF | NMP | Improved solvation to reduce peptide aggregation.[2] |
| Coupling Time | 1-2 hours | 2-4 hours (or until Kaiser test is negative) | Allows more time for the sterically hindered coupling to proceed to completion. |
| Additives | None | 1-2% LiCl | Disrupts peptide aggregation.[2] |
Question 2: What are the best practices for removing the Boc protecting group from the indole nitrogen of β-hTrp without compromising the peptide?
Answer:
The tert-butoxycarbonyl (Boc) group on the indole nitrogen of tryptophan is crucial for preventing side reactions during synthesis, particularly acid-catalyzed alkylation.[10][11][12] However, its removal during the final cleavage step requires careful consideration of the cleavage cocktail to avoid unwanted modifications to the peptide.
Key Considerations and Solutions:
-
Acid-Catalyzed Side Reactions: During the final trifluoroacetic acid (TFA) cleavage, carbocations are generated from the cleavage of other side-chain protecting groups (e.g., t-butyl) and the resin linker.[13] These electrophilic species can attack the electron-rich indole ring of tryptophan, leading to alkylated byproducts.[14]
-
Incomplete Deprotection: Insufficiently strong acidic conditions or inadequate cleavage time can result in incomplete removal of the Boc group.
Optimized Cleavage Protocol:
-
Choose the Right Scavengers: Scavengers are nucleophilic compounds added to the cleavage cocktail to "scavenge" or trap the reactive carbocations before they can modify the peptide.[13]
-
For sequences containing Trp: A robust scavenger cocktail is essential. Triisopropylsilane (TIS) is highly effective at reducing carbocations. Water is also a crucial scavenger.
-
Recommended Cleavage Cocktail: A widely effective and minimally odorous cocktail is Reagent B, or a similar mixture of TFA/TIS/H2O (95:2.5:2.5 v/v).[15][16] For peptides that are also sensitive to oxidation (containing Met or Cys), adding 1,2-ethanedithiol (EDT) is recommended.[16]
-
-
Ensure Sufficient Cleavage Time and Temperature:
-
Perform the cleavage at room temperature for 2-3 hours.
-
Ensure the resin is well-suspended in the cleavage cocktail to allow for efficient diffusion of the acid.
-
-
Post-Cleavage Workup:
-
After cleavage, precipitate the peptide in cold diethyl ether.
-
Thoroughly wash the precipitated peptide with cold ether to remove the cleaved protecting groups and scavengers.
-
| Scavenger | Function | When to Use |
| Triisopropylsilane (TIS) | Carbocation scavenger | Essential for all Trp-containing peptides.[15] |
| Water | Carbocation scavenger | Always include in the cleavage cocktail.[15][16] |
| 1,2-Ethanedithiol (EDT) | Carbocation scavenger and antioxidant | Recommended for peptides also containing Met or Cys.[16] |
| Phenol | Carbocation scavenger | Can be used, but may be more difficult to remove during purification.[15] |
Question 3: I'm observing significant peak broadening and tailing during HPLC purification of my β-hTrp peptide. What could be the cause?
Answer:
Peak broadening and tailing during reversed-phase high-performance liquid chromatography (RP-HPLC) purification are often indicative of peptide aggregation or interaction with the stationary phase.[3][17] Peptides containing hydrophobic residues like β-homotryptophan are particularly prone to these issues.[3][4]
Potential Causes and Solutions:
-
On-Column Aggregation: The hydrophobic nature of the β-hTrp side chain can promote aggregation of the peptide on the C18 stationary phase, leading to poor peak shape.[4]
-
Secondary Interactions: The indole ring can have secondary interactions with the silica backbone of the stationary phase, causing peak tailing.
-
Ion Pairing Issues: Incomplete ion pairing with trifluoroacetic acid (TFA) can lead to mixed-mode retention and broadened peaks.
Troubleshooting Your Purification Method:
-
Optimize Mobile Phase Composition:
-
Increase TFA Concentration: Increasing the TFA concentration in your mobile phases (e.g., from 0.1% to 0.2%) can improve ion pairing and sharpen peaks.
-
Alternative Ion-Pairing Agents: For very difficult separations, consider using an alternative ion-pairing agent such as formic acid.
-
-
Adjust Chromatographic Conditions:
-
Elevated Temperature: Running the purification at a higher temperature (e.g., 40-60 °C) can reduce viscosity, improve mass transfer, and disrupt aggregation, often leading to sharper peaks.
-
Slower Gradient: A shallower gradient can provide better resolution between the target peptide and closely eluting impurities.
-
-
Consider Alternative Chromatographic Modes:
-
If optimizing RP-HPLC is unsuccessful, consider a multi-step purification strategy. An initial purification step using ion-exchange or size-exclusion chromatography can remove many impurities before a final polishing step with RP-HPLC.
-
II. Frequently Asked Questions (FAQs)
What is the best protecting group strategy for the synthesis of β-hTrp peptides?
The most robust and widely used strategy is the Fmoc/tBu approach.[18] This involves using the base-labile Fmoc group for the temporary protection of the α-amino group and acid-labile groups (like t-butyl and Boc) for permanent side-chain protection.[19][20] For β-homotryptophan, it is highly recommended to use Fmoc-β-hTrp(Boc)-OH, where the indole nitrogen is protected with a Boc group to prevent side reactions during synthesis.[10][11]
Can I use Boc/Bzl chemistry for synthesizing β-hTrp peptides?
Yes, Boc/Bzl chemistry is also a viable option. In this strategy, the acid-labile Boc group is used for temporary Nα-protection, and side chains are protected with benzyl-based groups.[18] The final cleavage is typically performed with strong acids like anhydrous HF or TFMSA.[18] This method can sometimes offer advantages for synthesizing hydrophobic or aggregation-prone sequences.[18]
My final product has a mass that is 100 Da higher than expected. What is the likely cause?
A mass increase of 100 Da is a strong indication of incomplete removal of the Boc protecting group from the indole nitrogen of the β-hTrp residue. This can happen if the cleavage conditions (acid strength, time, temperature) were insufficient. To resolve this, you can re-subject the purified peptide to the cleavage conditions to remove the residual Boc group.
How can I confirm the stereochemical integrity of the β-hTrp residue in my final peptide?
Racemization is a potential side reaction during peptide synthesis, especially during the activation and coupling steps.[1][14][21] To confirm the stereochemical purity of your final peptide, you can perform chiral amino acid analysis. This involves hydrolyzing the peptide into its constituent amino acids and then analyzing them using a chiral chromatography column to separate the D and L isomers.
III. Diagrams and Workflows
Decision Tree for Troubleshooting Low Coupling Yield
Caption: A decision tree for troubleshooting low yield during β-hTrp peptide synthesis.
Workflow for Fmoc-Based Synthesis of a β-hTrp Peptide
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) incorporating a β-hTrp residue.
IV. References
-
Benchchem. (n.d.). Boc-L-beta-homotryptophan. Retrieved from --INVALID-LINK--
-
Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from --INVALID-LINK--
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved from --INVALID-LINK--
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
ProteoGenix. (n.d.). Peptide synthesis form. Retrieved from --INVALID-LINK--
-
Aspen Peptides. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from --INVALID-LINK--
-
Obi, T. M., et al. (2022). Biocatalytic synthesis of β-hydroxy tryptophan regioisomers. Nature Communications, 13(1), 5961.
-
Yajima, H., Fujii, N., Funakoshi, S., Watanabe, T., Murayama, E., & Otaka, A. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Tetrahedron, 44(3), 805-819.
-
J. M. Stewart. (1997). Side reactions in solid-phase peptide synthesis and their applications. Methods in Enzymology, 289, 3-21.
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from --INVALID-LINK--
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from --INVALID-LINK--
-
Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from --INVALID-LINK--
-
Dilun Biotechnology. (2023, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from --INVALID-LINK--
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from --INVALID-LINK--
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from --INVALID-LINK--
-
Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Retrieved from --INVALID-LINK--
-
PubMed. (1994, February 25). Purification of tryptophan containing synthetic peptides by selective binding of the alpha-amino group to immobilised metal ions. Retrieved from --INVALID-LINK--
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?. Retrieved from --INVALID-LINK--
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Advances in Therapeutic Peptides Separation and Purification. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). ChemInform Abstract: Preparation of β2-Homotryptophan Derivatives for β-Peptide Synthesis | Request PDF. Retrieved from --INVALID-LINK--
-
Digital Commons@Kennesaw State University. (n.d.). Solid Phase Peptide Synthesis of Same Amino Acid Based Sequence. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from --INVALID-LINK--
-
Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Retrieved from --INVALID-LINK--
-
Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Retrieved from --INVALID-LINK--
-
AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Overview of Solid Phase Synthesis of Difficult Peptide Sequences | Request PDF. Retrieved from --INVALID-LINK--
-
Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from --INVALID-LINK--
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from --INVALID-LINK--
-
Nature Communications. (2023, July 5). Modular synthesis of clickable peptides via late-stage maleimidation on C(7)-H tryptophan. Retrieved from --INVALID-LINK--
References
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. peptide.com [peptide.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. chempep.com [chempep.com]
- 10. Boc-L-beta-homotryptophan | 229639-48-9 | Benchchem [benchchem.com]
- 11. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 17. bachem.com [bachem.com]
- 18. peptide.com [peptide.com]
- 19. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 20. jocpr.com [jocpr.com]
- 21. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
Identifying and removing byproducts in Fmoc-L-beta-homotryptophan synthesis
Welcome to the technical support center for the synthesis and purification of Fmoc-L-beta-homotryptophan. This guide is designed for researchers, chemists, and drug development professionals who utilize this valuable non-canonical amino acid in their work. Achieving high purity is paramount for successful downstream applications, particularly in solid-phase peptide synthesis (SPPS). This document provides in-depth, field-proven insights into identifying, troubleshooting, and removing common byproducts encountered during synthesis, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of this compound.
Q1: What are the most common impurities I should expect when synthesizing this compound?
A: During the N-protection of L-beta-homotryptophan with an Fmoc reagent like Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), several characteristic byproducts can form. The most prevalent impurities arise from the protection reaction itself and not typically from the beta-homotryptophan starting material, assuming it is of high purity.
Key byproducts include:
-
Unreacted L-beta-homotryptophan: This results from an incomplete reaction. The presence of this free amino acid can compromise the stability of your final product during storage by promoting autocatalytic cleavage of the Fmoc group.
-
Fmoc-Dipeptide: The formation of this compound-L-beta-homotryptophan-OH can occur if the activated Fmoc reagent reacts with an already formed molecule of the desired product. This leads to a "double insertion" byproduct.
-
Fmoc-β-alanine Derivatives: A significant and often overlooked class of impurities stems from the rearrangement of the Fmoc-OSu reagent itself, which can produce Fmoc-β-alanine-OH.[1] This can subsequently react with your target amino acid to form the dipeptide-like impurity, Fmoc-β-Ala-L-beta-homotryptophan-OH.[2]
-
Dibenzofulvene (DBF) Adducts: While DBF is the characteristic byproduct of Fmoc deprotection (cleavage), improper workup conditions or unstable intermediates could potentially lead to minor adducts, though this is less common during the initial protection step.[3][4]
Q2: My initial analysis by HPLC shows a major product peak, but also several smaller, closely eluting peaks. What are they likely to be?
A: This is a classic purification challenge. The closely eluting peaks are often structurally related to your target compound. Based on typical impurity profiles for Fmoc-amino acids, these can be tentatively assigned:
-
Pre-Peak (More Polar): Often corresponds to any remaining unreacted L-beta-homotryptophan.
-
Post-Peaks (Less Polar): These are frequently the dipeptide byproducts (Fmoc-dipeptide or Fmoc-β-Ala adducts). Their larger size and increased hydrophobicity from the additional amino acid residue and/or Fmoc group cause them to be retained longer on a reverse-phase column.
Definitive identification requires mass spectrometry (LC-MS). You should look for mass signals corresponding to the molecular weights detailed in the troubleshooting table below.
Q3: Why is the indole side chain of tryptophan a concern for byproduct formation?
A: The electron-rich indole nucleus of tryptophan and its homologs is susceptible to modification, particularly under acidic conditions.[5] While the Fmoc protection reaction itself is typically conducted under basic conditions, this sensitivity becomes critically important in the context of the molecule's end-use in SPPS. During the final trifluoroacetic acid (TFA)-mediated cleavage of a peptide from its resin support, cationic species generated from other side-chain protecting groups (e.g., from Arginine(Pbf)) can alkylate the indole ring if not properly scavenged.[5][6] Furthermore, the indole ring can be susceptible to oxidation.[5] While these are not direct byproducts of the this compound synthesis, ensuring the purity of the initial building block is the first line of defense against accumulating these modified impurities in the final peptide.
Q4: What is the scientific basis for β-alanine impurity formation, and why is it so problematic?
A: The formation of β-alanine impurities is a known side reaction associated with the use of Fmoc-OSu. It occurs via an intramolecular rearrangement (a Lossen-type rearrangement) of the Fmoc-OSu reagent, which isomerizes to a β-alanyl derivative. This creates Fmoc-β-Ala-OH as a contaminant within your Fmoc reagent.
This impurity is particularly troublesome for two reasons:
-
Stealth Incorporation: During peptide synthesis, this Fmoc-β-Ala-OH can be incorporated into the growing peptide chain in place of the intended amino acid, leading to a deletion-insertion mutation that is difficult to separate from the target peptide.[1][2]
-
Dipeptide Formation: The Fmoc-β-Ala-OH can also react with L-beta-homotryptophan during the protection step to form Fmoc-β-Ala-L-beta-homotryptophan-OH, creating another hard-to-remove impurity.[7]
For this reason, sourcing high-purity Fmoc-OSu or Fmoc-Cl and rigorously purifying the final product are essential.
Troubleshooting Guide: From Synthesis to Purification
This guide provides a logical workflow for identifying and eliminating byproducts to achieve a final product purity of >98%.
Overall Synthesis and Purification Workflow
The following diagram illustrates the critical steps from the initial reaction to the final quality control assessment.
Caption: Workflow from synthesis to final product release.
Part A: Identifying Common Byproducts
Accurate identification is the first step toward effective removal. A combination of HPLC and LC-MS is the most efficient approach.
| Byproduct Name | Origin | Expected Mass Difference from Product (C₂₇H₂₄N₂O₄, MW: 440.5) | Identification Notes |
| L-beta-homotryptophan | Incomplete reaction | -222.2 Da (loss of Fmoc group) | Appears as a more polar (earlier eluting) peak on RP-HPLC. |
| Fmoc-Dipeptide | Reaction of product with Fmoc reagent | +201.2 Da (addition of a beta-homotryptophan residue, minus H₂O) | Appears as a less polar (later eluting) peak. |
| Fmoc-β-Ala-OH | Fmoc-OSu rearrangement | -143.2 Da | This impurity may be present in the crude product if it doesn't fully react. |
| Fmoc-β-Ala-L-beta-homotryptophan-OH | Reaction with Fmoc-β-Ala-OH impurity | +71.1 Da (addition of a β-alanine residue, minus H₂O) | Can be very difficult to separate from the main product via chromatography. |
Part B: Removing Byproducts - Detailed Protocols
The choice of purification method depends on the level and nature of the impurities.
Caption: Decision tree for selecting the optimal purification method.
Flash column chromatography is the method of choice for removing structurally similar impurities when crude purity is below 95%.[8]
Materials:
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes
-
Thin Layer Chromatography (TLC) plates
Step-by-Step Methodology:
-
Solvent System Selection:
-
Rationale: The goal is to find a solvent system that provides good separation between your product and the key impurities on a TLC plate. This directly translates to the column separation.
-
Procedure: Dissolve a small amount of crude material and spot it on a TLC plate. Develop the plate in various solvent systems. A good starting point for Fmoc-amino acids is a gradient of methanol in dichloromethane (e.g., 0-5% MeOH in DCM) or ethyl acetate in hexanes.
-
Target Rf: Aim for an Rf value of ~0.2-0.3 for the product spot in the chosen mobile phase. This ensures the compound will move through the column effectively but not so quickly that separation is lost.
-
-
Column Packing:
-
Procedure: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Rationale: Proper sample loading is critical to achieving sharp peaks and good resolution.[9] Loading the sample in a minimal volume of strong solvent or as a dry load prevents the initial band from spreading.
-
Procedure (Dry Loading): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or MeOH). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Procedure: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity by adding more of the polar solvent (e.g., increasing the percentage of MeOH in DCM). Collect fractions continuously.
-
Example Gradient: Start with 100% DCM, then slowly increase to 2% MeOH over 5-10 column volumes, then up to 5% MeOH if necessary.
-
-
Fraction Analysis:
-
Procedure: Spot every few fractions on a TLC plate. Develop the plate and visualize the spots under UV light (the Fmoc group is a strong chromophore). Combine the fractions that contain the pure product.
-
Confirmation: Run an HPLC analysis on the combined, pure fractions to confirm purity before evaporating the solvent.
-
Recrystallization is an effective and scalable method for removing minor impurities when the crude product is already of relatively high purity (>95%).[10][11]
Materials:
-
Solvents: Ethyl Acetate (EtOAc), Hexane, Toluene, Isopropyl Alcohol (IPA)[10]
-
Heating mantle and condenser
-
Ice bath
Step-by-Step Methodology:
-
Solvent Selection:
-
Rationale: The ideal solvent (or solvent pair) is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.
-
Procedure: Test small batches of the crude product with different solvents. A common and effective solvent system for Fmoc-amino acids is Ethyl Acetate/Hexane.
-
-
Dissolution:
-
Procedure: Place the crude this compound in a flask. Add the minimum amount of hot solvent (e.g., EtOAc) required to fully dissolve the solid. Stir continuously.
-
-
Crystallization:
-
Rationale: Slow cooling allows for the formation of a pure crystal lattice, excluding impurities which remain in the mother liquor.
-
Procedure: Remove the flask from the heat source and allow it to cool slowly to room temperature. If using a solvent pair, this is when you would slowly add the anti-solvent (e.g., Hexane) until the solution becomes cloudy. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Procedure: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold anti-solvent (Hexane) to remove any residual mother liquor. Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) to remove all residual solvent.
-
-
Final QC:
-
Procedure: Perform a final quality control check using HPLC and MS to confirm the purity (>98%) and identity of the recrystallized product.[12]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives* | Semantic Scholar [semanticscholar.org]
- 8. rsc.org [rsc.org]
- 9. biotage.com [biotage.com]
- 10. ajpamc.com [ajpamc.com]
- 11. benchchem.com [benchchem.com]
- 12. chemimpex.com [chemimpex.com]
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Characterization of L-β-Homotryptophan Peptides
For: Researchers, scientists, and drug development professionals.
Introduction: The Unique Challenge of L-β-Homotryptophan in Peptide Mass Spectrometry
The incorporation of non-natural amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced stability and bioactivity. L-β-homotryptophan (β-hTrp), a β-amino acid analogue of tryptophan, is of particular interest due to the unique properties conferred by its extended backbone and the versatile indole side chain. However, this structural modification presents a distinct challenge for routine characterization by mass spectrometry (MS). The additional methylene group in the peptide backbone fundamentally alters fragmentation behavior compared to its α-amino acid counterpart. Understanding these differences is critical for accurate sequence confirmation and structural elucidation.
This guide provides an in-depth comparison of the primary tandem mass spectrometry (MS/MS) fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—for the characterization of peptides containing L-β-homotryptophan. We will explore the mechanistic underpinnings of each technique and how they influence the fragmentation pathways of these modified peptides, providing researchers with the knowledge to select the optimal analytical strategy.
Comparing Fragmentation Techniques for β-hTrp Peptide Analysis
The choice of fragmentation technique is paramount in obtaining comprehensive sequence information for β-hTrp-containing peptides. Each method imparts energy to the precursor ion in a distinct manner, leading to different bond cleavages and, consequently, different types of fragment ions.
| Fragmentation Technique | Primary Mechanism | Typical Fragment Ions (α-peptides) | Predicted Dominant Fragment Ions (β-hTrp peptides) | Key Advantages for β-hTrp Peptides | Potential Limitations for β-hTrp Peptides |
| Collision-Induced Dissociation (CID) | Slow heating through multiple low-energy collisions with an inert gas.[1] | b and y ions.[1] | b, y, and diagnostic internal fragments. | Can reveal unique fragmentation pathways due to the β-amino acid. | May produce complex spectra with extensive side-chain fragmentation. |
| Higher-Energy Collisional Dissociation (HCD) | Higher-energy collisions in a dedicated cell. | b and y ions, often with better low-mass ion detection than CID.[2] | b and y ions, potentially with more backbone fragmentation than CID. | Improved detection of immonium-related ions and other low-mass fragments. | High energy may lead to loss of side-chain information. |
| Electron Transfer Dissociation (ETD) | Electron transfer from a reagent anion to the multiply charged peptide cation.[3][4] | c and z• ions.[3][5] | a• and y ions.[6] | Preserves post-translational modifications and labile side chains. Can provide complementary fragmentation information. | Fragmentation efficiency can be lower for peptides with low charge states. |
Collision-Induced Dissociation (CID): Unraveling Complex Fragmentation
CID is a widely used "slow-heating" method where precursor ions are activated through multiple collisions with a neutral gas.[1] For α-peptides, this typically results in cleavage of the amide bonds, producing a ladder of b and y ions that can be used for sequencing.
For β-hTrp peptides, the fragmentation is predicted to be more complex. The presence of the additional methylene group in the backbone can lead to alternative fragmentation pathways. Studies on peptides containing β-alanine have shown the formation of unique fragment ions, such as those resulting from the loss of an imine from N-terminal β-alanine residues.[1] For β-hTrp, we can anticipate not only the standard b and y ions but also internal fragmentation and characteristic losses from the indole side chain.
Higher-Energy Collisional Dissociation (HCD): A Sharper View of the Backbone
HCD is a beam-type CID technique that occurs in a dedicated collision cell, resulting in higher-energy fragmentation.[2] This often leads to cleaner spectra with more prominent backbone fragment ions and better detection of low-mass ions compared to traditional CID. For β-hTrp peptides, HCD is expected to provide more efficient backbone cleavage, potentially leading to a more complete series of b and y ions. The higher energy may also enhance the formation of diagnostic immonium-related ions from the tryptophan side chain.
Electron Transfer Dissociation (ETD): A Gentle Approach for a Modified Backbone
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged precursor ion.[3][4] In α-peptides, this induces cleavage of the N-Cα bond, producing c and z• ions.[3][5] This method is particularly advantageous for preserving labile post-translational modifications.
However, for peptides containing β-amino acids, the fragmentation pattern under ETD is significantly altered. Research on β-amino acid-containing peptides has shown that the typical c and z• fragment ions are often scarce.[6] Instead, the fragmentation is dominated by the formation of a• and y ions.[6] This is attributed to the instability of the Cβ radical that would be formed upon N-Cβ cleavage. This distinct fragmentation pattern can serve as a strong indicator for the presence of a β-amino acid in a peptide.
Experimental Protocols
Synthesis of a Model L-β-Homotryptophan Peptide
The following is a standard protocol for the solid-phase synthesis of a model peptide containing L-β-homotryptophan using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-L-β-homotryptophan (Fmoc-β-hTrp-OH)
-
Other required Fmoc-protected α-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence, incorporating Fmoc-β-hTrp-OH at the desired position.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the mass of the purified peptide by mass spectrometry.
Mass Spectrometry Analysis
Instrumentation:
-
An electrospray ionization (ESI) mass spectrometer capable of CID, HCD, and ETD fragmentation (e.g., a Thermo Scientific Orbitrap Tribrid mass spectrometer).
Sample Preparation:
-
Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/0.1% formic acid in water) to a final concentration of 1 pmol/µL.
LC-MS/MS Parameters:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure good separation and elution of the peptide.
-
-
Mass Spectrometry:
-
MS1 Scan: Acquire full scan mass spectra in the Orbitrap at a resolution of 120,000.
-
MS2 Scans (Data-Dependent Acquisition):
-
Select the precursor ion of the β-hTrp peptide for fragmentation.
-
CID: Perform CID in the ion trap with a normalized collision energy of 35%.
-
HCD: Perform HCD in the HCD cell with a stepped normalized collision energy (e.g., 25%, 30%, 35%).
-
ETD: Perform ETD with calibrated ETD reaction times.
-
-
Acquire fragment ion spectra in the Orbitrap or ion trap.
-
Visualizing Fragmentation Pathways
The following diagrams illustrate the expected fragmentation patterns for a model peptide containing L-β-homotryptophan under different MS/MS techniques.
Caption: Predicted CID fragmentation of a β-hTrp peptide.
Caption: Predicted HCD fragmentation of a β-hTrp peptide.
References
- 1. Can alpha- and beta-alanine containing peptides be distinguished based on the CID spectra of their protonated ions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational studies on beta-amino acid-containing peptides. I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid β-Peptide Fragments by Coulometric Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Tryptophan Zippers Peptides: Synthesis and Mass Spectrometry Investigation [digitalcommons.kennesaw.edu]
- 6. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Peptide Scientists: Fmoc-L-β-Homotryptophan vs. Fmoc-L-Tryptophan
For researchers, scientists, and drug development professionals navigating the nuanced landscape of peptide design, the choice of amino acid building blocks is paramount. This guide provides an in-depth technical comparison of Fmoc-L-β-homotryptophan and its natural α-amino acid counterpart, Fmoc-L-tryptophan. By delving into their structural differences and the resulting impact on peptide conformation, stability, and biological activity, we aim to equip you with the knowledge to make informed decisions in your peptide synthesis and drug discovery endeavors.
Introduction: The Significance of the β-Amino Acid Scaffold
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy to overcome the inherent limitations of native peptides, such as poor proteolytic stability and limited conformational diversity.[1][2] Among these, β-amino acids have garnered significant attention due to the introduction of an additional carbon atom into the peptide backbone.[3] This seemingly subtle modification has profound implications for the resulting peptide's structure and function.
Fmoc-L-tryptophan is a cornerstone of solid-phase peptide synthesis (SPPS), enabling the introduction of the functionally critical indole side chain.[4] However, the α-amino acid linkage is a natural substrate for proteases, often leading to rapid degradation in biological systems.[5] Fmoc-L-β-homotryptophan, with its extended backbone, offers a compelling alternative to enhance peptide stability while retaining the essential tryptophan pharmacophore.[2] This guide will explore the comparative advantages and disadvantages of each building block, supported by experimental evidence.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of these two amino acid derivatives is essential for their effective use in peptide synthesis. The key differences are summarized in the table below.
| Property | Fmoc-L-tryptophan | Fmoc-L-β-homotryptophan |
| CAS Number | 35737-15-6 | 353245-98-4 |
| Molecular Formula | C₂₆H₂₂N₂O₄ | C₂₇H₂₄N₂O₄ |
| Molecular Weight | 426.47 g/mol | 440.49 g/mol |
| Structure | α-amino acid | β-amino acid |
| Backbone Linkage | -NH-CH(CH₂-indole)-CO- | -NH-CH(CH₂-indole)-CH₂-CO- |
The additional methylene group in the backbone of Fmoc-L-β-homotryptophan is the primary structural differentiator, leading to increased molecular weight and altered bond angles that influence peptide secondary structure.
Impact on Peptide Structure and Conformation
The incorporation of a β-amino acid into a peptide chain can dramatically alter its conformational landscape. While α-peptides readily adopt well-characterized secondary structures like α-helices and β-sheets, the presence of a β-amino acid can induce novel folding patterns.
Diagram: Comparison of α- and β-Amino Acid Linkages in a Peptide Backbone
Caption: Structural difference between α- and β-amino acid linkages.
Studies have shown that peptides containing β-amino acids can form stable helices, turns, and sheets, often with different hydrogen bonding patterns than their α-peptide counterparts.[4][6] For instance, β-peptides are known to form unique helical structures, such as the 12/10-helix.[6] The indole side chain of tryptophan is a significant contributor to peptide stability through hydrophobic and aromatic interactions.[7][8] When incorporated as a β-amino acid, the altered positioning of the indole group can lead to different and potentially more stable tertiary structures.
Enhanced Proteolytic Stability: A Key Advantage
One of the most significant advantages of incorporating β-amino acids into peptides is the remarkable increase in their resistance to enzymatic degradation.[1][2][5] Proteases are highly specific for the L-α-amino acid linkage and are generally unable to efficiently cleave the peptide bond adjacent to a β-amino acid.[4]
Diagram: Proteolytic Cleavage of Peptide Bonds
Caption: Schematic of protease resistance in β-amino acid containing peptides.
This increased stability translates to a longer in vivo half-life, a critical parameter for the development of peptide-based therapeutics. For example, a study on neurotensin analogues demonstrated that the introduction of β-amino acids significantly extended the peptide's half-life from a few minutes to over 32 hours, and in a subsequent iteration, to over 7 days.[5] While this study did not specifically use β-homotryptophan, it highlights the general principle of enhanced stability conferred by the β-amino acid backbone.
Impact on Binding Affinity and Biological Activity
The effect of substituting an α-amino acid with a β-amino acid on receptor binding and biological activity is highly context-dependent. The altered conformation and the repositioning of the side chain can either enhance or diminish the interaction with the biological target.[1]
A successful design relies on a thorough understanding of the structure-activity relationship (SAR) of the peptide. If the precise orientation of the tryptophan indole ring is critical for binding, its repositioning in a β-homotryptophan residue could be detrimental. Conversely, the conformational constraints imposed by the β-amino acid might lock the peptide into a more bioactive conformation, leading to increased affinity and potency.[2]
For instance, in the design of GPCR ligands, where a specific three-dimensional arrangement of functional groups is crucial for receptor activation, the introduction of a β-amino acid can be a powerful tool to fine-tune the peptide's conformation for optimal receptor engagement.[1]
Experimental Workflow: Synthesis and Analysis of a Model Peptide
To provide a practical framework for comparing the two building blocks, we outline a general experimental workflow for the synthesis and analysis of a model hexapeptide, Ac-Gly-Ala-Xaa-Phe-Leu-NH₂, where Xaa is either L-tryptophan or L-β-homotryptophan.
Diagram: Experimental Workflow
Caption: Workflow for synthesis and analysis of model peptides.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis can be performed using a standard Fmoc/tBu strategy on a Rink Amide resin.
Step-by-Step Protocol:
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling:
-
For the standard peptide, couple Fmoc-Leu-OH using a suitable coupling agent like HBTU/HOBt in the presence of a base such as DIPEA.
-
Repeat the deprotection and coupling steps for Fmoc-Phe-OH, Fmoc-L-tryptophan-OH (or Fmoc-L-β-homotryptophan-OH), Fmoc-Ala-OH, and Fmoc-Gly-OH.
-
Note: The coupling time for Fmoc-L-β-homotryptophan may need to be extended compared to its α-amino acid counterpart due to potential steric hindrance. Monitoring the coupling reaction with a Kaiser test is recommended.
-
-
Acetylation: After the final coupling step, acetylate the N-terminus with acetic anhydride.
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) after each deprotection and coupling step.
Cleavage and Purification
-
Cleavage: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours.
-
Precipitation: Precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Analysis
-
Mass Spectrometry: Confirm the identity of the purified peptides by mass spectrometry to verify the correct molecular weight.
-
Analytical RP-HPLC: Assess the purity of the final products.
-
Circular Dichroism (CD) Spectroscopy: Analyze the secondary structure of the peptides in a suitable solvent (e.g., phosphate buffer or trifluoroethanol).
-
Proteolytic Stability Assay:
-
Incubate each peptide with a protease (e.g., trypsin, chymotrypsin, or serum).
-
Monitor the degradation of the peptide over time by RP-HPLC.
-
Calculate the half-life of each peptide.
-
-
Binding Affinity Assay:
-
If a known receptor or binding partner for the peptide sequence exists, perform a binding assay (e.g., ELISA, surface plasmon resonance, or isothermal titration calorimetry).
-
Determine the binding affinity (e.g., Kd) for each peptide.
-
Conclusion: Making the Right Choice for Your Research
The choice between Fmoc-L-tryptophan and Fmoc-L-β-homotryptophan is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific goals of the research.
-
Fmoc-L-tryptophan remains the go-to building block for synthesizing native peptide sequences and for initial structure-activity relationship studies where maintaining the natural backbone is crucial.
-
Fmoc-L-β-homotryptophan is an invaluable tool for peptide optimization and drug development. Its incorporation is a proven strategy to enhance proteolytic stability and to explore novel conformational spaces that may lead to improved biological activity.
By carefully considering the trade-offs between maintaining a native peptide structure and introducing beneficial modifications, researchers can leverage the unique properties of both α- and β-amino acids to design and synthesize novel peptides with enhanced therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 6. Boc-L-beta-homotryptophan | 229639-48-9 | Benchchem [benchchem.com]
- 7. Tryptophan residues: scarce in proteins but strong stabilizers of β-hairpin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Landscape of α- and β-Tryptophan Peptides
For researchers, medicinal chemists, and drug development professionals, the nuanced world of peptide design offers a fertile ground for innovation. The strategic substitution of canonical α-amino acids with their β-analogs has emerged as a powerful tool to modulate peptide conformation, stability, and biological activity.[1][2] This guide provides an in-depth, objective comparison of the structural differences between peptides containing α-tryptophan and those incorporating its β-counterpart, supported by experimental data and detailed methodologies.
The Fundamental Distinction: A Shift in the Backbone
The core difference between α- and β-amino acids lies in the placement of the amino group relative to the carboxyl group. In α-amino acids, both are attached to the same carbon (the α-carbon). In β-amino acids, the amino group is attached to the adjacent carbon (the β-carbon). This seemingly subtle shift has profound implications for the peptide backbone, introducing an additional carbon atom and altering the bond angles and rotational freedom.[3]
Impact on Secondary Structure: Beyond the Alpha-Helix and Beta-Sheet
While α-peptides are renowned for forming well-defined secondary structures like α-helices and β-sheets, the introduction of β-amino acids opens the door to a diverse array of novel folding patterns.[6]
-
Helical Structures: Peptides composed entirely of β-amino acids, known as β-peptides, can form stable helical structures with as few as four to six residues, a feat that often requires over 30 residues for α-peptides.[4] One of the most well-characterized β-peptide helices is the 14-helix , which is defined by a 14-membered hydrogen-bonding ring between the amide at position i and the carbonyl at position i+2.[4][5] This contrasts with the α-helix, which is characterized by an i to i+4 hydrogen bonding pattern.
-
Turns and Sheets: The presence of β-tryptophan can also influence the formation of turns and sheet-like structures. The altered backbone geometry can stabilize unique turn conformations and lead to the formation of β-sheets with different hydrogen bonding patterns and side-chain orientations compared to traditional β-sheets.[7] The bulky indole side chain of tryptophan, in both its α and β forms, can play a significant role in stabilizing these structures through aromatic interactions.[8][9]
The following diagram illustrates the fundamental structural difference between an α- and a β-tryptophan residue within a peptide chain.
Caption: Comparison of α- and β-Tryptophan backbones.
Enhanced Proteolytic Stability: A Key Advantage in Drug Development
A significant advantage of incorporating β-amino acids into peptide-based therapeutics is their enhanced resistance to enzymatic degradation.[1][2] Proteases, the enzymes responsible for breaking down proteins and peptides, are highly specific for the α-peptide bond. The altered backbone geometry of β-peptides renders them poor substrates for these enzymes, leading to a longer biological half-life.[10] This increased metabolic stability is a critical factor in the development of effective peptide drugs.[11]
Comparative Experimental Analysis: Unveiling the Structural Nuances
To elucidate the structural differences between α- and β-tryptophan containing peptides, a combination of spectroscopic and crystallographic techniques is employed.
Data Presentation: A Comparative Overview
The following table summarizes typical experimental data that might be obtained when comparing an α-tryptophan containing peptide with its β-tryptophan analog.
| Parameter | α-Tryptophan Peptide | β-Tryptophan Peptide | Reference Technique |
| Circular Dichroism (CD) | Characteristic α-helix or β-sheet spectrum | Often shows unique spectra indicative of novel secondary structures (e.g., 14-helix)[5] | Circular Dichroism Spectroscopy |
| NMR (NOE Contacts) | Sequential Hα-HN(i, i+1) contacts for extended structures; Medium-range contacts for helices[12] | Unconventional NOE patterns reflecting different backbone folding[13] | 2D NMR Spectroscopy (NOESY) |
| Proteolytic Stability (t½) | Minutes to hours | Significantly longer (hours to days)[10] | In vitro protease assay |
| X-ray Crystallography | Well-defined α-helical or β-sheet structures[14] | Can reveal novel helical or turn conformations[15] | X-ray Crystallography |
Experimental Protocols
A. Peptide Synthesis and Purification
The synthesis of both α- and β-tryptophan containing peptides is typically achieved through solid-phase peptide synthesis (SPPS).[16]
Step-by-Step Methodology:
-
Resin Swelling: Swell the appropriate solid support resin (e.g., Wang resin) in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the desired Fmoc-protected α- or β-tryptophan to the deprotected resin using a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA). The indole side chain of tryptophan may require a protecting group (e.g., Boc) to prevent side reactions.[17][18]
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
B. Structural Characterization Workflow
The following diagram outlines a typical workflow for the structural characterization of these peptides.
Caption: Experimental workflow for peptide characterization.
C. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) to a final concentration of 0.1-0.2 mg/mL.
-
Instrument Setup: Calibrate the CD spectrometer and set the desired wavelength range (typically 190-260 nm for far-UV CD).
-
Data Acquisition: Record the CD spectrum of the peptide solution at a controlled temperature.
-
Data Processing: Subtract the spectrum of the buffer blank from the peptide spectrum. Convert the data to mean residue ellipticity.
-
Analysis: Analyze the resulting spectrum for characteristic signals of α-helices (negative bands at ~208 and ~222 nm), β-sheets (negative band around 218 nm), or other ordered structures.[19][20][21] The spectra of β-tryptophan peptides may show unique features that require comparison with literature data for interpretation.[22]
D. 2D Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.[23][24]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 2D NMR experiments, including TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å).[12][13][25]
-
Resonance Assignment: Assign the observed NMR signals to specific protons in the peptide sequence.
-
Structural Calculations: Use the distance restraints derived from NOESY data to calculate a family of 3D structures consistent with the experimental data.
-
Structure Analysis: Analyze the resulting structures to determine the peptide's conformation, including backbone torsion angles and side-chain orientations.
E. X-ray Crystallography
For peptides that can be crystallized, X-ray crystallography provides the highest resolution structural information.[14][15][26]
Step-by-Step Methodology:
-
Crystallization: Screen a wide range of conditions (e.g., pH, precipitant, temperature) to find conditions that yield well-diffracting crystals of the peptide.
-
Data Collection: Mount a crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using computational methods.[27]
-
Structure Analysis: Analyze the final atomic model to determine the precise conformation of the peptide in the crystalline state.
Conclusion: A Versatile Tool for Peptide Engineering
The incorporation of β-tryptophan into peptides offers a powerful strategy to overcome some of the inherent limitations of their α-amino acid counterparts, particularly their susceptibility to proteolytic degradation. The resulting structural alterations, including the formation of novel secondary structures, provide a means to fine-tune the conformational and biological properties of peptides. A thorough understanding of these structural differences, gained through the application of the experimental techniques outlined in this guide, is essential for the rational design of next-generation peptide-based therapeutics and research tools.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 5. High-Resolution Structure of a β-Peptide Bundle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein secondary structure - Wikipedia [en.wikipedia.org]
- 7. Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 14. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. TD-DFT modeling of the circular dichroism for a tryptophan zipper peptide with coupled aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] TD-DFT modeling of the circular dichroism for a tryptophan zipper peptide with coupled aromatic residues. | Semantic Scholar [semanticscholar.org]
- 21. Contributions of tryptophan side chains to the far-ultraviolet circular dichroism of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. repository.ias.ac.in [repository.ias.ac.in]
- 23. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 24. youtube.com [youtube.com]
- 25. Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. X-ray Crystallographic Structure of an Artificial β-Sheet Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Impact of L-β-Homotryptophan on Peptide Secondary Structure
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptidomimetics and drug design, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for modulating peptide conformation, enhancing proteolytic stability, and ultimately, refining biological activity. Among these, β-amino acids have garnered significant attention for their profound influence on peptide secondary structure. This guide provides an in-depth comparison of the structural implications of introducing L-β-homotryptophan into a peptide backbone versus its natural α-amino acid counterpart, L-tryptophan. As a Senior Application Scientist, my objective is to not only present the fundamental differences but also to equip you with the experimental frameworks necessary to validate these effects in your own research endeavors.
The Fundamental Distinction: An Extra Methylene Unit and its Conformational Consequences
The primary structural difference between L-tryptophan and L-β-homotryptophan lies in the insertion of an additional methylene group into the backbone of the latter. This seemingly minor alteration fundamentally changes the conformational landscape of the peptide chain. While α-peptides, composed of α-amino acids, predominantly favor secondary structures like α-helices and β-sheets, the introduction of β-amino acids opens the door to a diverse array of novel folding patterns, including various helices (such as the 14-helix and 12/10-helix) and well-defined turns.[1][2]
The increased flexibility of the β-amino acid backbone, coupled with the steric bulk and unique electronic properties of the indole side chain of tryptophan, leads to distinct structural propensities. Peptides containing β-amino acids often exhibit increased resistance to enzymatic degradation, a highly desirable trait for therapeutic peptides.[2]
Comparative Structural Analysis: L-Tryptophan vs. L-β-Homotryptophan in a Model Peptide
To illustrate the comparative impact, let us consider a hypothetical model peptide sequence: Ac-Tyr-Val-Ala-X -Leu-Lys-Gly-NH₂, where X is either L-Tryptophan (Peptide A) or L-β-Homotryptophan (Peptide B).
Expected Conformational Differences
Based on established principles of peptide chemistry and the known behavior of β-amino acids, we can anticipate the following differences in the secondary structure of Peptide A and Peptide B:
-
Peptide A (X = L-Tryptophan): This peptide, composed entirely of α-amino acids, would likely adopt a random coil conformation in aqueous solution, with the potential to form a nascent helical or turn structure in the presence of stabilizing solvents or upon binding to a target. The tryptophan indole side chain can engage in stabilizing hydrophobic and aromatic interactions.[3]
-
Peptide B (X = L-β-Homotryptophan): The presence of a single β-amino acid can act as a "turn-inducer" or a disruptor of canonical α-helical or β-sheet structures. It is plausible that the L-β-homotryptophan residue would promote the formation of a local, well-defined β-turn.[4] The longer backbone may also allow the indole side chain to adopt orientations not accessible to its α-amino acid counterpart, potentially leading to novel intramolecular or intermolecular interactions.
The following table summarizes the anticipated differences in key structural parameters, which can be experimentally verified using the protocols outlined in the subsequent sections.
| Parameter | Peptide A (L-Tryptophan) | Peptide B (L-β-Homotryptophan) | Rationale |
| Predominant Secondary Structure | Likely random coil or nascent helix/turn | Potential for a defined β-turn | The β-amino acid backbone in Peptide B is known to induce turn-like structures.[4] |
| Circular Dichroism (CD) Signature | Minimum around 200 nm (random coil) or minima at 208/222 nm (α-helix) | Potential for a spectrum indicative of a β-turn (e.g., weak positive band ~220-230 nm, strong negative band ~200-205 nm) | The distinct secondary structures will result in different CD spectral characteristics.[5] |
| NMR ³J(HN,Hα) Coupling Constants | Values consistent with a flexible backbone (around 6-7 Hz) | A larger coupling constant for the residue following L-β-homotryptophan, indicative of a turn | The dihedral angles in a β-turn are different from those in a random coil or helix, which is reflected in the coupling constants. |
| Key Nuclear Overhauser Effects (NOEs) | Primarily sequential (i, i+1) NOEs | Potential for medium-range (i, i+2 or i, i+3) NOEs around the β-amino acid, confirming a turn | NOEs provide through-space distance information, and the presence of medium-range NOEs is a hallmark of folded structures like turns. |
| Proteolytic Stability | Susceptible to degradation by proteases | Expected to have enhanced resistance to proteolysis | The altered backbone stereochemistry of the β-amino acid hinders recognition by proteases.[2] |
Experimental Protocols for Comparative Analysis
To empirically validate the structural impact of L-β-homotryptophan, a series of experiments should be conducted. The following protocols provide a comprehensive workflow for the synthesis, purification, and structural characterization of Peptide A and Peptide B.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The peptides will be synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.[6][7]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected α-amino acids (including Fmoc-L-Trp(Boc)-OH)
-
Fmoc-L-β-homotryptophan-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate a 4-fold molar excess of the Fmoc-amino acid (or Fmoc-L-β-homotryptophan-OH) with a 3.9-fold molar excess of HBTU and a 4-fold molar excess of HOBt in DMF.
-
Add a 6-fold molar excess of DIPEA to the activated amino acid solution.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.
-
Acetylation: Acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Structural Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution.
Materials:
-
Purified Peptide A and Peptide B
-
Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
CD Spectropolarimeter
Procedure:
-
Sample Preparation: Prepare solutions of Peptide A and Peptide B in phosphate buffer at a concentration of approximately 50 µM.
-
Data Acquisition:
-
Record CD spectra from 190 to 260 nm in a 1 mm path length quartz cuvette at 25°C.
-
Acquire spectra at a scan speed of 50 nm/min with a response time of 1 second.
-
Average at least three scans for each sample.
-
-
Data Processing:
-
Subtract the spectrum of the buffer from the sample spectra.
-
Convert the data from millidegrees to mean residue ellipticity ([θ]) using the following equation: [θ] = (millidegrees × 100) / (path length in mm × concentration in M × number of residues)
-
-
Analysis: Compare the CD spectra of Peptide A and Peptide B. Analyze the spectra for characteristic features of different secondary structures.
Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure and dynamics of peptides in solution.
Materials:
-
Purified Peptide A and Peptide B
-
NMR buffer (e.g., 90% H₂O/10% D₂O in phosphate buffer, pH 7.4)
-
High-field NMR spectrometer (e.g., 600 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve the peptides in the NMR buffer to a final concentration of 1-2 mM.
-
Data Acquisition:
-
Acquire a series of one-dimensional (¹H) and two-dimensional (TOCSY, NOESY, and HSQC) NMR spectra at 25°C.
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton and carbon resonances for both peptides using the TOCSY and HSQC spectra.
-
Analyze the NOESY spectra to identify through-space correlations between protons. The presence of medium-range NOEs (e.g., between the amide proton of residue i and the alpha proton of residue i-2 or i-3) is indicative of turn or helical structures.
-
Measure the ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra. These values are related to the backbone dihedral angle φ.
-
Compare the chemical shifts, NOE patterns, and coupling constants of Peptide A and Peptide B to elucidate their conformational differences.
-
Visualizing the Workflow and Structural Impact
To better conceptualize the experimental process and the anticipated structural differences, the following diagrams are provided.
Caption: Experimental workflow for the comparative structural analysis of peptides.
Caption: Anticipated structural impact of L-Tryptophan vs. L-β-Homotryptophan.
Conclusion and Future Directions
The incorporation of L-β-homotryptophan into a peptide sequence offers a powerful tool for inducing specific, non-natural secondary structures. The additional backbone flexibility and altered side-chain presentation can lead to peptides with enhanced proteolytic stability and potentially novel biological activities. The experimental framework provided in this guide allows for a rigorous, side-by-side comparison of the structural consequences of this modification.
Future research in this area could explore the impact of L-β-homotryptophan in different sequence contexts, its effect on receptor binding affinity and specificity, and its utility in the design of peptidomimetics with improved pharmacokinetic properties. By systematically investigating the structure-activity relationships of peptides containing this and other β-amino acids, the field of drug discovery can continue to expand its arsenal of tools for creating next-generation therapeutics.
References
- 1. A structural role for tryptophan in proteins, and the ubiquitous Trp Cδ1—H⋯O=C (backbone) hydrogen bond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. β-hairpin-forming peptides; models of early stages of protein folding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circular dichroism of designed peptide helices and beta-hairpins: analysis of Trp- and Tyr-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of α- and β-Homotryptophan Peptides
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel peptide therapeutics with enhanced pharmacological profiles, the incorporation of non-proteinogenic amino acids has emerged as a pivotal strategy. Among these, homologs of proteinogenic amino acids offer subtle yet significant modifications to peptide structure and function. This guide provides a comparative analysis of peptides incorporating α-homotryptophan and β-homotryptophan, focusing on their differential impacts on biological activity, including receptor binding, enzymatic stability, and conformational properties. This analysis is designed to arm researchers with the foundational knowledge required to strategically employ these unique building blocks in peptide drug design.
Introduction: The Rationale for Homologation
Homotryptophan, an amino acid with an additional methylene group in its side chain compared to tryptophan, exists as two primary isomers: α-homotryptophan (α-hTrp) and β-homotryptophan (β-hTrp). The key distinction lies in the point of side chain extension. In α-hTrp, the methylene group extends the chain between the α-carbon and the indole side group, maintaining the α-amino acid backbone. In contrast, β-hTrp incorporates the additional carbon into the peptide backbone itself, between the α-carbon and the carboxyl group, creating a β-amino acid. This fundamental structural divergence has profound implications for the resulting peptide's biological properties.
The indole side chain of tryptophan is a crucial mediator of biological activity in many peptides, often involved in receptor recognition and membrane interactions[1]. The strategic incorporation of α- or β-homotryptophan allows for the modulation of the spatial presentation of this critical pharmacophore, alongside alterations to the peptide's backbone flexibility and proteolytic susceptibility.
Conformational Impact: Shaping the Peptide Landscape
The conformational landscape of a peptide is intrinsically linked to its biological function. The introduction of α- or β-homotryptophan imposes distinct structural constraints that can dramatically alter the peptide's secondary structure.
α-Homotryptophan Peptides: The incorporation of α-homotryptophan, as an α-amino acid, generally integrates into standard peptide secondary structures such as α-helices and β-sheets without causing major disruptions to the overall fold[2]. The longer side chain, however, can influence local hydrophobic interactions and the precise positioning of the indole ring, which may be critical for receptor engagement. The increased flexibility of the side chain could allow for more adaptable binding to a receptor pocket, but may also come at an entropic cost.
β-Homotryptophan Peptides: The introduction of a β-amino acid into a peptide sequence has a more pronounced effect on its secondary structure. β-amino acids are known to induce the formation of unique, stable helical structures, such as the 12/10-helix, and can also stabilize β-hairpin turns[3]. This is due to the altered backbone geometry and hydrogen bonding patterns. Peptides rich in β-amino acids, often termed "foldamers," can thus mimic the secondary structures of natural proteins while possessing a non-natural backbone[3]. This pre-organization into a defined conformation can be advantageous for receptor binding by reducing the entropic penalty of folding upon binding.
Caption: Conformational tendencies of α- vs. β-homotryptophan peptides.
Receptor Binding Affinity: A Tale of Two Backbones
The affinity of a peptide for its biological target is paramount to its therapeutic efficacy. The structural changes induced by homotryptophan incorporation directly impact this critical parameter.
Generally, the substitution of a natural α-amino acid with a β-homo-amino acid can lead to a decrease in binding affinity for the intended biological receptor[4]. This is often attributed to the altered backbone spacing, which can disrupt the precise positioning of side chains necessary for optimal receptor-ligand interactions. However, this is not a universal rule. In some cases, the conformational constraints imposed by a β-amino acid can pre-organize the peptide into a bioactive conformation, leading to maintained or even enhanced affinity and selectivity for a specific receptor subtype[4].
For α-homotryptophan peptides, the impact on receptor binding is typically more subtle. The preserved α-amino acid backbone means that the overall peptide conformation is less likely to be drastically altered. However, the extended side chain can lead to either improved or diminished binding, depending on the topology of the receptor's binding pocket. The increased reach of the indole side chain could allow for novel, favorable interactions, or it could introduce steric hindrance.
| Parameter | α-Homotryptophan Peptides | β-Homotryptophan Peptides | Rationale |
| Receptor Binding Affinity | Generally maintained, but can be moderately increased or decreased. | Often decreased, but can be maintained or even improved with high receptor selectivity. | α-hTrp maintains backbone spacing, while β-hTrp alters it, potentially disrupting key interactions. |
| Conformational Flexibility | Increased side-chain flexibility. | Reduced backbone flexibility, pre-organized conformations. | The longer side chain in α-hTrp is more mobile, while the β-amino acid backbone in β-hTrp peptides is more constrained. |
Enzymatic Stability: The Achilles' Heel of Peptide Therapeutics
A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The incorporation of non-proteinogenic amino acids is a well-established strategy to enhance proteolytic stability.
α-Homotryptophan Peptides: Peptides composed of α-amino acids are the natural substrates for proteases. While the bulkier side chain of α-homotryptophan might offer some minor steric hindrance to enzymatic cleavage at adjacent peptide bonds, these peptides are generally expected to be susceptible to proteolytic degradation.
β-Homotryptophan Peptides: In stark contrast, peptides containing β-amino acids in their backbone exhibit significantly enhanced resistance to enzymatic degradation. Proteases are highly specific for the α-amino acid backbone structure, and the altered stereochemistry and spacing of the peptide bond in β-amino acid-containing peptides render them poor substrates for these enzymes. This increased stability can lead to a longer in vivo half-life, a highly desirable property for therapeutic peptides.
Caption: Proteolytic stability of α- vs. β-homotryptophan peptides.
| Parameter | α-Homotryptophan Peptides | β-Homotryptophan Peptides | Rationale |
| Enzymatic Stability | Susceptible to proteolysis. | Highly resistant to proteolysis. | Proteases are specific for α-peptide bonds; the β-peptide backbone is not a substrate. |
| In Vivo Half-life | Generally short. | Potentially extended. | Increased stability against degradation leads to longer circulation times. |
Experimental Methodologies
To empirically determine the biological activity of novel α- and β-homotryptophan peptides, a suite of standardized in vitro assays is essential.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of both α- and β-homotryptophan-containing peptides is readily achievable using standard Fmoc-based solid-phase peptide synthesis protocols. The corresponding protected homotryptophan monomers are commercially available or can be synthesized.
Step-by-Step Protocol:
-
Resin Swelling: Swell the appropriate solid support (e.g., Rink amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected α- or β-homotryptophan using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and couple it to the deprotected N-terminus of the resin-bound peptide.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the completed peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity of the synthesized peptides to their target receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest from cultured cells or tissue homogenates.
-
Incubation: In a multi-well plate, incubate the receptor-containing membranes with a fixed concentration of a radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) and varying concentrations of the unlabeled competitor peptides (α- and β-homotryptophan analogs).
-
Separation: Rapidly separate the bound from the free radioligand by filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter or a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation to reflect the affinity of the peptide for the receptor.
Enzymatic Stability Assay
This assay evaluates the resistance of the peptides to degradation by specific proteases.
Step-by-Step Protocol:
-
Incubation: Incubate a known concentration of the peptide (α- or β-homotryptophan analog) with a specific protease (e.g., trypsin, chymotrypsin, or serum) in a buffered solution at 37°C.
-
Time-Course Sampling: At various time points, withdraw aliquots from the reaction mixture.
-
Quenching: Stop the enzymatic reaction in the aliquots by adding a quenching solution, such as 10% TFA.
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Determine the half-life (t₁/₂) of the peptide under the specific enzymatic conditions.
Conclusion and Future Perspectives
The choice between incorporating α- or β-homotryptophan into a peptide therapeutic is a strategic decision that hinges on the desired pharmacological outcome.
-
α-Homotryptophan is a more conservative modification, subtly altering side-chain interactions and potentially fine-tuning receptor affinity without drastically changing the peptide's overall structure or inherent susceptibility to proteolysis. This makes it a suitable choice for optimizing the binding of an already active peptide lead.
-
β-Homotryptophan represents a more radical design element, fundamentally altering the peptide backbone to induce novel secondary structures and confer significant resistance to enzymatic degradation. While this can be highly advantageous for improving in vivo stability, it carries a higher risk of reducing or abolishing receptor affinity.
Future research should focus on direct, head-to-head comparisons of α- and β-homotryptophan-containing peptides in various biological systems. Such studies will provide a clearer understanding of the structure-activity relationships and enable more rational design of next-generation peptide therapeutics with tailored properties for enhanced efficacy and bioavailability.
References
- 1. Binding of tryptophan and tryptophan-containing peptides in water by a glucose naphtho crown ether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Geometry and intrinsic tilt of a tryptophan-anchored transmembrane alpha-helix determined by (2)H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational analysis of peptides corresponding to all the secondary structure elements of protein L B1 domain: secondary structure propensities are not conserved in proteins with the same fold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modular synthesis of clickable peptides via late-stage maleimidation on C(7)-H tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Fmoc-L-beta-homotryptophan and Its Derivatives for Advanced Peptide Synthesis
For researchers, scientists, and professionals in drug development, the precise characterization of building blocks for peptide synthesis is paramount. This guide offers an in-depth spectroscopic comparison of Fmoc-L-beta-homotryptophan and its common derivative, this compound(Boc). Understanding the distinct spectroscopic signatures of these non-canonical amino acids is crucial for confirming their identity, purity, and successful incorporation into peptide chains.
This compound, a homologue of tryptophan with an additional methylene group in its backbone, is a valuable component in the design of peptidomimetics with enhanced enzymatic stability and unique conformational properties. The strategic use of a tert-butyloxycarbonyl (Boc) group to protect the indole nitrogen of the tryptophan side chain is a common tactic to prevent side reactions during peptide synthesis. This guide will dissect the spectroscopic nuances that arise from these structural modifications.
Molecular Structures Under Investigation
Below are the chemical structures of the molecules discussed in this guide. The key differences to note are the extended beta-amino acid backbone in both compounds compared to the alpha-amino acid L-tryptophan, and the presence of the Boc protecting group on the indole nitrogen in the derivative.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-L-beta-homotryptophan
As researchers and drug development professionals, our work with specialized reagents like Fmoc-L-beta-homotryptophan is fundamental to advancing peptide synthesis and medicinal chemistry.[1] This versatile amino acid derivative is a key building block for creating novel peptides with enhanced stability and unique biological activities.[2] However, responsible innovation demands that we manage the entire lifecycle of our materials with precision and foresight, extending beyond the bench to include proper disposal.
This guide provides a direct, procedurally-focused plan for the safe and compliant disposal of this compound. It is designed to integrate seamlessly into your laboratory's chemical hygiene plan, ensuring the protection of our personnel and environment. The causality behind each step is explained, grounding these procedures in established safety principles and regulatory standards.
Hazard Profile and Risk Assessment: A Precautionary Approach
A definitive, universally recognized Safety Data Sheet (SDS) for this compound (CAS: 353245-98-4) is not consistently available across all suppliers. In the absence of comprehensive hazard data, we must adopt the precautionary principle. We will infer its potential hazards based on its constituent parts—the Fmoc protecting group and the tryptophan analogue structure—and data from structurally similar compounds.
-
Fmoc-Protected Amino Acids: The core structure is a solid, typically a white to off-white powder.[1] While many Fmoc-amino acids are not classified as hazardous under GHS, some, like Fmoc-Trp(Boc)-OH, are noted as being toxic to aquatic life with long-lasting effects.[3] Therefore, any waste containing this compound must be prevented from entering sewer systems or waterways.
-
Associated Reagents: Disposal considerations must include the chemicals used in conjunction with this compound. During peptide synthesis, the Fmoc group is removed using a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[4][5] Both piperidine and DMF are hazardous materials with their own specific disposal requirements.
The primary risk associated with this compound is environmental. The operational risk in the lab is low, pertaining mainly to nuisance dust unless specific toxicity data becomes available.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[6][7]
-
EPA (RCRA): Prohibits the disposal of most chemical waste into regular trash or sewer systems and mandates proper documentation for waste generation.[6]
-
OSHA: The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires laboratories to have a written Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of chemicals.[8][9]
Your institution's Environmental Health & Safety (EH&S) office translates these federal mandates into specific, actionable protocols for your facility. Always consult your institution's CHP and EH&S guidelines as the ultimate authority.
Step-by-Step Disposal Protocol for this compound
This protocol covers the disposal of pure, unused compound as well as waste streams generated during its use.
Step 1: Waste Segregation at the Point of Generation Proper segregation is the most critical step to ensure safety and compliance. Never mix incompatible waste streams.[10]
-
Solid Waste: Collect unused this compound, contaminated weigh paper, and grossly contaminated personal protective equipment (PPE) like gloves in a designated solid hazardous waste container.
-
Liquid Waste (Aqueous/Organic): Solutions containing this compound, as well as solvent rinses (e.g., from glassware), should be collected in a designated liquid hazardous waste container.
-
Fmoc-Deprotection Waste: The waste stream from the Fmoc removal step, containing piperidine, DMF, and the dibenzofulvene adduct, is a separate and distinct hazardous waste.[5] This must be collected in its own dedicated, properly labeled container.
Step 2: Proper Containerization OSHA mandates that waste containers be chemically compatible with their contents, in good condition, and equipped with secure, leak-proof closures.[6]
-
Use a high-density polyethylene (HDPE) or glass bottle for liquid waste.
-
Use a sturdy, sealable container, such as a wide-mouth HDPE jar, for solid waste.
-
Ensure the container is clearly marked "Hazardous Waste."
Step 3: Comprehensive Labeling Accurate labeling prevents accidents and ensures proper handling by waste management personnel.[10] Your institution's EH&S office will provide specific hazardous waste labels. At a minimum, the label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated name of all chemical constituents (e.g., "this compound," "Piperidine," "N,N-dimethylformamide").
-
The approximate percentage of each constituent.
-
The date accumulation started.
-
The specific hazard characteristics (e.g., "Toxic," "Flammable Liquid" for DMF-containing waste).
Step 4: Accumulation in a Satellite Accumulation Area (SAA) Store your labeled, sealed waste containers in a designated SAA within your laboratory.[11]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.
-
Containers must be kept closed at all times except when adding waste.
Step 5: Arranging for Final Disposal Under no circumstances should this compound or its associated waste be disposed of down the drain or in the regular trash. [11] The only acceptable disposal route is through your institution's hazardous waste program.
-
Once your waste container is full or you are finished with the project, submit a chemical waste pickup request to your EH&S department.
-
Trained professionals will collect the waste for final disposal, which typically involves high-temperature incineration by a licensed hazardous waste management company.[7]
Spill and Decontamination Procedures
-
Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container, label it as hazardous waste, and dispose of it according to the protocol above.
-
Decontamination: Decontaminate surfaces and glassware with a suitable solvent (e.g., methanol or acetone). Collect all rinsate as liquid hazardous waste.
Data and Workflow Summary
Table 1: Disposal Profile for this compound
| Parameter | Information | Source |
| Chemical Name | (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-indol-3-yl)butanoic acid | [12] |
| CAS Number | 353245-98-4 | [1][12] |
| Molecular Formula | C₂₇H₂₄N₂O₄ | [1] |
| Physical Form | Solid, white to greyish powder | [1] |
| Primary Hazard | Potential Ecotoxicity (Aquatic Hazard) | [3] |
| Prohibited Disposal | Drain (Sewer), Regular Trash | [6][11] |
| Required PPE | Standard laboratory attire: safety glasses, lab coat, gloves | [13] |
| Acceptable Disposal | Collection as chemical hazardous waste by a licensed contractor via EH&S. | [6][14] |
Diagram 1: Disposal Decision Workflow
This diagram outlines the logical steps for managing waste containing this compound from generation to final disposal.
Caption: Decision workflow for proper disposal of this compound waste streams.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-L-beta-homotryptophan | 229639-48-9 | Benchchem [benchchem.com]
- 3. severnbiotech.com [severnbiotech.com]
- 4. peptide.com [peptide.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. usbioclean.com [usbioclean.com]
- 8. md.rcm.upr.edu [md.rcm.upr.edu]
- 9. oshatraining.com [oshatraining.com]
- 10. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Fmoc-l-β-homotryptophan | CymitQuimica [cymitquimica.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-L-beta-homotryptophan
As researchers and drug development professionals, our work with specialized reagents like Fmoc-L-beta-homotryptophan is foundational to innovation in peptide synthesis and medicinal chemistry.[1] This amino acid derivative, with its protective 9-fluorenylmethyloxycarbonyl (Fmoc) group, is a key building block for creating complex and bioactive peptides.[1][2] However, ensuring the integrity of our experiments and, more importantly, our personal safety, requires a comprehensive understanding of the materials we handle.
This guide provides essential, field-proven safety and logistical information for handling this compound. It moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to work safely and effectively.
Hazard Assessment: Understanding the "Why"
-
Inhalation Hazard: As a fine powder, the primary physical hazard is the potential for aerosolization and subsequent inhalation. Particulate matter can cause respiratory irritation. The precautionary statement for a similar compound, Fmoc-Trp(Boc)-OH, explicitly warns to "not breathe dust."[3]
-
Skin Sensitization: The SDS for Fmoc-Trp(Boc)-OH classifies it as a skin sensitizer, which "may cause an allergic skin reaction."[3] Repeated or prolonged skin contact with such compounds can lead to allergic contact dermatitis. This necessitates a no-contact policy, enforced by appropriate gloves and lab attire.
-
Environmental Hazard: The same related compound is classified as "toxic to aquatic life with long lasting effects."[3] This is a critical consideration for disposal, mandating that all waste streams—solid and liquid—be treated as hazardous and not released into the environment.
-
Chemical Reactivity Hazards: The Fmoc group is designed to be removed by a base, typically piperidine, in a process called deprotection.[4][5][6] This reaction proceeds via β-elimination to generate a highly reactive dibenzofulvene intermediate.[4][5] Therefore, the handling protocol must account not only for the starting material but also for the hazardous reagents used in its application and the reactive byproducts generated.
Summary of Chemical and Hazard Information
| Property | Data | Source |
| Chemical Name | This compound | [1][7][8] |
| Synonyms | (S)-3-(Fmoc-amino)-4-(3-indolyl)butyric acid | [1][8] |
| CAS Number | 353245-98-4 | [1][7][8] |
| Molecular Formula | C₂₇H₂₄N₂O₄ | [1][7][8] |
| Molecular Weight | 440.5 g/mol | [1][8] |
| Appearance | White to greyish powder | [1] |
| Potential Hazards | May cause an allergic skin reaction (H317); Toxic to aquatic life with long lasting effects (H411) | [3] (Inferred from Fmoc-Trp(Boc)-OH) |
Core Directive: Your Personal Protective Equipment (PPE) Mandate
A risk assessment dictates that a multi-layered PPE approach is necessary. The minimum required PPE when handling this compound in any form (powder or solution) is detailed below.
Eye and Face Protection
-
Mandatory: ANSI Z87.1-compliant chemical safety goggles are the minimum requirement.[9] They provide 360-degree protection from dust, splashes, and sprays. Standard safety glasses are insufficient as they do not provide an adequate seal around the eyes.[9]
-
Recommended for High-Risk Tasks: A full-face shield must be worn over safety goggles when handling larger quantities (>1 gram) of the powder or during procedures with a high splash potential, such as dissolving the compound or transferring solutions.[9][10]
Skin and Body Protection
-
Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned, is required to protect your skin and personal clothing from contamination.[10][11]
-
Appropriate Attire: Full-length pants and closed-toe shoes are mandatory laboratory attire that protects against spills and dropped items.[9]
Hand Protection
-
Chemical-Resistant Gloves: Disposable nitrile gloves are the standard for providing splash protection from chemicals.[11] Given the potential for skin sensitization, it is critical to:
-
Inspect gloves for any signs of damage before use.
-
Remove and replace gloves immediately upon known or suspected contact with the chemical.[9]
-
Wash hands thoroughly with soap and water after removing gloves.
-
-
Double Gloving: For procedures involving extended handling time or larger quantities, wearing a second pair of nitrile gloves is a prudent measure to increase protection against potential contamination.[9]
Respiratory Protection
-
Primary Control (Engineering): All handling of this compound powder, especially weighing, must be conducted within a certified chemical fume hood.[10] This engineering control is the primary method for preventing inhalation exposure.
-
Secondary Control (PPE): In the rare and non-recommended event that a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., an N95) is required. Proper fit-testing and training are essential for respirator use.
Operational and Disposal Plans: A Step-by-Step Procedural Guide
Adherence to a strict workflow minimizes exposure and ensures operational integrity. The following diagram and protocol outline the safe handling process from receipt to disposal.
Caption: Workflow for Safely Handling this compound.
Experimental Protocol
-
Preparation and Area Setup:
-
Don all required PPE: a fully buttoned lab coat, chemical safety goggles, and nitrile gloves.[11]
-
Confirm that the chemical fume hood is functioning correctly.
-
Designate a specific area within the hood for handling the compound to contain any potential spills.
-
Assemble all necessary equipment (spatula, weigh paper/boat, glassware) and the appropriate waste containers before bringing the chemical into the hood.
-
-
Weighing the Powder:
-
Perform all weighing operations inside the fume hood to contain any airborne powder.
-
Carefully open the container. Avoid sudden movements that could aerosolize the powder.
-
Use a dedicated spatula to transfer the desired amount of this compound to a weigh boat.
-
Close the primary container securely immediately after weighing.
-
-
Solubilization and Use:
-
Place the weigh boat with the powder into the receiving flask.
-
Slowly add the desired solvent, directing the stream to the side of the flask to avoid splashing.
-
If any material is handled outside of the fume hood (e.g., on a peptide synthesizer), ensure secondary containment is used.
-
-
Cleanup and Decontamination:
-
Wipe down the spatula, the work surface inside the fume hood, and any other potentially contaminated equipment with a suitable solvent (e.g., isopropanol or ethanol) and disposable wipes.
-
Carefully remove PPE, avoiding self-contamination. Disposable gloves should be removed last.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Due to the inferred environmental toxicity, a strict waste management protocol is non-negotiable.[3]
-
Solid Waste: All contaminated solid materials, including gloves, disposable wipes, weigh boats, and empty containers, must be collected in a clearly labeled hazardous waste container designated for solid chemical waste.
-
Liquid Waste: All solutions containing this compound, as well as any subsequent reaction mixtures (including those containing piperidine and dibenzofulvene adducts), must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[3] Under no circumstances should this material be disposed of down the drain.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area thoroughly with soap and water for at least 15 minutes.[3] Seek medical attention if irritation or a rash develops.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By integrating these expert-driven protocols into your daily workflow, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. severnbiotech.com [severnbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc-l-β-homotryptophan | CymitQuimica [cymitquimica.com]
- 8. scbt.com [scbt.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. westlab.com.au [westlab.com.au]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
